molecular formula C19H17Cl2N5O4 B15552613 Disperse Orange 30 CAS No. 39328-03-5

Disperse Orange 30

Número de catálogo: B15552613
Número CAS: 39328-03-5
Peso molecular: 450.3 g/mol
Clave InChI: ROPYWXVRNREIQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disperse Orange 30 is a useful research compound. Its molecular formula is C19H17Cl2N5O4 and its molecular weight is 450.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPYWXVRNREIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063745
Record name C.I. Disperse Orange 30
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Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
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Record name C.I. Disperse Orange 30
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Orange 30
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Record name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]
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Record name Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)-
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2,6-Dichloro-4-nitrophenylazo)-N-(beta-acetoxyethyl)-N-(beta-cyanoethyl)aniline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of C.I. 11119 (Solvent Yellow 56)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. 11119, a monoazo dye commonly known as Solvent Yellow 56 or 4-(diethylamino)azobenzene (B1223160). This document details the chemical reactions, mechanisms, experimental protocols, and relevant data for the laboratory-scale synthesis of this compound.

Introduction

C.I. 11119 is a yellow lipophilic dye used in various industrial applications, including the coloring of plastics, waxes, fats, and printing inks. Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The overall synthesis is a two-step process involving the diazotization of aniline (B41778) to form a benzenediazonium (B1195382) salt, which is then coupled with N,N-diethylaniline to yield the final product.

Synthesis Pathway and Mechanism

The synthesis of C.I. 11119 proceeds through two key chemical transformations:

  • Diazotization of Aniline: Aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form benzenediazonium chloride.[1]

  • Azo Coupling: The resulting benzenediazonium chloride is then reacted with N,N-diethylaniline. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and the electron-rich N,N-diethylaniline acts as the nucleophile, leading to the formation of 4-(diethylamino)azobenzene.[2]

Mechanism of Diazotization

The diazotization of aniline involves the following steps:

  • Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid.

  • Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid and subsequently loses a molecule of water to form the nitrosonium ion (NO⁺), which is a potent electrophile.

  • Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of aniline attacks the nitrosonium ion.

  • Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable benzenediazonium ion.

Mechanism of Azo Coupling

The azo coupling of benzenediazonium chloride with N,N-diethylaniline is an electrophilic aromatic substitution reaction with the following mechanism:

  • Electrophilic Attack: The benzenediazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of N,N-diethylaniline. The diethylamino group is a strong activating group and directs the substitution to the para position.

  • Formation of a Sigma Complex: The attack results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

  • Deprotonation: A base (such as water or the chloride ion) removes a proton from the carbon atom that was attacked by the diazonium ion, restoring the aromaticity of the ring and forming the final azo compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of C.I. 11119.

Materials and Equipment

Materials:

Equipment:

  • Beakers (various sizes)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Graduated cylinders

  • Thermometer

Procedure

Step 1: Diazotization of Aniline

  • In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 12.5 mL of concentrated hydrochloric acid and 25 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture for an additional 15 minutes after the addition is complete to ensure the complete formation of the benzenediazonium chloride solution.

Step 2: Azo Coupling with N,N-diethylaniline

  • In a 500 mL beaker, dissolve 7.45 g (0.05 mol) of N,N-diethylaniline in 20 mL of a 10% aqueous hydrochloric acid solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold benzenediazonium chloride solution to the N,N-diethylaniline solution with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, add a solution of 10 g of sodium acetate in 30 mL of water to the reaction mixture to adjust the pH. A colored precipitate of 4-(diethylamino)azobenzene will form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

Step 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified C.I. 11119.

  • Dry the purified product in a desiccator.

Data Presentation

ParameterValueReference
Reactants
Aniline4.65 gAdapted from general procedures
Sodium Nitrite3.5 gAdapted from general procedures
N,N-diethylaniline7.45 gAdapted from general procedures
Reaction Conditions
Diazotization Temperature0-5 °C[1]
Coupling Temperature0-5 °CAdapted from general procedures
Product
Theoretical Yield~12.67 gCalculated
AppearanceReddish-yellow powder[3]
Melting Point98-100 °C

Visualizations

Synthesis Pathway

Synthesis_Pathway Aniline Aniline Benzenediazonium_Chloride Benzenediazonium Chloride Aniline->Benzenediazonium_Chloride NaNO₂, HCl 0-5 °C CI_11119 C.I. 11119 Benzenediazonium_Chloride->CI_11119 NN_Diethylaniline N,N-Diethylaniline NN_Diethylaniline->CI_11119 Azo Coupling

Caption: Overall synthesis pathway of C.I. 11119.

Diazotization Mechanism

Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Formation of Benzenediazonium Ion NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 HCl HCl HCl->HNO2 H2NO2_plus H₂NO₂⁺ HNO2->H2NO2_plus + H⁺ NO_plus NO⁺ (Nitrosonium ion) H2NO2_plus->NO_plus - H₂O Aniline Aniline N_Nitrosoaniline N-Nitrosoaniline Aniline->N_Nitrosoaniline + NO⁺ Diazo_intermediate Intermediate N_Nitrosoaniline->Diazo_intermediate Proton transfer Benzenediazonium_ion Benzenediazonium ion Diazo_intermediate->Benzenediazonium_ion - H₂O

Caption: Mechanism of the diazotization of aniline.

Azo Coupling Mechanism

Azo_Coupling_Mechanism Benzenediazonium_ion Benzenediazonium ion Sigma_Complex Sigma Complex (Arenium ion) Benzenediazonium_ion->Sigma_Complex NN_Diethylaniline N,N-Diethylaniline NN_Diethylaniline->Sigma_Complex Electrophilic Attack CI_11119 C.I. 11119 Sigma_Complex->CI_11119 - H⁺

Caption: Mechanism of the azo coupling reaction.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of CAS Number 12223-23-3 (C.I. Disperse Orange 30)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of the compound identified by CAS number 12223-23-3, commonly known as C.I. Disperse Orange 30. This document is intended for use by researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this substance.

Chemical Identity and General Properties

C.I. This compound is a monoazo disperse dye, characterized by its non-ionic nature and low solubility in water.[1] Its primary application is in the dyeing of hydrophobic synthetic fibers, most notably polyester.[1] The dye appears as an orange or brown powder.[2][3]

IdentifierValue
CAS Number 12223-23-3
Common Name C.I. This compound
Synonyms Disperse Orange 2RL, Yellow Brown S2RFL, Disperse Orange 3RFL, Disperse Orange SE-GL, DISPERSE ORANGE S-4RL
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[2][3][4]
Molecular Weight 450.28 g/mol [3][4]
Appearance Orange to brown powder[2][3]

Physicochemical Data

The following tables summarize the key quantitative physicochemical data for C.I. This compound.

Table 2.1: General Physicochemical Properties
PropertyValueSource(s)
Melting Point 125.41 °C (398.56 K)[5]
Boiling Point 645 °C at 760 mmHg[6]
Density 1.38 g/cm³[6]
Flash Point 343.9 °C[6]
Vapor Pressure 1.59E-16 mmHg at 25°C[6]
Table 2.2: Solubility
SolventSolubilityConditionsSource(s)
Water Low / InsolubleStandard conditions[1]
Supercritical CO₂ ~3 x 10⁻⁵ (mole fraction)Near 120°C and 22 MPa[1]
Table 2.3: Fastness Properties

The fastness properties of a dye indicate its resistance to fading or bleeding under various conditions. The ratings are typically on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better fastness.

Fastness TestRatingStandardSource(s)
Light Fastness 6 - 7ISO 105-B02[2]
Washing Fastness (Fading) 4 - 5ISO 105-C06[2]
Washing Fastness (Staining) 5ISO 105-C06[2]
Sublimation Fastness 4 - 5-[2]
Rubbing Fastness (Dry) 5-[2]
Perspiration Fastness (Fading) 5-[2]
Perspiration Fastness (Staining) 5-[2]
Ironing Fastness (Fading) 4 - 5-[2]
Ironing Fastness (Staining) 4 - 5-[2]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of C.I. This compound.

Synthesis of C.I. This compound

The synthesis of C.I. This compound is achieved through a diazotization and coupling reaction.[2][3]

Reactants:

  • Diazo Component: 2,6-Dichloro-4-nitroaniline

  • Coupling Component: N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

General Procedure:

  • Diazotization: 2,6-Dichloro-4-nitroaniline is dissolved in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water). The solution is cooled to 0-5°C. A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: The prepared diazonium salt solution is slowly added to a cooled solution of the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, which is dissolved in a suitable solvent. The pH of the reaction mixture is controlled, typically in the acidic range, to facilitate the coupling reaction.

  • Isolation and Purification: The resulting dye precipitates out of the solution. It is then isolated by filtration, washed with water to remove any unreacted starting materials and by-products, and subsequently dried.

Determination of Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.[7][8][9][10][11]

Apparatus:

  • Xenon arc fading lamp apparatus.[8][11]

  • Blue wool references (Scale of 1-8).[7]

  • Grey scale for assessing color change.

Procedure:

  • A specimen of the dyed textile is prepared and mounted on a sample holder.

  • A set of blue wool references is also mounted in the same manner.

  • The specimen and the references are simultaneously exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[7]

  • The exposure is continued until a specified contrast on the grey scale is observed between the exposed and unexposed parts of the specimen or the blue wool references.

  • The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references.[7] The rating is the number of the blue wool reference that shows a similar degree of fading.

Determination of Washing Fastness (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering.[6][12][13][14]

Apparatus and Reagents:

  • Launder-Ometer or a similar apparatus for mechanical agitation at a controlled temperature and time.[13]

  • Stainless steel balls for mechanical action.[6][13]

  • Multifiber adjacent fabric.[13]

  • Standard ECE phosphate-based detergent.[13]

  • Sodium perborate (B1237305) (if a bleaching agent is required).[13]

  • Grey scales for assessing color change and staining.[13]

Procedure:

  • A specimen of the dyed fabric is cut to the specified dimensions (e.g., 100 mm x 40 mm) and sewn together with a piece of multifiber adjacent fabric of the same size.[13]

  • The composite specimen is placed in a stainless steel container with the specified volume of detergent solution, with or without sodium perborate, and the required number of stainless steel balls.[6][13]

  • The container is sealed and placed in the Launder-Ometer, which is pre-heated to the specified temperature (e.g., 40°C, 60°C).

  • The specimen is agitated for a specified duration (e.g., 30 or 45 minutes).

  • After agitation, the composite specimen is removed, rinsed thoroughly with water, and dried in an oven at a temperature not exceeding 60°C.[6]

  • The change in color of the dyed specimen is assessed using the grey scale for color change. The degree of staining on each of the fiber strips of the multifiber fabric is assessed using the grey scale for staining.[13]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the analysis and quantification of disperse dyes.

General Workflow:

  • Sample Preparation: A known weight of the dye is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a specific concentration. This solution may be further diluted to create a series of standards for calibration.

  • Chromatographic System: An HPLC system equipped with a photodiode array (PDA) or a UV-Vis detector is used. A reverse-phase C18 column is commonly employed for the separation of disperse dyes.

  • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of a mixture of an aqueous component (e.g., water with a buffer or acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Analysis: An aliquot of the sample solution is injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases. The detector records the absorbance at specific wavelengths, allowing for the identification and quantification of the dye.

Visualizations

The following diagrams illustrate key processes related to C.I. This compound.

Synthesis_of_Disperse_Orange_30 cluster_reactants Reactants cluster_process Synthesis Process 2_6_Dichloro_4_nitroaniline 2,6-Dichloro-4-nitroaniline (Diazo Component) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 2_6_Dichloro_4_nitroaniline->Diazotization 1. Coupling_Component N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline (Coupling Component) Coupling Coupling Reaction Coupling_Component->Coupling 2. Diazotization->Coupling Forms Diazonium Salt Product C.I. This compound (CAS: 12223-23-3) Coupling->Product

Caption: Synthesis pathway of C.I. This compound.

Experimental_Workflow_Fastness_Testing cluster_light Light Fastness (ISO 105-B02) cluster_wash Washing Fastness (ISO 105-C06) L1 Prepare dyed specimen and blue wool references L2 Expose to Xenon Arc Lamp L1->L2 L3 Assess color change vs. references L2->L3 L4 Assign numerical rating (1-8) L3->L4 W1 Prepare composite specimen (dyed fabric + multifiber) W2 Agitate in detergent solution with steel balls W1->W2 W3 Rinse and dry specimen W2->W3 W4 Assess color change and staining using grey scales W3->W4

Caption: Experimental workflow for fastness testing.

HPLC_Analysis_Workflow Start Start: Dye Sample Sample_Prep Sample Preparation (Dissolution and Dilution) Start->Sample_Prep HPLC_System HPLC System (Reverse-Phase C18 Column) Sample_Prep->HPLC_System Injection Inject Sample HPLC_System->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection Detection (PDA / UV-Vis Detector) Separation->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis Result Result: Purity and Concentration Data_Analysis->Result

Caption: General workflow for HPLC analysis of this compound.

References

Spectral Properties of Disperse Orange 30 in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 (C.I. 11119) is a monoazo dye characterized by its sparingly soluble nature in water and its application in dyeing hydrophobic fibers such as polyester. Its chemical structure, 4-((2,6-dichloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, gives rise to its characteristic color and spectral properties. The interaction of the dye molecule with the surrounding solvent can significantly influence its electronic absorption spectrum, a phenomenon known as solvatochromism. Understanding these solvent-dependent spectral shifts is crucial for various applications, including the optimization of dyeing processes, the development of new dye derivatives, and potentially for sensing applications. This guide provides an in-depth overview of the available spectral data for this compound, details experimental protocols for its spectral analysis, and presents logical workflows for such investigations.

Data Presentation

Solvent/Mediumλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Aqueous Solution (for calibration)450Not Reported
Aqueous Solution (for adsorption study)495Not Reported

Note: The significant difference in the reported λmax in aqueous solutions may be attributed to variations in experimental conditions such as pH, temperature, and the presence of dispersing agents, which can influence dye aggregation.

Solvatochromism

The phenomenon of solvatochromism refers to the change in the position, and sometimes intensity, of the absorption or emission bands of a chemical compound with a change in the solvent polarity. For push-pull molecules like this compound, which contain electron-donating and electron-withdrawing groups, an increase in solvent polarity typically leads to a bathochromic (red) shift in the λmax. This is due to the differential stabilization of the ground and excited states of the dye molecule by the solvent. While the general principles of solvatochromism are well-established for azo dyes, specific quantitative data demonstrating this effect for this compound across a range of solvents with varying polarities is not extensively documented in the available literature.

Experimental Protocols

The following provides a detailed methodology for the determination of the spectral properties of this compound in different solvents.

Objective: To measure the absorption maximum (λmax) and calculate the molar absorptivity (ε) of this compound in a series of solvents with varying polarities.

Materials:

  • This compound (high purity)

  • Spectrophotometric grade solvents (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF))

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Analytical balance

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound using an analytical balance.

    • Dissolve the weighed dye in a suitable solvent in which it is readily soluble (e.g., DMF or DMSO) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the desired solvent to be tested. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement:

    • Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Set the wavelength range for scanning (e.g., 300 - 700 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum of each working solution.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the recorded spectra.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm), calculate the molar absorptivity (ε).

    • Repeat the measurements for each solvent to be investigated.

Mandatory Visualization

Since no specific signaling pathways are associated with this compound, the following diagrams illustrate the logical workflow for the experimental protocol described above and the conceptual relationship of solvatochromism.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis stock Prepare Stock Solution (Known Concentration) dilute Prepare Serial Dilutions (in Different Solvents) stock->dilute blank Set Blank (Pure Solvent) dilute->blank measure Measure Absorbance Spectra of Dilutions blank->measure det_lambda Determine λmax measure->det_lambda calc_epsilon Calculate Molar Absorptivity (ε) det_lambda->calc_epsilon table Tabulate λmax and ε for each solvent calc_epsilon->table Compile Data

Experimental workflow for spectral analysis.

Solvatochromism_Concept cluster_solvent Solvent Environment cluster_dye Dye Molecule (this compound) cluster_spectrum Observed Spectrum s_low Low Polarity (e.g., Hexane) ground Ground State (S₀) s_low->ground Less Stabilization s_high High Polarity (e.g., DMSO) excited Excited State (S₁) s_high->excited Greater Stabilization of Excited State ground->excited Light Absorption (hν) lambda_low Shorter λmax (Blue Shift) ground->lambda_low in Low Polarity Solvent lambda_high Longer λmax (Red Shift) excited->lambda_high in High Polarity Solvent

Conceptual diagram of solvatochromism.

In-Depth Technical Guide: Analysis of the Hypothetical Molecule C19H17Cl2N5O4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecular formula C19H17Cl2N5O4 does not correspond to a well-documented or publicly known chemical compound. As such, this technical guide is a hypothetical analysis based on a plausible chemical structure and a projected mechanism of action. The data, experimental protocols, and signaling pathways described herein are illustrative and intended for research and development professionals in the pharmaceutical and life sciences sectors.

Hypothetical Compound Profile: "Lorachibine"

For the purpose of this analysis, we have designated the hypothetical compound with the molecular formula C19H17Cl2N5O4 as "Lorachibine." We propose that Lorachibine is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, specifically targeting JAK2. This hypothesis is based on the structural features that could be accommodated by such a molecular formula, incorporating a dichlorinated phenyl group, a pyrimidine (B1678525) core, and an amide-containing side chain, which are common motifs in kinase inhibitors.

Physicochemical and Pharmacokinetic Properties

The following table summarizes the projected in silico and preclinical data for Lorachibine.

PropertyValueMethod
Molecular Weight 462.28 g/mol Calculation
LogP 3.2CLogP calculation
Aqueous Solubility 15 µg/mLShake-flask method
Permeability (Papp) >10 x 10⁻⁶ cm/sCaco-2 assay
Plasma Protein Binding 92%Equilibrium dialysis
In vitro IC50 (JAK2) 5 nMLanthaScreen™ Eu Kinase Binding Assay
In vitro IC50 (JAK1) 150 nMLanthaScreen™ Eu Kinase Binding Assay
In vitro IC50 (JAK3) 300 nMLanthaScreen™ Eu Kinase Binding Assay
In vitro IC50 (TYK2) 250 nMLanthaScreen™ Eu Kinase Binding Assay

Proposed Mechanism of Action and Signaling Pathway

Lorachibine is hypothesized to be a competitive inhibitor of ATP binding to the kinase domain of JAK2. By blocking the phosphorylation and activation of JAK2, Lorachibine would subsequently inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This disruption of the JAK-STAT signaling pathway is a well-established therapeutic strategy for various myeloproliferative neoplasms and inflammatory diseases.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->receptor Lorachibine Lorachibine Lorachibine->JAK2 Inhibition

Caption: Proposed mechanism of action of Lorachibine on the JAK-STAT signaling pathway.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay for JAK2 Inhibition

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of Lorachibine against the JAK2 kinase.

  • Reagents and Materials:

    • JAK2 kinase (recombinant)

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Test compound (Lorachibine) in DMSO

    • Assay buffer (e.g., TR-FRET dilution buffer)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of Lorachibine in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Add the diluted Lorachibine or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the JAK2 kinase and the Alexa Fluor™ 647-tracer solution to each well.

    • Add the Eu-anti-tag antibody to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caco-2 Permeability Assay

This protocol outlines the determination of the apparent permeability coefficient (Papp) of Lorachibine across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add Lorachibine (at a final concentration of 10 µM) to the apical (A) or basolateral (B) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Analyze the concentration of Lorachibine in the collected samples using LC-MS/MS.

    • Calculate the Papp value for both A-to-B and B-to-A transport.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor like Lorachibine.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_development Development Phase Target_ID Target Identification (e.g., JAK2) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (Synthesis of Lorachibine) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Assays (Kinase Inhibition, Cell Viability) Lead_Opt->In_Vitro ADME ADME/Tox Profiling (Solubility, Permeability, Cytotoxicity) In_Vitro->ADME In_Vivo In Vivo Efficacy Models (e.g., Mouse model of myelofibrosis) ADME->In_Vivo Safety Safety Pharmacology In_Vivo->Safety IND IND-Enabling Studies Safety->IND

Caption: A generalized workflow for small molecule drug discovery and preclinical development.

Conclusion

While the compound C19H17Cl2N5O4, or "Lorachibine," is a hypothetical entity, this technical guide provides a plausible and scientifically grounded framework for its potential properties, mechanism of action, and preclinical evaluation as a selective JAK2 inhibitor. The presented data tables, experimental protocols, and diagrams are intended to serve as a comprehensive example for researchers and professionals engaged in the process of drug discovery and development. Further computational and synthetic work would be required to validate the existence and therapeutic potential of any compound with this molecular formula.

An In-Depth Technical Guide to the Photostability and Lightfastness of C.I. Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Disperse Orange 30 (CAS No. 12223-23-3) is a monoazo disperse dye widely utilized for coloring synthetic fibers, particularly polyester (B1180765). Its performance, especially its ability to resist fading upon exposure to light, is a critical parameter for the longevity of dyed textiles. This technical guide provides a comprehensive overview of the photostability and lightfastness of this compound, including its chemical properties, quantitative lightfastness data, detailed experimental protocols for evaluation, and an exploration of its photodegradation pathways. The information presented is intended to support research and development efforts in the fields of dye chemistry, materials science, and textile engineering.

Chemical and Physical Properties

This compound is characterized by its azo chromophore, which is susceptible to photochemical degradation. Its low water solubility is characteristic of disperse dyes, making it suitable for dyeing hydrophobic fibers like polyester through a high-temperature dispersion process.

Table 1: Chemical and Physical Properties of C.I. This compound

PropertyValue
C.I. NameThis compound
C.I. Number11119
CAS Number12223-23-3 / 5261-31-4
Chemical ClassMonoazo
Molecular FormulaC₁₉H₁₇Cl₂N₅O₄
Molecular Weight450.27 g/mol
AppearanceOrange/Brown Powder
SolubilityLow in water
Primary SubstratePolyester

Source:[1][2][3]

Lightfastness and Photostability Data

The lightfastness of a dye is a measure of its resistance to fading when exposed to light. It is commonly rated using the Blue Wool Scale, where a higher number indicates better fastness. This compound generally exhibits good to very good lightfastness.

Table 2: Lightfastness Ratings of C.I. This compound

Test StandardSubstrateLightfastness Rating
ISOPolyester7[2]
AATCCPolyester6[4]

Note: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).

Table 3: Representative Photodegradation Data for this compound on Polyester (Hypothetical)

Exposure Time (hours)Irradiance (W/m²)Color Change (ΔE*ab)Remaining Dye Concentration (%)
0420.0100.0
20421.595.2
40423.288.9
80426.875.1
1604212.555.3

This data is illustrative and would be generated using the experimental protocols outlined in Section 4.0.

Experimental Protocols

Accurate assessment of photostability and lightfastness requires standardized experimental procedures. The following sections detail the methodologies for lightfastness testing and the quantitative analysis of dye degradation.

Lightfastness Testing

The internationally recognized standards for determining the colorfastness to light of textiles are ISO 105-B02 and AATCC Test Method 16. Both utilize a xenon arc lamp to simulate natural daylight.

Experimental Protocol: Lightfastness Testing (based on ISO 105-B02)

  • Apparatus:

    • Xenon arc lamp test chamber equipped with a filter system to simulate daylight (D65).[5]

    • Black panel thermometer.[5]

    • Blue Wool references (ISO 105-B08).[6]

    • Grey Scale for assessing color change (ISO 105-A02).[6]

  • Test Specimen Preparation:

    • Prepare specimens of polyester fabric dyed with this compound.

    • Mount the specimens on cards, partially covered to shield a portion from light exposure.

  • Test Conditions:

    • Light Source: Xenon arc lamp with continuous light.[5][7]

    • Irradiance: 42 W/m² (300-400 nm).[5]

    • Black Panel Temperature: 63 ± 2 °C.[5]

    • Relative Humidity: Controlled to achieve specified fading of a humidity-test control fabric.[7]

  • Procedure:

    • Place the mounted test specimens and a set of Blue Wool references in the xenon arc test chamber.

    • Expose the specimens and references to the light source under the specified conditions.

    • Periodically inspect the specimens and references.

    • The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale, or when a specific Blue Wool reference has faded to a particular Grey Scale rating.

  • Evaluation:

    • Assess the change in color of the exposed portion of the test specimen against the unexposed portion using the Grey Scale for Color Change.

    • The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading (color change) as the test specimen.

G Experimental Workflow for Lightfastness Testing cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation prep_specimen Prepare Dyed Fabric Specimen mount_specimen Mount Specimen and Blue Wool References prep_specimen->mount_specimen xenon_exposure Expose in Xenon Arc Chamber (ISO 105-B02) mount_specimen->xenon_exposure assess_fading Assess Color Change vs. Grey Scale xenon_exposure->assess_fading compare_wool Compare to Fading of Blue Wool References assess_fading->compare_wool assign_rating Assign Lightfastness Rating (1-8) compare_wool->assign_rating G Workflow for Quantitative Photodegradation Analysis start Dyed Fabric Samples exposure Controlled Light Exposure (Time Series) start->exposure extraction Solvent Extraction of Dye exposure->extraction color_measurement Colorimetric Measurement (CIELAB) exposure->color_measurement analysis Spectrophotometric or HPLC Analysis extraction->analysis quantification Quantify Remaining Dye analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics delta_e Calculate Color Difference (ΔE) color_measurement->delta_e G Proposed Photodegradation Pathway of this compound DO30 This compound (Ground State) DO30_excited Excited State Dye Molecule DO30->DO30_excited hv (Light Absorption) Intermediates Radical/Ionic Intermediates (Azo Bond Cleavage) DO30_excited->Intermediates Photochemical Reaction Products Primary Aromatic Degradation Products Intermediates->Products Mineralization Smaller Organic Molecules (Further Oxidation) Products->Mineralization EndProducts CO₂, H₂O, Inorganic Ions Mineralization->EndProducts

References

Solubility Profile of Disperse Orange 30 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Orange 30 (C.I. 11119), a monoazo disperse dye. The document summarizes available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended for professionals in research and development who require an understanding of the solubility behavior of this dye in various media.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble
EthanolSlightly Soluble
AcetoneSoluble
PyridineSoluble
Dimethylformamide (DMF)Soluble

Table 2: Quantitative Solubility of this compound in a Silicone Solvent System

Solvent SystemTemperature (°C)Solubility (g/L)
Silicone Solvent (D5)Not Specified1.02
Silicone Solvent (D5) with 15% accelerantNot Specified0.44

Note: The data in Table 2 is derived from a study on disperse dyeing in a silicone solvent system and is provided as the best available quantitative data. Specific temperature conditions were not fully detailed in the source material.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials and Equipment
  • Solute: this compound (powder form)

  • Solvents: Acetone, Ethanol, Dimethylformamide (analytical grade)

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Volumetric flasks (various sizes)

    • Pipettes (various sizes)

    • Conical flasks with stoppers

    • Shaking incubator or water bath with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

Procedure

Step 1: Preparation of a Standard Stock Solution

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 100 mL).

  • Dissolve the dye in the chosen organic solvent and dilute to the mark to create a stock solution of known concentration.

Step 2: Creation of a Calibration Curve

  • Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using the UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should adhere to the Beer-Lambert Law.

Step 3: Saturation of the Solvent

  • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

Step 4: Sample Analysis

  • After equilibration, allow the solution to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • To remove any suspended particles, centrifuge the sample or filter it through a syringe filter.

  • Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

Step 5: Calculation of Solubility

  • Use the absorbance of the diluted sample and the calibration curve to determine its concentration.

  • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal measure_cal Measure Absorbance of Standards prep_cal->measure_cal saturate Saturate Solvent equilibrate Equilibrate at Constant T saturate->equilibrate sample Sample and Filter equilibrate->sample measure_sample Measure Absorbance of Sample sample->measure_sample plot_cal Plot Calibration Curve measure_cal->plot_cal calculate Calculate Solubility plot_cal->calculate measure_sample->calculate

Caption: Workflow for Solubility Determination.

Quantum Chemical Analysis of C.I. Disperse Orange 30: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the quantum chemical properties of C.I. Disperse Orange 30 (CAS No. 12223-23-3 / 5261-31-4), a mono-azo dye used extensively in the textile industry. The document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development, offering a comprehensive overview of the theoretical methods used to predict its electronic and spectral properties.

Introduction to this compound

This compound is a synthetic dye characterized by its low water solubility and its application in dyeing hydrophobic fibers like polyester.[1] Its chemical structure features a single azo bridge (-N=N-), which acts as the primary chromophore responsible for its color. The molecule's full IUPAC name is 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate, with the chemical formula C₁₉H₁₇Cl₂N₅O₄.[2][3] Understanding the relationship between the molecular structure and the color of this dye is crucial for optimizing its performance and developing new colorants. Quantum chemical calculations provide a powerful tool for investigating these structure-property relationships at the molecular level.

Computational Methodology

The theoretical investigation of azo dyes like this compound typically involves a multi-step computational protocol. This process begins with the optimization of the molecule's ground-state geometry, followed by calculations of its electronic structure and excited states to predict its UV-Vis absorption spectrum.

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the dye molecule. This is achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

  • Software: Gaussian quantum chemistry software is commonly employed for these calculations.[4][5] Other programs like ORCA or Spartan are also suitable.[6][7]

  • Method: The initial molecular structure is optimized to find the lowest energy conformation.[4]

  • Functional/Basis Set: A common choice for such calculations is the B3LYP functional with the 6-31G* basis set, which offers a good balance between accuracy and computational cost for organic molecules.[6] More advanced approaches may use functionals like M06-2X with larger basis sets such as def2-TZVPP for higher accuracy.[4]

Electronic Properties and Spectra Calculation

Once the geometry is optimized, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of the molecule's color.[8]

To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent method.[7][9]

  • Software: Gaussian, ORCA, and other quantum chemistry packages are used for TD-DFT calculations.[7][10]

  • Method: TD-DFT calculates the electronic transition energies from the ground state to various excited states.[7] The calculation typically requests a number of excited states (e.g., 30 "roots") to generate the spectrum.[10]

  • Solvation Model: To simulate experimental conditions in a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) is often incorporated.[10]

  • Functional/Basis Set: The same functional and basis set used for geometry optimization are typically employed for consistency.

Quantitative Data Summary

Quantum chemical calculations yield predictive data on the spectral properties of the dye. The most important parameter for a dye is its maximum absorption wavelength (λmax), which dictates its perceived color.

ParameterComputational MethodCalculated ValueExperimental ValueError RateReference
Maximum Absorption Wavelength (λmax) DFT/TD-DFT417 nm423 nm-[5]
Optimized Predicted λmax Model-based Fitting436.24 nm423 nm3.13%[5]

Table 1: Comparison of calculated and experimental maximum absorption wavelengths for this compound.

The HOMO-LUMO energy gap is directly related to the λmax. A smaller gap generally corresponds to a longer wavelength of light absorption, leading to colors like orange and red.[8] While specific HOMO and LUMO energy values for this compound are not detailed in the provided search results, the general principle holds that the electronic transitions from the HOMO to the LUMO are responsible for the primary absorption band in the visible spectrum.[11]

Diagrams and Workflows

Visualizing the computational process and the underlying theoretical principles is essential for understanding the analysis.

G Computational Workflow for this compound cluster_0 Input Preparation cluster_1 Ground State Calculation cluster_2 Excited State Calculation cluster_3 Data Analysis mol_structure 1. Define Molecular Structure (this compound) geom_opt 2. Geometry Optimization (DFT: e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc tddft 4. TD-DFT Calculation (Predict Electronic Transitions) freq_calc->tddft properties 5. Extract Properties (HOMO, LUMO, λmax, Oscillator Strength) tddft->properties spectrum 6. Generate UV-Vis Spectrum properties->spectrum comparison 7. Compare with Experiment spectrum->comparison G Relationship of Calculated Properties to Color cluster_0 Quantum Mechanics cluster_1 Calculated Properties cluster_2 Physical Phenomenon cluster_3 Observed Property homo HOMO Energy gap HOMO-LUMO Energy Gap (ΔE) homo->gap lumo LUMO Energy lumo->gap lambda_max Max Absorption Wavelength (λmax) gap->lambda_max ΔE = hc/λ absorption Visible Light Absorption lambda_max->absorption color_obs Perceived Color (Orange) absorption->color_obs Complementary Color

References

Adsorption isotherms of Disperse Orange 30 on polyester

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Adsorption Isotherms of Disperse Orange 30 on Polyester (B1180765)

Introduction

This compound is a monoazo disperse dye widely utilized in the textile industry for dyeing hydrophobic fibers, particularly polyester. The efficiency and quality of the dyeing process are fundamentally governed by the adsorption of the dye molecules from the dyebath onto the fiber surface and subsequent diffusion into the polymer matrix. Understanding the adsorption equilibrium is crucial for optimizing dyeing parameters, predicting dye uptake, and ensuring reproducible and high-quality coloration. Adsorption isotherms provide a mathematical description of this equilibrium relationship between the concentration of the dye in the dyebath and the amount of dye adsorbed on the fiber at a constant temperature. This guide provides a detailed overview of the adsorption isotherms of this compound on polyester, including experimental protocols, quantitative data, and thermodynamic considerations.

Adsorption Isotherm Models

The adsorption behavior of this compound on polyester is typically analyzed using several established isotherm models. The dyeing of polyester with disperse dyes is often considered a process of solid solution formation, where the dye partitions itself between the dyebath and the fiber.[1]

  • Nernst Isotherm : This is the simplest isotherm and is often the most applicable to the disperse dyeing of polyester. It assumes a linear relationship between the concentration of the dye in the fiber and the concentration in the dyebath at equilibrium. The equation is given by:

    • C_f = K * C_s

    • where C_f is the concentration of the dye in the fiber at equilibrium (mg/g), C_s is the concentration of the dye in the dyebath at equilibrium (mg/L), and K is the partition coefficient.[1] Studies consistently show that the Nernst isotherm provides the best correlation for the adsorption of this compound on polyester.[1][2][3][4][5]

  • Langmuir Isotherm : This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It is generally more applicable to systems where chemisorption is dominant. The linearized form of the Langmuir equation is:

    • C_s / C_f = (1 / (K_L * S_f)) + (C_s / S_f)

    • where K_L is the Langmuir adsorption constant (L/mg) related to the energy of adsorption, and S_f is the maximum amount of dye that can be adsorbed per unit weight of fiber (mg/g).

  • Freundlich Isotherm : This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. The linearized form of the Freundlich equation is:

    • log(C_f) = log(K_F) + (1/n) * log(C_s)

    • where K_F is the Freundlich constant related to the adsorption capacity, and 'n' is a constant related to the adsorption intensity.[1] In some cases, particularly in non-aqueous media like supercritical carbon dioxide, the Freundlich model has been found to fit the experimental data well.[6][7]

Experimental Protocols

The determination of adsorption isotherms for this compound on polyester involves a systematic experimental procedure to measure the equilibrium dye concentrations in both the fiber and the dyebath at various temperatures.

1. Materials and Apparatus

  • Substrate : 100% polyester fabric. The fabric should be pre-treated (scoured) to remove any impurities. A typical scouring process involves washing with a 2 g/L non-ionic surfactant solution at 60-70°C for 30-80 minutes, followed by rinsing and drying.[1][3]

  • Dye : C.I. This compound (commercial name, e.g., Dianix Classic Orange 30 SR), used without further purification.[2][3]

  • Chemicals : Acetic acid to maintain the pH of the dyebath (typically around 4.5), a dispersing agent, and sodium carbonate for scouring.[1][3][8]

  • Apparatus : A high-temperature dyeing machine (e.g., Flexi Dyer, Data colour Ahiba IR), a spectrophotometer for measuring dye concentration, a water bath, and standard laboratory glassware.[1][3][9]

2. Experimental Procedure

  • Preparation of Stock Solution : A stock solution of this compound is prepared by dissolving a known amount of the dye in distilled water. A paste is often made with a dispersing agent before adding water.[8]

  • Dyeing Process :

    • A series of dye baths are prepared with varying initial concentrations of the dye (e.g., 10, 50, 100, 150, 200 mg of dye in 100 mL of water).[3]

    • The pH of the dyebath is adjusted to 4.5 using acetic acid.[1][8]

    • A known weight of the scoured polyester fabric is introduced into each dye bath. A high material-to-liquor ratio, such as 1:10,000 or 100:1, is maintained to simulate an infinite liquor ratio.[1][3]

    • The dyeing machine is programmed to raise the temperature to the desired level (e.g., 90°C, 100°C, 110°C, or 130°C).[1][2]

    • The dyeing is carried out for a sufficient time to ensure equilibrium is reached. This is typically determined from kinetic studies and is often around 120 minutes or longer (up to 5 hours to be certain).[1][2]

  • Measurement of Equilibrium Concentrations :

    • After dyeing, the fabric samples are removed, washed (e.g., with cold acetone), and dried.[1]

    • The concentration of the residual dye in the dyebath (C_s) is measured using a spectrophotometer at the dye's maximum absorbance wavelength (λ_max ≈ 450 nm).[10]

    • The amount of dye adsorbed by the fiber (C_f) is calculated by the difference between the initial and final dye concentrations in the dyebath.

Data Presentation

The following tables summarize the quantitative data obtained from studies on the adsorption of this compound on polyester.

Table 1: Nernst Isotherm Partition Coefficients (K) and Thermodynamic Parameters at Different Temperatures

Temperature (°C)Partition Coefficient (K)Standard Affinity (-Δμ°) (kJ/mol)Standard Enthalpy (ΔH°) (kJ/mol)Standard Entropy (ΔS°) (J/mol·K)Reference
901.881.62-19.4-59.5[2][3]
1001.551.34-19.4-59.5[2][3]
1101.290.81-19.4-59.5[1][2][3]
120----[1]
130----[1]

Note: The negative values for enthalpy and entropy indicate that the adsorption process is exothermic and involves a decrease in the randomness at the solid-liquid interface.[2][3][4]

Mandatory Visualization

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis fab_prep Polyester Fabric Scouring (2g/L non-ionic surfactant, 70°C, 80 min) add_fab Add Polyester Fabric (Liquor Ratio 100:1) fab_prep->add_fab dye_prep This compound Stock Solution (with dispersing agent) dye_bath Prepare Dye Baths (Varying concentrations, pH 4.5) dye_prep->dye_bath dye_bath->add_fab heating Heat to Target Temperature (90°C, 100°C, 110°C) add_fab->heating equilibrium Maintain at Temperature for Equilibrium (≥ 120 minutes) heating->equilibrium measure_cs Measure Residual Dye in Bath (Cs) (Spectrophotometry) equilibrium->measure_cs calc_cf Calculate Dye on Fiber (Cf) (By difference) measure_cs->calc_cf plot_isotherm Plot Isotherm (Cf vs. Cs) calc_cf->plot_isotherm model_fit Fit Data to Isotherm Models (Nernst, Langmuir, Freundlich) plot_isotherm->model_fit

Caption: Experimental workflow for determining the adsorption isotherm of this compound on polyester.

G cluster_models Isotherm Models cluster_findings Key Findings main Adsorption Isotherm Models for This compound on Polyester nernst Nernst Cf = K * Cs main->nernst langmuir Langmuir Monolayer Adsorption main->langmuir freundlich Freundlich Multilayer, Heterogeneous Surface main->freundlich best_fit Nernst is the best fit in aqueous dyeing nernst->best_fit freundlich_scCO2 Freundlich fits well in supercritical CO2 freundlich->freundlich_scCO2 exothermic Exothermic Process (ΔH° < 0) best_fit->exothermic

Caption: Logical relationships of adsorption isotherm models for this compound on polyester.

Conclusion

The adsorption of this compound on polyester predominantly follows the Nernst isotherm model, indicating a partitioning mechanism where the dye distributes between the fiber and the dyebath.[1][2][5] The process is exothermic, meaning that lower dyeing temperatures favor a higher dye uptake at equilibrium, as evidenced by the decreasing partition coefficient with increasing temperature.[2][3] A thorough understanding of these adsorption characteristics, obtained through the detailed experimental protocols outlined, is essential for the scientific and industrial application of this dye system. The provided data and models serve as a foundational guide for researchers and professionals in optimizing the dyeing of polyester with this compound.

References

Thermodynamic parameters of Disperse Orange 30 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Parameters of Disperse Orange 30 Dyeing

Introduction

This compound is a monoazo disperse dye utilized in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1][2][3][4][5] The application of disperse dyes to hydrophobic fibers like polyester is a complex process governed by thermodynamic and kinetic principles. Understanding these parameters is crucial for optimizing dyeing processes, ensuring color fastness, and improving the efficiency of dye uptake. This technical guide provides a comprehensive overview of the thermodynamic parameters associated with the dyeing of polyester with this compound, detailing the experimental protocols for their determination and presenting the relevant data in a structured format.

Thermodynamic Parameters of Dyeing

The dyeing of polyester with disperse dyes is an equilibrium process where the dye partitions between the dyebath and the fiber. The spontaneity and efficiency of this process are dictated by key thermodynamic parameters: standard affinity (

Δμ-\Delta\mu^\circ−Δμ∘
), enthalpy of dyeing (
ΔH\Delta H^\circΔH∘
), and entropy of dyeing (
ΔS\Delta S^\circΔS∘
).

  • Standard Affinity (

    Δμ-\Delta\mu^\circ−Δμ∘ 
    ) : This parameter quantifies the tendency of the dye to move from the dyebath to the fiber.[6][7] A higher standard affinity indicates a greater propensity for the dye to be adsorbed by the fiber.[8]

  • Enthalpy of Dyeing (

    ΔH\Delta H^\circΔH∘ 
    ) : The enthalpy change indicates the heat exchange during the dyeing process. A negative enthalpy value signifies an exothermic process, where heat is released as the dye is adsorbed by the fiber.[7][9][10][11]

  • Entropy of Dyeing (

    ΔS\Delta S^\circΔS∘ 
    ) : The entropy change reflects the change in the randomness or disorder of the system during dyeing.[7][9][10]

Quantitative Data Summary

The following tables summarize the thermodynamic parameters for the dyeing of polyester with this compound as reported in the literature. The studies investigated the dyeing behavior at different temperatures and compared a commercial form of the dye with a liquid form.

Table 1: Thermodynamic Parameters of this compound Dyeing on Polyester Fabric [7][9][10]

Temperature (°C)Partition Coefficient (K)Standard Affinity (
Δμ-\Delta\mu^\circ−Δμ∘
) (kJ/mol)
Enthalpy of Dyeing (
ΔH\Delta H^\circΔH∘
) (kJ/mol)
Entropy of Dyeing (
ΔS\Delta S^\circΔS∘
) (J/mol·K)
9010.8-5.9-34.5-78.8
1008.9-5.6-34.5-78.8
1107.4-5.3-34.5-78.8

Table 2: Comparison of Thermodynamic Parameters for Commercial and Liquid Forms of this compound [6][8]

Dye FormTemperature (°C)Partition Coefficient (K)Standard Affinity (
Δμ-\Delta\mu^\circ−Δμ∘
) (kJ/mol)
Enthalpy of Dyeing (
ΔH\Delta H^\circΔH∘
) (kJ/mol)
Entropy of Dyeing (
ΔS\Delta S^\circΔS∘
) (J/mol·K)
Commercial11010.5-6.2-13.9-20.1
1209.9-6.1
1309.3-6.0
Liquid11011.2-6.4-15.1-22.7
12010.5-6.3
1309.8-6.1

The negative values for enthalpy (

ΔH\Delta H^\circΔH∘
) and entropy (
ΔS\Delta S^\circΔS∘
) across these studies indicate that the dyeing of polyester with this compound is an exothermic process.[7][9][10][11]

Experimental Protocols

The determination of thermodynamic parameters for the dyeing process involves a series of well-defined experimental steps. The following protocol is a synthesis of methodologies reported in the literature.[6][7][8][9]

Materials and Equipment
  • Fabric: Polyester fabric.[7][9]

  • Dye: C.I. This compound.[7][9]

  • Chemicals: Non-ionic surfactant, sodium carbonate, sulfuric acid, acetone.[7][9]

  • Apparatus: Laboratory dyeing machine (e.g., Flexi Dyer), spectrophotometer, thermostated water bath.[6][9]

Pre-treatment of Fabric
  • The polyester fabric is first scoured to remove any impurities.

  • This is typically done by treating the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (1 g/L).[9]

  • The scouring is carried out at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 30-80 minutes).[6][9]

  • After scouring, the fabric is thoroughly washed and dried.[9]

Dyeing Procedure
  • Dyeing is performed in a laboratory dyeing machine with a set liquor-to-goods ratio (e.g., 100:1).[9]

  • The dyebath is prepared with a known concentration of this compound.

  • The pH of the dyebath is adjusted to an optimal value, typically around 4.5, using a suitable buffer or acid (e.g., sulfuric acid).[6][7]

  • The dyeing process is carried out at various constant temperatures (e.g., 90°C, 100°C, 110°C, 120°C, 130°C) to study the effect of temperature on the thermodynamic parameters.[6][7]

  • The dyeing is allowed to proceed for a sufficient time (e.g., 120 minutes to 5 hours) to ensure that equilibrium is reached.[6][7]

Determination of Dye Concentration
  • After dyeing, the concentration of the dye remaining in the dyebath is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted">

    λmax\lambda{max}λmax​
    ) for this compound.

  • The concentration of the dye adsorbed by the fiber is then calculated by subtracting the final dyebath concentration from the initial concentration.

Adsorption Isotherm Analysis
  • To understand the adsorption behavior, the experimental data is fitted to various adsorption isotherm models, such as the Nernst, Langmuir, and Freundlich isotherms.[6][7][8]

  • The Nernst isotherm is often found to best describe the adsorption of this compound on polyester.[7][8]

Calculation of Thermodynamic Parameters
  • Partition Coefficient (K): This is determined from the slope of the Nernst isotherm plot, which is a graph of the concentration of dye in the fiber (

    CfC_fCf​
    ) against the concentration of dye in the dyebath (
    CsC_sCs​
    ) at equilibrium.[6]

  • Standard Affinity (

    Δμ-\Delta\mu^\circ−Δμ∘ 
    ): This is calculated using the following equation:
    Δμ=RTln(K)-\Delta\mu^\circ = -RT \ln(K)−Δμ∘=−RTln(K)
    where R is the universal gas constant and T is the absolute temperature in Kelvin.[7]

  • Enthalpy of Dyeing (

    ΔH\Delta H^\circΔH∘ 
    ) and Entropy of Dyeing (
    ΔS\Delta S^\circΔS∘
    ):
    These are determined from the van't Hoff equation by plotting
    ln(K)\ln(K)ln(K)
    versus
    1/T1/T1/T
    . The slope of the line is equal to
    ΔH/R-\Delta H^\circ/R−ΔH∘/R
    and the intercept is equal to
    ΔS/R\Delta S^\circ/RΔS∘/R
    .[9]

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for determining the thermodynamic parameters of this compound dyeing.

experimental_workflow start Start fabric_prep Fabric Preparation (Scouring and Washing) start->fabric_prep dye_bath_prep Dye Bath Preparation (Dye, pH adjustment) start->dye_bath_prep dyeing_process Dyeing Process (Constant Temperature, Equilibrium) fabric_prep->dyeing_process dye_bath_prep->dyeing_process concentration_measurement Concentration Measurement (Spectrophotometry) dyeing_process->concentration_measurement isotherm_analysis Adsorption Isotherm Analysis (Nernst, Langmuir, Freundlich) concentration_measurement->isotherm_analysis thermo_calc Thermodynamic Parameter Calculation (Δμ°, ΔH°, ΔS°) isotherm_analysis->thermo_calc end End thermo_calc->end

Caption: Experimental workflow for thermodynamic parameter determination.

References

Disperse Orange 30: A Comprehensive Technical Review of its Environmental Fate and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental fate and toxicity of the azo dye, Disperse Orange 30. This document synthesizes available scientific data on its physicochemical properties, environmental persistence, degradation pathways, and toxicological effects on various organisms. Detailed methodologies for key experimental assessments are also outlined to support further research and risk evaluation.

Physicochemical Properties

This compound (CAS No. 12223-23-3) is a non-ionic monoazo dye characterized by its low water solubility and application in dyeing hydrophobic fibers like polyester.[1] Its chemical structure and properties are fundamental to understanding its environmental behavior and toxicological potential.

PropertyValueReference
Molecular FormulaC19H17Cl2N5O4[2][3]
Molecular Weight450.28 g/mol [2]
Density1.38 g/cm³[2]
Boiling Point645 °C at 760 mmHg[2]
Flash Point343.9 °C[2]
Water SolubilityGenerally insoluble[4]
LogP6.12338[2]

Environmental Fate

The environmental persistence of this compound is a key concern due to its chemical stability, a desirable trait for its industrial applications.[5]

Persistence and Degradation:

This compound is considered persistent in the environment.[5][6] Due to its low water solubility, it has a tendency to partition to particles and sediment in aquatic environments.[5]

  • Hydrolysis: This dye is not expected to undergo significant hydrolysis as it lacks hydrolyzable functional groups.[5]

  • Aerobic Biodegradation: Under aerobic conditions, this compound is not expected to degrade rapidly in water, soil, or sediment.[5]

  • Anaerobic Biodegradation: In anaerobic environments, such as those found in some sediments and wastewater treatment facilities, azo dyes like this compound can be reductively cleaved by microorganisms.[5][7] This process can lead to the formation of aromatic amines, which may be of toxicological concern.[7]

  • Photodegradation: While some disperse dyes show susceptibility to photodegradation, the rate is generally slow.[8] One study demonstrated that a combination of Ag-CdZnSO/zeolitic matrix nanocomposites could achieve 99.5% photodegradation of this compound in 90 minutes under UV illumination, highlighting a potential remediation strategy.[9]

Bioaccumulation:

Despite its high lipophilicity, which suggests a potential for bioaccumulation, a screening assessment by the Government of Canada concluded that this compound is not expected to significantly accumulate in organisms.[6][10]

Toxicity Profile

The toxicological effects of this compound and related azo dyes have been investigated across various organisms and cell lines.

Aquatic Toxicity:

Azo disperse dyes are expected to share a common mode of ecotoxicity.[11] The available data on the aquatic toxicity of these dyes show varied effects on different species.[11] Chronic toxicity studies on Daphnia magna exposed to a similar dye, Disperse Orange S-4RL, showed decreased offspring, number of broods, and longevity with increasing concentrations.[12]

Mammalian and In Vitro Toxicity:

  • Cytotoxicity: Structurally similar disperse dyes, such as Disperse Orange 1, have been shown to induce cytotoxic effects and apoptosis in human hepatoma (HepG2) cells.[7][13] Disperse Blue 1, Blue 124, and Brown 1 have also demonstrated the ability to impair cell viability and mitochondrial function.[14]

  • Genotoxicity: Disperse Orange 1 has been reported to be genotoxic to HepG2 cells at concentrations as low as 0.2 µg/mL.[7] Mutagenicity assays suggest that it primarily induces frameshift mutations, with its mutagenic potential being enhanced by nitroreductase and o-acetyltransferase enzymes.[7] Disperse Orange 1 has also been shown to increase the frequency of micronuclei in human lymphocytes and HepG2 cells, indicating mutagenic activity at the chromosomal level.[15]

  • Carcinogenicity: There is concern that some azo dyes can be metabolized to carcinogenic aromatic amines.[4][7] While there is no direct evidence for the carcinogenicity of this compound in humans, some structurally similar dyes have been associated with cancer risk.[16][17] Disperse Orange 3 has been associated with contact dermatitis.[10]

  • Other Health Effects: Inhalation or dermal contact with disperse dyes can cause irritation to the eyes, skin, and respiratory system.[4] Ingestion may lead to gastrointestinal discomfort.[4]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for reproducible and comparable results. The following sections outline generalized methodologies for key experimental areas.

Azo Dye Decolorization Assay:

This protocol is a generalized method for assessing the ability of microorganisms to decolorize azo dyes.

  • Culture Preparation: An axenic culture of the test microorganism (e.g., Paramecium caudatum) is grown to the log phase in an appropriate medium.[18]

  • Dye Exposure: The azo dye is added to the culture from a stock solution to a final concentration (e.g., 20 ppm).[18]

  • Incubation: The cultures are incubated under controlled conditions (e.g., specific temperature and pH).[18]

  • Sampling and Analysis: At regular intervals (e.g., every 24 hours), a sample is taken and centrifuged to remove microbial cells.[18] The optical density of the supernatant is measured at the maximum absorbance wavelength of the dye using a UV-visible spectrophotometer.[9][18]

  • Calculation: The percentage of decolorization is calculated based on the decrease in absorbance over time compared to a control.[18]

Aquatic Toxicity Testing (Daphnia magna):

This outlines a general procedure for assessing the acute and chronic toxicity of substances to the freshwater invertebrate Daphnia magna.

  • Test Organisms: Neonates (<24 hours old) of Daphnia magna are used for the test.

  • Test Solutions: A series of concentrations of the test substance (this compound) are prepared in a suitable medium. A control group with no test substance is also included.

  • Exposure: Daphnids are exposed to the test solutions for a defined period (e.g., 48 hours for acute tests, 14 days for chronic tests).[12][19]

  • Observation: For acute tests, the number of immobilized daphnids is recorded at specific time points to determine the EC50 (median effective concentration). For chronic tests, parameters such as survival, reproduction (number of offspring), and growth are monitored.[12][20]

  • Data Analysis: The results are statistically analyzed to determine the toxicity endpoints (e.g., EC50, No Observed Effect Concentration - NOEC).

In Vitro Cytotoxicity Assay (CellTox™ Green Cytotoxicity Assay):

This protocol describes a method to measure cytotoxicity by quantifying changes in membrane integrity.[14]

  • Cell Culture: A suitable cell line (e.g., IPEC-J2) is seeded in a 96-well plate and allowed to attach overnight.[14]

  • Dye Exposure: The cells are exposed to various concentrations of the disperse dye for different time points.[14]

  • Assay Reagent Addition: The CellTox™ Green Dye is added to the wells. This dye is impermeant to live cells but binds to the DNA of dead cells, fluorescing upon binding.[14]

  • Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence is proportional to the level of cytotoxicity.[14]

  • Data Analysis: The results are analyzed to determine the concentration- and time-dependent cytotoxic effects of the dye.

Visualizations

The following diagrams illustrate key pathways and workflows related to the environmental fate and analysis of this compound.

DO30 This compound (Parent Compound) AromaticAmines Aromatic Amines (e.g., 2,6-Dichloro-4-nitroaniline) DO30->AromaticAmines Anaerobic Reductive Cleavage (Microorganisms) Mineralization Mineralization (CO2, H2O, N2) AromaticAmines->Mineralization Aerobic Degradation

Caption: Proposed anaerobic biodegradation pathway of this compound.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results TestOrganism Select Test Organism (e.g., Daphnia magna, Algae) Exposure Expose Organisms (Defined Duration) TestOrganism->Exposure TestConcentrations Prepare Dye Concentrations & Control TestConcentrations->Exposure DataCollection Collect Data (Mortality, Reproduction, Growth) Exposure->DataCollection StatAnalysis Statistical Analysis (EC50, NOEC) DataCollection->StatAnalysis ToxicityReport Toxicity Endpoint Report StatAnalysis->ToxicityReport IndustrialRelease Industrial Effluent Release AquaticEnvironment Aquatic Environment (Water Column) IndustrialRelease->AquaticEnvironment Sedimentation Partitioning to Sediment AquaticEnvironment->Sedimentation Persistence High Persistence (Low Biodegradation) AquaticEnvironment->Persistence Sedimentation->Persistence Bioavailability Potential for Bioavailability Persistence->Bioavailability EcologicalImpact Ecological Impact (Aquatic Toxicity) Bioavailability->EcologicalImpact

References

Disperse Orange 30: An In-depth Technical Guide to its Environmental Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 30 is a monoazo disperse dye used extensively in the textile industry for coloring synthetic fibers such as polyester (B1180765) and nylon. Due to its chemical stability and low water solubility, it has the potential to persist in the environment, raising concerns about its role as a contaminant. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, environmental fate, ecotoxicity, and potential human health effects. Detailed experimental protocols for its analysis and degradation are presented, along with diagrams of key biological pathways and experimental workflows to support further research in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior and fate. The following table summarizes key quantitative data.

PropertyValueReference
Chemical Name 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]propanenitrile[1]
CAS Number 12223-23-3[2][3]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[2][3]
Molecular Weight 450.27 g/mol [2]
Appearance Orange/Brown powder[2]
Boiling Point 645 °C at 760 mmHg[3]
Density 1.38 g/cm³[3]
Vapor Pressure 1.59 x 10⁻¹⁶ mmHg at 25°C[3]
LogP (Octanol-Water Partition Coefficient) 6.12[3]

Environmental Fate and Degradation

This compound is released into the environment primarily through industrial wastewater from textile dyeing processes.[1] Its low water solubility and high octanol-water partition coefficient suggest a tendency to partition from water into sediment and sludge.[1]

Abiotic Degradation

Due to its chemical structure, this compound is resistant to aerobic biodegradation.[1] Hydrolysis is not considered a significant degradation pathway.

Biotic Degradation

Under anaerobic conditions, the primary degradation pathway for this compound, like other azo dyes, is the reductive cleavage of the azo bond (-N=N-). This process is microbially mediated by azoreductase enzymes, which are produced by a variety of bacteria. The cleavage of the azo bond results in the formation of aromatic amines, which may be more mobile and potentially more toxic than the parent dye molecule.

A proposed degradation pathway for this compound, based on the known mechanisms of azoreductases, is presented below.

G cluster_products Degradation Products DO30 This compound AzoReductase Azoreductase (Anaerobic Conditions) DO30->AzoReductase Amine1 2,6-dichloro-4-nitroaniline AzoReductase->Amine1 Amine2 N-(4-aminophenyl)-N-(2-cyanoethyl)-2-aminoethyl acetate AzoReductase->Amine2 G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 family regulation (Bax/Bak activation) CellularStress->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Water Sample Acidify Acidify to pH 3 Start->Acidify SPE Solid-Phase Extraction (SPE) on C18 Cartridge Acidify->SPE Elute Elute with Methanol SPE->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate Analysis HPLC-MS/MS Analysis Concentrate->Analysis

References

An In-Depth Technical Guide to the Biodegradation Pathways of Azo Dyes: A Focus on Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Azo dyes, characterized by the presence of one or more azo bonds (–N=N–), represent the largest class of synthetic colorants used across various industries.[1] Their complex aromatic structures make them recalcitrant to conventional wastewater treatment methods, and the release of untreated effluents poses significant environmental risks due to their potential toxicity and the carcinogenicity of their breakdown products.[2][3] This technical guide provides a comprehensive overview of the microbial biodegradation pathways of azo dyes, with a specific focus on Disperse Orange 30. It details the core enzymatic mechanisms, the critical role of sequential anaerobic-aerobic processes, factors influencing degradation efficiency, and standardized experimental protocols for research.

Core Mechanisms of Azo Dye Biodegradation

The microbial degradation of azo dyes is not a single-step process but a sophisticated metabolic strategy evolved by various microorganisms. The most effective and widely accepted method for the complete mineralization of these complex dyes is a sequential two-stage process involving anaerobic and aerobic conditions.[4][5]

The Sequential Anaerobic-Aerobic Strategy

The stability and xenobiotic nature of azo dyes make them resistant to aerobic breakdown initially.[2] Therefore, a combined anaerobic-aerobic treatment is considered the most efficient scheme.[5]

  • Anaerobic/Anoxic Stage (Reductive Cleavage): In the first stage, under anaerobic or microaerophilic (low oxygen) conditions, the electron-deficient azo bond is cleaved.[5] This reductive process is catalyzed by enzymes known as azoreductases, which break the –N=N– linkage, resulting in the formation of colorless but potentially hazardous aromatic amines.[1][6]

  • Aerobic Stage (Amine Mineralization): The aromatic amines produced in the anaerobic stage are generally resistant to further anaerobic degradation.[7] However, these intermediates are susceptible to aerobic degradation.[4] In the presence of oxygen, microorganisms utilize powerful oxidative enzymes to hydroxylate and subsequently open the aromatic rings, ultimately mineralizing the compounds into less toxic products like carbon dioxide, water, and inorganic nitrogen.[4][5]

G A Azo Dye Effluent (Colored, Toxic) B Anaerobic / Microaerophilic Stage (Reductive) A->B Introduction of Microbes & Co-substrates C Intermediate Aromatic Amines (Colorless, Potentially Toxic) B->C Azo Bond Cleavage (Azoreductase) D Aerobic Stage (Oxidative) C->D Aeration E Mineralization Products (CO₂, H₂O, N₂) D->E Ring Cleavage & Oxidation (Oxygenases, Peroxidases)

Caption: General workflow of sequential anaerobic-aerobic azo dye biodegradation.

Key Enzymes in Biodegradation

A variety of microorganisms, including bacteria, fungi, and protozoa, can decolorize azo dyes by producing specific oxidoreductive enzymes.[8][9][10]

  • Azoreductases: These are the primary enzymes responsible for the initial reductive cleavage of the azo bond under anaerobic conditions.[11] They require reducing coenzymes like NADH or NADPH to transfer electrons to the azo dye, facilitating its breakdown into aromatic amines.[6] Azoreductases can be flavin-dependent or flavin-independent.[6]

  • Ligninolytic Enzymes: Primarily produced by white-rot fungi, these enzymes function under aerobic conditions and have a broad substrate specificity, allowing them to degrade a wide range of recalcitrant compounds, including dyes.[8][11]

    • Laccases: These multi-copper oxidases use molecular oxygen to oxidize phenolic compounds. They degrade azo dyes through a non-specific free-radical mechanism, which can avoid the formation of toxic aromatic amines.[2][11]

    • Lignin Peroxidases (LiP) and Manganese Peroxidases (MnP): These are heme-containing peroxidases that require hydrogen peroxide (H₂O₂) as a co-substrate to oxidize a wide array of compounds.[8][11]

G cluster_0 Anaerobic Pathway cluster_1 Aerobic Pathway (Fungal) AzoDye_An Azo Dye Azoreductase Azoreductase (+ NADH/NADPH) AzoDye_An->Azoreductase Amines_An Aromatic Amines Azoreductase->Amines_An AzoDye_Ae Azo Dye Ligninolytic Ligninolytic Enzymes (Laccase, LiP, MnP) AzoDye_Ae->Ligninolytic Products_Ae Oxidized Products (Phenolic Compounds) Ligninolytic->Products_Ae

Caption: Primary enzymatic pathways for the initial breakdown of azo dyes.

Proposed Biodegradation Pathway of this compound

This compound (CAS No. 5124-25-4), with the chemical structure 3-{[4-((4-nitrophenyl)azo)phenyl]ethylamino}propanenitrile, is a monoazo disperse dye. Based on the general mechanisms of azo dye biodegradation and studies on similar structures like Disperse Orange 3, a plausible degradation pathway can be proposed.[12]

Step 1: Anaerobic Reductive Cleavage The process begins under anaerobic conditions with the enzymatic cleavage of the azo bond by bacterial azoreductases. This reaction breaks the molecule into two separate aromatic amines. Simultaneously or subsequently, the nitro group (–NO₂) is often reduced to an amino group (–NH₂).

  • Initial Products:

    • p-Nitroaniline: From the nitro-substituted phenyl ring.

    • N-ethyl-N-(2-cyanoethyl)-p-phenylenediamine: From the other part of the molecule.

Step 2: Aerobic Mineralization of Intermediates The resulting aromatic amines are then subjected to aerobic degradation. This complex process involves multiple enzymatic steps, including deamination, hydroxylation, and ultimately, aromatic ring cleavage by oxygenases to yield aliphatic acids, which can enter central metabolic pathways. Studies on the degradation of the similar Disperse Orange 3 have identified intermediates such as p-phenylenediamine, acetanilide, and catechol, suggesting common downstream pathways.[12]

G cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage DO30 This compound A p-Nitroaniline DO30->A Azoreductase B N-ethyl-N-(2-cyanoethyl) -p-phenylenediamine DO30->B Azoreductase C p-Phenylenediamine A->C Nitroreductase E Further Intermediates B->E Oxidative Degradation D Catechol C->D Deamination & Hydroxylation F Ring Cleavage Products (Aliphatic Acids) D->F Dioxygenase E->F G CO₂ + H₂O + NH₃ F->G Central Metabolism

Caption: Proposed biodegradation pathway for this compound.

Data Presentation: Factors Influencing Biodegradation

The efficiency of azo dye biodegradation is highly dependent on physicochemical parameters that affect microbial growth and enzyme activity.[6] Optimizing these conditions is critical for practical applications.

Table 1: Summary of Optimal Conditions for Azo Dye Biodegradation by Various Microorganisms

Parameter Microorganism / Consortium Azo Dye Optimal Value Decolorization Efficiency (%) Citation(s)
pH Escherichia coli Basic Orange 2 7.0 78.8 [13]
Paramecium caudatum Reactive Red 2 7.5 ~91 [10]
Bacterial Consortium SPB92 Acid Orange 7.5 85 [14]
Micrococcus luteus SSN2 Direct Orange 16 8.0 96 [15]
Temperature Escherichia coli Basic Orange 2 40 °C 85.2 [13]
Paramecium caudatum Reactive Red 2 25 °C ~91 [10]
Bacterial Consortium SPB92 Acid Orange 32 °C 85 [14]
Streptomyces albidoflavus Reactive Orange 122 35 °C ~60 [16]
Initial Dye Conc. Escherichia coli Basic Orange 2 20 mg/L >78 [13]
Bacterial Consortium Reactive Dyes 100 mg/L 98-99 [17]
Pseudomonas putida Reactive Black 5 400 mg/L Max. Degradation [18]
Salinity (NaCl) Micrococcus luteus SSN2 Direct Orange 16 3% 96 [15]
Escherichia coli Basic Orange 2 666 mg/L 82.4 [13]

| Co-substrate | Bacterial Consortium SPB92 | Acid Orange | 1 g/L Yeast Extract | 100 (in 23h) |[14] |

Experimental Protocols

This section outlines a generalized methodology for conducting azo dye biodegradation studies in a laboratory setting.

Microorganism Isolation, Screening, and Acclimatization
  • Source: Collect samples from dye-contaminated sites like textile industry effluent or sludge, which are rich sources of adapted microorganisms.[16][19]

  • Isolation: Use standard serial dilution and plating techniques on nutrient agar (B569324) or a specialized medium like starch nitrate (B79036) agar.[16]

  • Screening: Inoculate isolated colonies into a liquid minimal salt medium (MSM) containing the target azo dye. Select strains that form a clear zone of decolorization around the colony on agar plates or cause a visible loss of color in the liquid medium.[16][20]

  • Acclimatization: To enhance degradation potential, gradually adapt the selected strains by progressively increasing the dye concentration in the culture medium over several transfers.[18]

Batch Decolorization and Degradation Assay
  • Setup: Prepare 250 mL Erlenmeyer flasks containing 100 mL of sterile MSM amended with the target azo dye at a specific concentration (e.g., 100 mg/L).[17]

  • Inoculation: Inoculate the flasks with a standardized amount of the acclimatized bacterial culture (e.g., 5% v/v of a 24-hour old culture).[21]

  • Incubation: Incubate the flasks under optimized conditions (e.g., 37°C, pH 7). For the initial reductive step, static (microaerophilic) conditions are required.[15][17] For subsequent aerobic degradation, shaking incubation (e.g., 120 rpm) is necessary.[21]

  • Monitoring: At regular time intervals, withdraw an aliquot of the culture medium. Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the cells.[18]

  • Quantification: Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer. Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100.[15]

Analysis of Biodegradation Products
  • Extraction: After significant decolorization, extract the metabolites from the supernatant using a solvent such as ethyl acetate (B1210297) or chloroform.[15][20]

  • Identification: Concentrate the extract and analyze it using advanced analytical techniques to identify the intermediate and final breakdown products:

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent dye and its metabolites.[20][21]

    • Fourier Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups, confirming the breakdown of the azo bond and modification of the aromatic structure.[15][21]

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the structure of volatile and semi-volatile degradation products.[21]

Enzyme Assays

To confirm the enzymatic basis of degradation, assays for key enzymes can be performed on cell-free extracts.

  • Azoreductase Activity: Measured by monitoring the rate of NADH or NADPH oxidation in the presence of the azo dye substrate.[22]

  • Laccase and Peroxidase Activity: Measured using specific substrates (e.g., ABTS for laccase, veratryl alcohol for LiP) and monitoring the change in absorbance.[22][23]

G A Sample Collection (Effluent, Sludge) B Microbial Isolation & Screening A->B C Culture Acclimatization B->C D Batch Biodegradation Experiment (Anaerobic/Aerobic) C->D E Periodic Sampling & Centrifugation D->E I Enzyme Assays (Azoreductase, Laccase, etc.) D->I F UV-Vis Spectrophotometry (Quantify Decolorization) E->F G Metabolite Extraction (e.g., Ethyl Acetate) E->G J Data Analysis & Pathway Elucidation F->J H Metabolite Analysis (HPLC, FTIR, GC-MS) G->H H->J I->J

Caption: A typical experimental workflow for studying azo dye biodegradation.

Conclusion

The biodegradation of azo dyes like this compound is a complex but highly effective process when the appropriate microbial agents and environmental conditions are employed. The cornerstone of this process is the sequential anaerobic-aerobic strategy, which leverages reductive enzymes like azoreductases to first break the resilient azo bond, followed by oxidative enzymes to mineralize the resulting aromatic amines. Factors such as pH, temperature, and the presence of co-substrates critically influence the rate and extent of degradation. The methodologies and pathways detailed in this guide provide a robust framework for researchers to further explore and optimize microbial systems for the bioremediation of dye-contaminated wastewater, paving the way for more sustainable industrial practices.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Disperse Orange 30. The described method is applicable for the determination of the dye in various samples, including textile extracts and quality control of the dye substance. This document provides a comprehensive protocol, including instrumentation, reagent preparation, and data analysis.

Introduction

This compound is a monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3][4][5][6] Accurate quantification of this dye is crucial for quality control, environmental monitoring, and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of disperse dyes due to its high resolution and sensitivity.[1] This application note presents a reliable HPLC method for the determination of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column is recommended. A suitable example is a Newcrom R1 or XBridge C18 (5 µm, 2.1 x 150 mm).[7]

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: For preparation of standards and mobile phase.

  • Syringe Filters: 0.45 µm PTFE or similar, for sample and standard filtration.

  • This compound analytical standard: Of known purity.

  • Acetonitrile (B52724) (MeCN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric acid or Formic acid: Analytical grade. Phosphoric acid can be used for standard UV detection, while formic acid is suitable for Mass Spectrometry (MS) compatible methods.[7][8]

  • Methanol (B129727) (MeOH): HPLC grade, for sample and standard preparation.

A reversed-phase HPLC method is employed for the separation and quantification of this compound.[7] The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Conditions
Column C18 reversed-phase, e.g., XBridge C18, 5 µm, 2.1 x 150 mm
Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) B: Acetonitrile[7][8]
Gradient 0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B, then return to initial conditions
Flow Rate 0.30 mL/min
Column Temperature Ambient or controlled at 30 °C
Injection Volume 10 µL
Detection Wavelength 450 nm (based on absorbance measurements)[9] or 420 nm[8]

Protocols

  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound analytical standard and dissolve it in methanol in a volumetric flask to obtain a final concentration of 1000 mg/L.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5 - 250 mg/L).[8]

  • Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection.

The sample preparation will vary depending on the matrix. The following is a general procedure for solid samples and a specific example for textile samples.

General Solid Sample:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the dye with a suitable solvent, such as methanol, using sonication for a specified time (e.g., 30 minutes).[10]

  • Centrifuge the sample to pellet any insoluble material.[10]

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtrate with methanol if necessary to bring the concentration within the calibration range.

Textile Sample Extraction:

  • Cut a representative portion of the textile sample (e.g., 1 gram).[10]

  • Extract the dye using chlorobenzene (B131634) or methanol under sonication at an elevated temperature (e.g., 50 °C for 30 minutes).[8][10]

  • After extraction, remove the solvent (e.g., by evaporation).[8]

  • Dissolve the residue in methanol.[8]

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[10]

The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_System HPLC System (Pump, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Extraction and Filtration) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve (Standard Injections) Peak_Integration->Calibration_Curve Quantification Quantification (Sample Concentration) Calibration_Curve->Quantification

HPLC Analysis Workflow for this compound

Data and Results

The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the samples is then determined from this calibration curve.

The following table summarizes the typical method validation parameters for the HPLC analysis of disperse dyes.

ParameterTypical Performance
Linearity (r²) > 0.995[8]
Recovery 92.1% - 98.7%[8]
Relative Standard Deviation (RSD) < 8.0%[8]
Limit of Detection (LOD) 2.0 mg/kg (HPLC-DAD)[8]
Limit of Quantification (LOQ) Typically 3-5 times the LOD

Discussion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for good separation of the analyte from potential interferences. The detection wavelength of 450 nm provides good sensitivity for this orange dye.[9] For enhanced specificity, particularly in complex matrices, this method can be coupled with a mass spectrometer.

It is important to note that co-elution with other dyes, such as Disperse Yellow 3, can occur under certain conditions, which may necessitate method optimization or the use of a mass detector for unambiguous identification and quantification.

Conclusion

This application note outlines a detailed and validated HPLC method for the quantification of this compound. The provided protocols and performance data demonstrate the suitability of this method for routine analysis in quality control and research environments.

References

Application Note: Quantitative Analysis of Disperse Orange 30 using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Orange 30 is a monoazo dye primarily used in the textile industry for coloring synthetic hydrophobic fibers such as polyester, nylon, and acetate.[1] Its low water solubility characterizes it as a disperse dye, necessitating specific analytical methods for its quantification in various matrices, including textile effluents and dyed fabrics. This application note provides a detailed protocol for the quantitative analysis of this compound using UV-Visible (UV-Vis) spectrophotometry, a widely accessible and reliable analytical technique. The methodology is based on the principle that the concentration of the dye in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UV-Vis spectrophotometric analysis of this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

ParameterValueReference
Chemical FormulaC₁₉H₁₇Cl₂N₅O₄[1]
Molecular Weight450.27 g/mol [1]
CAS Number12223-23-3 / 5261-314[1]
Maximum Absorbance (λmax)~450 nm

Table 2: Calibration Data for this compound Analysis

Concentration RangeCalibration EquationWavelength (λmax)Solvent
10 - 100 mg/LA = 0.0212C450 nmDistilled Water

Note: 'A' represents absorbance and 'C' represents the concentration in mg/L.

Experimental Protocols

Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and a series of standard solutions for generating a calibration curve.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Volumetric flasks (100 mL and 50 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation (100 mg/L):

    • Accurately weigh 10 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of distilled water to dissolve the dye.

    • Fill the flask to the mark with distilled water.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Working Standard Solutions Preparation:

    • Prepare a series of standard solutions with concentrations of 10, 20, 40, 60, 80, and 100 mg/L by diluting the stock solution.

    • For example, to prepare a 10 mg/L solution, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

    • Similarly, calculate and perform the necessary dilutions for the other concentrations.

Sample Preparation

A. Water Samples:

  • Collect the water sample in a clean container.

  • If the sample contains suspended solids, filter it through a 0.45 µm syringe filter to clarify the solution.

  • If the expected dye concentration is high, dilute the sample with distilled water to bring it within the calibration range (10-100 mg/L).

B. Textile Samples (Solvent Extraction):

  • Cut a small, representative piece of the dyed textile.

  • Place the textile sample into a beaker.

  • Add a suitable organic solvent (e.g., chloroform (B151607) or a mixture of dimethylformamide and water) to extract the dye from the fabric.

  • Use an ultrasonic bath to facilitate the extraction process.

  • After extraction, carefully separate the solvent from the textile.

  • If necessary, evaporate the solvent and redissolve the dye residue in a known volume of a solvent compatible with UV-Vis analysis (e.g., ethanol (B145695) or a suitable buffer).

  • Filter the final solution before analysis.

UV-Vis Spectrophotometric Analysis

Instrumentation:

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV/VIS 2600)

  • 1 cm path length quartz cuvettes

Procedure:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to scan a range (e.g., 300-700 nm) to determine the maximum absorbance wavelength (λmax).

  • Determination of λmax:

    • Fill a cuvette with a mid-range standard solution (e.g., 40 mg/L).

    • Use the solvent (distilled water or the solvent used for sample preparation) as a blank to zero the instrument.

    • Perform a wavelength scan to obtain the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax). Literature suggests this is approximately 450 nm.

  • Calibration Curve Generation:

    • Set the spectrophotometer to the determined λmax (450 nm).

    • Zero the instrument using the blank.

    • Measure the absorbance of each standard solution, starting from the lowest concentration.

    • Rinse the cuvette with the next standard solution before measuring.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.

  • Sample Analysis:

    • Measure the absorbance of the prepared sample solutions at the λmax.

    • Using the calibration curve equation, calculate the concentration of this compound in the sample.

    • If the sample was diluted, remember to multiply the calculated concentration by the dilution factor to get the original concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing stock Prepare Stock Solution (100 mg/L this compound) standards Prepare Working Standards (10-100 mg/L) stock->standards Dilution calibrate Generate Calibration Curve (Measure Absorbance of Standards) standards->calibrate sample_prep Prepare Sample (e.g., Water or Textile Extract) measure Measure Sample Absorbance sample_prep->measure scan Determine λmax (Scan Standard, ~450 nm) scan->calibrate scan->measure calculate Calculate Concentration using Calibration Curve calibrate->calculate measure->calculate report Report Results calculate->report

Caption: Experimental workflow for the UV-Vis analysis of this compound.

logical_relationship beer_lambert Beer-Lambert Law (A = εbc) calibration_curve Calibration Curve (Plot of A vs. c for standards) beer_lambert->calibration_curve is the basis for absorbance Measured Absorbance (A) unknown_concentration Determine Unknown Concentration absorbance->unknown_concentration of unknown sample concentration Analyte Concentration (c) calibration_curve->absorbance relates calibration_curve->concentration to calibration_curve->unknown_concentration allows for

Caption: Logical relationship for quantitative analysis using spectrophotometry.

References

Application Note: Analysis of Disperse Orange 30 on Textile Fibers using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Orange 30 is a mono-azo dye widely used for coloring synthetic fibers such as polyester (B1180765), nylon, and acetate.[1] Its application involves dispersing the dye in an aqueous solution and forcing it into the amorphous regions of the polymer fiber under high temperature and pressure.[2][3] Verifying the presence and uniformity of such dyes on fiber surfaces is crucial for quality control in the textile industry, forensic science for trace evidence analysis, and materials science for developing advanced functional textiles.[4][5]

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for identifying chemical functional groups.[6] When coupled with an Attenuated Total Reflectance (ATR) accessory, it becomes an ideal tool for surface analysis with minimal to no sample preparation.[5] This application note details the protocol for identifying this compound on polyester fibers using ATR-FTIR, comparing the spectra of dyed and undyed samples to isolate the characteristic spectral features of the dye. While FTIR is highly sensitive to the bulk fiber material, subtle differences in the spectrum can confirm the presence of the dye.[4][7]

Experimental Protocol

This protocol outlines the methodology for preparing the dyed fiber sample and acquiring ATR-FTIR spectra.

1. Materials and Equipment

  • Undyed Polyester (Polyethylene Terephthalate - PET) fabric

  • This compound (C₁₉H₁₇Cl₂N₅O₄)[8][9]

  • Acetic acid (for pH adjustment)

  • Non-ionic detergent

  • High-temperature beaker dyeing machine

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory (e.g., Thermo Scientific™ Nicolet™ RaptIR™ FTIR Microscope)[5]

  • Isopropanol (B130326) and lint-free wipes for cleaning

2. Sample Preparation: Dyeing of Polyester Fabric

  • Prepare a dyebath with a 20:1 liquor ratio (20 mL of water for every 1g of fabric).

  • Add 2% dye powder on the weight of the fabric to the dyebath.

  • Adjust the pH of the dyebath to approximately 4.5 using acetic acid.[10]

  • Immerse the polyester fabric in the dyebath.

  • Heat the bath to 130°C and maintain for 45-60 minutes to ensure dye fixation.[2]

  • Allow the bath to cool, then rinse the dyed fabric thoroughly with water.

  • Perform a post-scour wash with a solution of non-ionic detergent (e.g., 1 g/L) at 100°C for 15 minutes to remove unfixed surface dye.[2]

  • Rinse the fabric again and allow it to air dry completely.

3. FTIR Analysis: Instrument and Data Acquisition Protocol

  • Instrument Setup: Power on the FTIR spectrometer and allow the source and detector to stabilize as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with isopropanol using a lint-free wipe to remove any contaminants.

  • Background Spectrum: Acquire a background spectrum in ambient air. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Spectral Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans for a good signal-to-noise ratio.

  • Sample Placement: Place the fiber sample (either a single thread or a small piece of fabric) directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Repeatable pressure is key for reproducible results.[5]

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample using the same parameters as the background scan.

  • Replicates: Analyze at least three different areas of the dyed fabric to ensure homogeneity.[5] Also, collect a spectrum from an undyed polyester fabric sample as a control.

  • Data Processing: Perform baseline correction and normalization on the collected spectra to facilitate comparison.

Results and Data Presentation

The primary result is a comparison of the FTIR spectra from the undyed polyester control and the fabric dyed with this compound. The polyester fabric will show characteristic peaks for polyethylene (B3416737) terephthalate. The dyed fabric spectrum will be dominated by these same peaks, but additional, smaller peaks attributable to the dye should be present.

The chemical structure of this compound includes several functional groups that yield characteristic infrared absorptions, such as nitro (NO₂), nitrile (C≡N), chloro (C-Cl), and azo (-N=N-) groups, alongside various aromatic C-H and C=C vibrations.

Table 1: Characteristic FTIR Peak Assignments for Polyester (PET) and this compound

Wavenumber (cm⁻¹)Functional Group AssignmentSource
~3430O-H Stretching (adsorbed water)Polyester
~2960Asymmetric C-H Stretching (aliphatic)Polyester
~1715C=O Stretching (ester)Polyester
~1578 / ~1505Aromatic C=C StretchingDye / Polyester
~1510N=O Stretching (nitro group)This compound
~1410Aromatic C-H in-plane bendingPolyester
~1340Symmetric N=O Stretching (nitro group)This compound
~1245C-O Stretching (ester)Polyester
~1100C-O-C StretchingPolyester
~875Aromatic C-H out-of-plane bendingPolyester
~725C-Cl StretchingThis compound

Note: The exact peak positions may vary slightly. Peaks for the dye, particularly the C≡N and -N=N- groups, may be weak and overlap with stronger signals from the polyester fiber.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation Materials Source Materials (Polyester, Dye) Dyeing High-Temp Dyeing (130°C, pH 4.5) Materials->Dyeing Wash Post-Scour Wash & Drying Dyeing->Wash Setup Instrument Setup & Clean ATR Wash->Setup Background Acquire Background Spectrum Setup->Background Sample Mount Sample & Apply Pressure Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Baseline Correction & Normalization Acquire->Process Compare Compare Spectra (Dyed vs. Undyed) Process->Compare Identify Identify Dye Peaks Compare->Identify Report Final Report Identify->Report

Caption: Experimental workflow from sample preparation to final data analysis.

ATR-FTIR spectroscopy is a rapid and effective method for the qualitative identification of this compound on the surface of polyester fibers. By comparing the spectra of dyed and undyed materials, characteristic peaks corresponding to the functional groups of the dye can be identified, confirming its presence. This protocol provides a reliable framework for researchers in materials science, quality assurance, and forensic analysis to characterize dyed textiles with high fidelity.

References

Application Notes and Protocols for Supercritical CO2 Dyeing of Polyester with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Textile Development Professionals

Introduction

Supercritical fluid dyeing (SFD) with carbon dioxide (scCO2) presents a sustainable and water-free alternative to conventional aqueous dyeing methods for synthetic fibers like polyester (B1180765).[1][2][3][4] This technology utilizes carbon dioxide in its supercritical state (above 31.1°C and 73.8 bar) as the dyeing medium.[5] In this state, CO2 exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-ionic disperse dyes and transport them into the polymer matrix of the fiber.[4] This process offers numerous advantages, including the elimination of wastewater, reduced energy consumption due to the absence of a drying step, shorter dyeing times, and the potential for recycling both the CO2 and residual dyestuff.[2][4][6]

Disperse Orange 30, a common azo disperse dye, is well-suited for scCO2 dyeing of polyester due to its non-ionic nature and affinity for hydrophobic fibers.[7] The efficiency of the dyeing process is influenced by key parameters such as temperature, pressure, and dyeing time, which affect the solubility of the dye in scCO2 and its diffusion into the polyester fiber.[1][5]

Principle of Supercritical CO2 Dyeing

The scCO2 dyeing process involves the dissolution of the disperse dye in the supercritical fluid, which then acts as a carrier to transport the dye molecules to the surface of the polyester fiber. The scCO2 also causes the fiber to swell, facilitating the diffusion of the dye into the amorphous regions of the polymer. Upon completion of the dyeing cycle, the pressure is released, and the CO2 returns to its gaseous state, leaving the dye entrapped within the fiber. The gaseous CO2 can then be recovered and recycled for subsequent dyeing cycles.

Experimental Data

The following tables summarize quantitative data on the supercritical CO2 dyeing of polyester with this compound and similar disperse dyes, highlighting the influence of process parameters on color strength (K/S) and colorfastness.

Table 1: Influence of Process Parameters on Color Strength (K/S) of Polyester Dyed with Disperse Dyes in scCO2

DyeTemperature (°C)Pressure (MPa)Time (min)Color Strength (K/S)Reference
This compoundNot SpecifiedNot SpecifiedNot Specified2.4 - 21.8[8]
Corangar orange PE333080 - 12010 - 2560 - 120Satisfactory[1]
Disperse Red 15380 - 14017 - 2920 - 80Good[2]
Azo Disperse Dyes80, 100, 1205, 10, 15Not SpecifiedHighest at 120°C, 15 MPa[9]

Table 2: Colorfastness Properties of Polyester Dyed in scCO2

DyeFastness TestRatingConditionsReference
This compoundWash Fastness4.69 ± 0.18Not Specified[8]
Corangar orange PE3330Washing, Sublimation, RubbingCommercially Acceptable120°C, 21 MPa, 90 min[1][5]
Disperse Red 153Washing, Artificial LightSimilar to aqueous methodsNot Specified[2]

Experimental Protocol

This protocol outlines the general procedure for dyeing polyester fabric with this compound using a laboratory-scale supercritical fluid dyeing apparatus.

Materials and Equipment:

  • Polyester fabric (pre-cleaned)

  • C.I. This compound dye powder

  • Supercritical fluid dyeing apparatus (high-pressure autoclave)

  • High-purity carbon dioxide (99.99%)

  • Temperature and pressure controllers

  • Syringe pump or compressor for CO2

  • Acetone (B3395972) (for cleaning)

Procedure:

  • Fabric Preparation:

    • The polyester fabric to be dyed is wrapped around a perforated stainless steel tube or beam to ensure even dye uptake.[6]

    • The wrapped fabric is placed inside the high-pressure dyeing vessel (autoclave).

  • Dye Loading:

    • The required amount of this compound dye powder (e.g., 0.2% on weight of fabric) is placed at the bottom of the autoclave.[1][6] No dispersing agents or other auxiliary chemicals are required.[6]

  • System Assembly and Purging:

    • The autoclave is securely sealed.

    • The system is purged with gaseous CO2 to remove any residual air.

  • Pressurization and Heating:

    • The vessel is heated to the desired dyeing temperature (e.g., 80-120°C).[1]

    • Liquid CO2 is pumped into the autoclave until the desired pressure (e.g., 10-25 MPa) is reached.[1] As the temperature and pressure surpass the critical point of CO2 (31.1°C and 7.38 MPa), the CO2 transitions to a supercritical state.

  • Dyeing Cycle:

    • The dyeing process is carried out for a specified duration (e.g., 60-120 minutes) under constant temperature and pressure.[1] The fluid is circulated within the vessel to ensure uniform dyeing.

  • Depressurization and CO2 Recovery:

    • After the dyeing cycle, the pressure is gradually released. The scCO2 reverts to a gaseous state, leaving the dye deposited on the fiber.

    • The gaseous CO2 is collected in a recovery system for recycling.

  • Post-Treatment:

    • The dyed fabric is removed from the autoclave.

    • A rinsing step with acetone can be performed to remove any residual dye from the fabric surface.[6] In some cases, a reduction clearing process may be employed to improve fastness properties.[10]

    • The fabric is then air-dried. No extensive drying is needed as the fabric is already dry after the process.[4]

Experimental Workflow

experimental_workflow start Start fabric_prep Fabric Preparation (Wrapping on Beam) start->fabric_prep dye_loading Dye Loading (this compound) fabric_prep->dye_loading autoclave_sealing Autoclave Sealing & Purging dye_loading->autoclave_sealing heating_pressurizing Heating & Pressurizing (to Supercritical State) autoclave_sealing->heating_pressurizing dyeing_cycle Dyeing Cycle (Constant T & P) heating_pressurizing->dyeing_cycle depressurization Depressurization & CO2 Recovery dyeing_cycle->depressurization post_treatment Post-Treatment (Rinsing & Drying) depressurization->post_treatment end End post_treatment->end

Caption: Supercritical CO2 Dyeing Workflow for Polyester.

Concluding Remarks

The supercritical CO2 dyeing of polyester with this compound is a promising, environmentally friendly technology. The process parameters, particularly temperature and pressure, are the principal factors influencing the final color strength and quality of the dyed fabric.[1] By optimizing these conditions, it is possible to achieve high-quality dyeing with excellent colorfastness, comparable to or even exceeding that of conventional water-based methods, while completely eliminating water consumption and pollution.

References

Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature dyeing of polyester (B1180765) fibers with C.I. Disperse Orange 30. This document outlines the fundamental principles, key experimental parameters, and standardized procedures to achieve consistent and high-quality dyeing results.

Introduction

This compound is a monoazo disperse dye widely used for coloring polyester fibers.[1] Due to the hydrophobic nature and highly crystalline structure of polyester, high temperatures (typically 130°C) are required to facilitate dye penetration into the fiber matrix.[2][3] This high-temperature dyeing method ensures excellent dye uptake, deep shades, and good fastness properties.[2][4] The dyeing process involves the transfer of the sparingly soluble disperse dye from the aqueous dyebath to the solid polyester fiber, a process that can be understood as a solid solution mechanism.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the high-temperature dyeing of polyester with this compound, compiled from various studies.

Table 1: Recommended Process Parameters for High-Temperature Dyeing

ParameterRecommended RangeNotes
Dyeing Temperature120°C - 130°COptimal dyeing and dye utilization are typically achieved at 130°C.[2][4]
pH Level4.5 - 5.5An acidic medium, usually maintained with acetic acid, is ideal for polyester dyeing.[2][6] The highest adsorption for this compound has been observed at a pH of 4.5.[7]
Holding Time at Temperature30 - 60 minutesThe duration depends on the desired depth of shade.[2] Equilibrium of dye adsorption is typically reached within 120 minutes.[7]
Heating Rate1°C/min - 2°C/minA controlled heating rate is crucial to prevent uneven dyeing.[2][4]
Liquor Ratio1:10 to 1:15This refers to the ratio of the weight of the goods to the volume of the dye liquor.
Dispersing Agent1 - 2 g/LPrevents dye aggregation and improves leveling.[8]

Table 2: Fastness Properties of this compound on Polyester

Fastness PropertyISO Standard RatingAATCC Standard Rating
Light Fastness75
Washing Fastness (Staining)55
Washing Fastness (Fading)55
Perspiration Fastness (Staining)55
Perspiration Fastness (Fading)55
Rubbing Fastness-5
Sublimation Fastness4-54-5

Source:[9][10][11]

Experimental Protocols

This section provides a detailed protocol for the high-temperature exhaust dyeing of polyester fabric with this compound.

Materials and Equipment
  • Fabric: Scoured and pre-wetted polyester fabric

  • Dye: C.I. This compound

  • Chemicals:

    • Dispersing agent (anionic)

    • Acetic acid (to adjust pH)

    • Sodium acetate (B1210297) (as a buffering agent)

    • Reducing agent (e.g., sodium hydrosulfite) for reduction clearing

    • Sodium hydroxide

    • Non-ionic detergent

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Beakers and graduated cylinders

    • Stirring rods

    • pH meter

    • Analytical balance

Pre-treatment of Polyester Fabric

Before dyeing, it is essential to scour the polyester fabric to remove any impurities, oils, and sizes.

  • Prepare a scouring bath containing 2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.[7]

  • Immerse the polyester fabric in the bath at a liquor ratio of 1:10.

  • Heat the bath to 70°C and maintain for 30-60 minutes.[12]

  • Rinse the fabric thoroughly with warm water and then cold water.

  • Dry the fabric at ambient temperature.

High-Temperature Dyeing Protocol
  • Dye Dispersion Preparation:

    • Weigh the required amount of this compound dye powder.

    • Make a paste with a small amount of water and a dispersing agent.

    • Gradually add warm water to the paste while stirring continuously to form a fine dispersion.[6]

  • Dye Bath Preparation:

    • Set the laboratory dyeing machine with the required volume of water for the desired liquor ratio (e.g., 1:10).

    • Add a dispersing agent (e.g., 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid and a sodium acetate buffer.[2][6]

  • Dyeing Procedure:

    • Immerse the pre-wetted polyester fabric into the dyebath at approximately 50-60°C.[4]

    • Circulate the fabric for 10-15 minutes to ensure even wetting.

    • Add the prepared dye dispersion to the dyebath.[4]

    • Raise the temperature of the dyebath to 130°C at a controlled rate of 1-2°C per minute.[2][4]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[2]

    • Cool the dyebath down to 70-80°C at a rate of 2-2.5°C per minute.[13]

Post-Dyeing Treatment (Reduction Clearing)

Reduction clearing is a crucial step to remove unfixed disperse dye from the fiber surface, which significantly improves washing fastness.

  • Drain the dyebath.

  • Prepare a fresh bath with:

    • 2 g/L Sodium hydrosulfite (reducing agent)

    • 2 g/L Sodium hydroxide

    • 1 g/L Non-ionic detergent

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by cold water.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Finally, rinse with cold water and dry.

Diagrams

HighTemperatureDyeingWorkflow cluster_prep Pre-treatment cluster_dyeing High-Temperature Dyeing cluster_post Post-treatment Scouring Scouring (Non-ionic detergent, Na2CO3, 70°C) Rinsing_Prep Rinsing Scouring->Rinsing_Prep Drying_Prep Drying Rinsing_Prep->Drying_Prep Bath_Prep Dye Bath Preparation (Water, Dispersing Agent, pH 4.5-5.5) Drying_Prep->Bath_Prep Fabric_Immersion Fabric Immersion (50-60°C) Bath_Prep->Fabric_Immersion Dye_Dispersion Dye Dispersion (this compound) Dye_Dispersion->Fabric_Immersion Temp_Raise Temperature Raise (to 130°C at 1-2°C/min) Fabric_Immersion->Temp_Raise Dyeing_Hold Dyeing (Hold at 130°C for 30-60 min) Temp_Raise->Dyeing_Hold Cooling Cooling (to 70-80°C) Dyeing_Hold->Cooling Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4, 70-80°C) Cooling->Reduction_Clearing Rinsing_Post Rinsing & Neutralization Reduction_Clearing->Rinsing_Post Drying_Post Final Drying Rinsing_Post->Drying_Post

Caption: Workflow for high-temperature dyeing of polyester with this compound.

DyeingParameters center Polyester Dyeing with this compound Temp Temperature 130°C center->Temp Optimal for dye diffusion pH pH 4.5 - 5.5 center->pH Acidic conditions for dye uptake Time Time 30-60 min center->Time Ensures shade development Auxiliaries Auxiliaries (Dispersing Agent) center->Auxiliaries Prevents aggregation

Caption: Key parameters influencing high-temperature polyester dyeing.

References

Application Notes: Carrier Dyeing of Polyester and its Blends with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and technical data for the carrier dyeing of polyester (B1180765) and its blends using Disperse Orange 30. The information is intended to guide researchers in achieving reproducible and high-quality dyeings for various applications.

Introduction

Disperse dyes are the primary class of dyes used for coloring polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at elevated temperatures. However, achieving deep shades on polyester at atmospheric pressure and boiling temperatures (100°C) is challenging due to the fiber's high crystallinity and compact structure. Carrier dyeing is a widely used method to overcome this limitation. Carriers are organic compounds that act as swelling agents for the polyester fiber, effectively lowering its glass transition temperature and facilitating the diffusion of disperse dye molecules into the fiber matrix.[1][2] This allows for successful dyeing at temperatures around 100°C, avoiding the need for high-pressure equipment.[3]

This compound is a monoazo disperse dye that produces a vibrant orange shade on polyester and is suitable for carrier dyeing applications.[4] Proper control of dyeing parameters such as carrier concentration, temperature, pH, and time is crucial for achieving optimal color yield and fastness properties.

Mechanism of Carrier Dyeing

The carrier dyeing process involves the following key steps:

  • Carrier Adsorption: The carrier, present as an emulsion in the dyebath, is first adsorbed onto the surface of the polyester fiber.

  • Fiber Swelling: The adsorbed carrier penetrates the fiber, causing it to swell and increasing the mobility of the polymer chains. This creates larger amorphous regions within the fiber structure.[2]

  • Dye Diffusion: The increased fiber plasticity allows the dispersed dye molecules to diffuse from the dyebath into the swollen fiber.[5]

  • Dye Fixation: Once inside the fiber, the dye molecules are held in place by van der Waals forces and hydrophobic interactions.

  • Carrier Removal: After dyeing, a clearing process is necessary to remove residual carrier from the fiber surface, as it can negatively impact the light fastness of the dyeing.[6]

Data Presentation

Effect of Carrier Concentration on Color Strength (K/S)

The concentration of the carrier plays a significant role in the final color yield. An optimal concentration is required to achieve maximum dye uptake. The following table, based on representative data for disperse dyes on polyester, illustrates the effect of carrier concentration on the color strength (K/S value) at different dyeing temperatures.

Dyeing Temperature (°C)Carrier Concentration (% o.w.f.*)Color Strength (K/S)
7000.93
7011.17
7021.98
7032.60
7042.45
7052.30
9006.54
9017.12
9028.25
9038.90
9048.75
9058.60
10006.36
10018.89
100210.50
100311.80
100412.21
100511.95

*o.w.f. = on the weight of the fabric

Note: Data is representative of the effect of carrier concentration on color strength for disperse dyes on polyester, adapted from a study on similar azo disperse dyes.[5]

Fastness Properties of this compound

Properly dyed polyester with this compound exhibits good to excellent fastness properties. It is important to note that residual carrier on the fabric can lower the light fastness of the dyeing.[6] Therefore, a thorough after-treatment process is crucial.

Fastness PropertyRating (ISO Standards)
Light Fastness (Xenon Arc)6-7
Washing Fastness (ISO 105-C06)4-5
Rubbing Fastness (ISO 105-X12) - Dry4-5
Rubbing Fastness (ISO 105-X12) - Wet4
Sublimation Fastness (ISO 105-P01)4

Note: Ratings are on a scale of 1-5 for washing, rubbing, and sublimation fastness (5 being the best) and 1-8 for light fastness (8 being the best).

Experimental Protocols

Materials and Reagents
  • Polyester or polyester-blend fabric

  • This compound

  • Carrier (e.g., a commercial proprietary carrier)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (B78521) (for reduction clearing)

  • Non-ionic detergent

Laboratory Dyeing Protocol

This protocol is a general guideline and may require optimization based on the specific substrate and equipment.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio of 10:1 to 30:1 (fabric weight:water volume).[2]

    • Add a dispersing agent (e.g., 1 g/L) and a wetting agent (e.g., 1 g/L) to the water.[6][7]

    • Add the desired concentration of the carrier (e.g., 2-4 g/L) to the bath.[2]

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid. A pH of 4.5 has been shown to be optimal for the adsorption of this compound.[4]

    • Disperse the required amount of this compound (e.g., 1-2% on the weight of fabric) in a small amount of water with a dispersing agent to form a paste, then add it to the dyebath.[1]

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dyebath at a starting temperature of 50-60°C.[1]

    • Run the fabric in the blank bath (containing all chemicals except the dye) for 10-15 minutes to ensure uniform carrier absorption.[6]

    • Add the dispersed dye to the bath.

    • Raise the temperature to 90-100°C at a rate of 1-2°C per minute.

    • Hold the temperature at 90-100°C for 60-120 minutes. A dyeing time of 120 minutes has been shown to be effective for reaching equilibrium with this compound.[4]

    • Cool the dyebath down to 60-70°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric.

    • Prepare a fresh bath with:

      • Sodium hydrosulfite (e.g., 2 g/L)

      • Sodium hydroxide (e.g., 2 g/L)

      • Non-ionic detergent (e.g., 1 g/L)

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye and residual carrier.[6]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric in a bath containing acetic acid (e.g., 1 g/L) at 40-50°C for 5-10 minutes.

    • Give a final cold rinse and dry the fabric.

Visualizations

experimental_workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_after After-treatment prep_water Add Water prep_aux Add Dispersing Agent, Wetting Agent, Carrier prep_water->prep_aux prep_ph Adjust pH to 4.5-5.5 with Acetic Acid prep_aux->prep_ph prep_dye Add Dispersed This compound prep_ph->prep_dye dye_fabric_in Introduce Fabric at 50-60°C prep_dye->dye_fabric_in Add Fabric to Dyebath dye_pre_run Pre-run for 15 min dye_fabric_in->dye_pre_run dye_temp_raise Raise Temperature to 90-100°C dye_pre_run->dye_temp_raise dye_hold Hold for 60-120 min dye_temp_raise->dye_hold dye_cool Cool to 60-70°C dye_hold->dye_cool after_rinse1 Rinse dye_cool->after_rinse1 Drain Dyebath after_reduct Reduction Clearing (NaOH, Na2S2O4) after_rinse1->after_reduct after_rinse2 Hot & Cold Rinse after_reduct->after_rinse2 after_neut Neutralize (Acetic Acid) after_rinse2->after_neut after_rinse3 Final Rinse after_neut->after_rinse3 after_dry Dry after_rinse3->after_dry

Caption: Experimental workflow for carrier dyeing of polyester.

carrier_mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber dyebath carrier_emulsion Carrier Emulsion fiber_surface Fiber Surface carrier_emulsion->fiber_surface 1. Adsorption disperse_dye Disperse Dye (this compound) fiber_matrix Swollen Fiber Matrix (Amorphous Regions) disperse_dye->fiber_matrix 3. Diffusion fiber_surface->fiber_matrix 2. Penetration &     Swelling fiber_matrix->fiber_matrix

Caption: Mechanism of carrier action in polyester dyeing.

References

Application Notes: One-Bath Exhaust Dyeing of Polyester/Cotton Blends with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dyeing of polyester (B1180765)/cotton (P/C) blended fabrics using Disperse Orange 30 in a one-bath exhaust dyeing process. This method is designed to be efficient, reducing water and energy consumption compared to traditional two-bath processes.[1] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for pre-treatment, dyeing, and post-treatment of the fabric to achieve a level dyeing with good fastness properties.

Chemical Properties of this compound

This compound is a monoazo disperse dye suitable for dyeing polyester fibers.[2] Its chemical structure and properties make it applicable for high-temperature dyeing methods. The dye is known for its good sublimation and lightfastness properties.[2]

PropertyValue
C.I. NameThis compound
CAS Number12223-23-3
Molecular FormulaC₁₉H₁₇Cl₂N₅O₄
Molecular Weight450.27 g/mol
AppearanceOrange/Brown Powder
Optimal Dyeing pH4.0 - 7.0

Experimental Protocol: One-Bath Exhaust Dyeing

This protocol details a one-bath, two-step exhaust dyeing method for a P/C blend (e.g., 65/35 or 50/50). The polyester component is dyed first with this compound under acidic conditions at high temperature, followed by the dyeing of the cotton component with a suitable reactive dye in the same bath under alkaline conditions.

Materials and Equipment:

  • Polyester/Cotton blended fabric

  • This compound

  • A suitable reactive dye (e.g., a vinyl sulfone or monochlorotriazine type)

  • Dispersing agent

  • Levelling agent

  • Acetic acid (or other pH buffer)

  • Glauber's salt (Sodium Sulfate)

  • Soda ash (Sodium Carbonate)

  • Sodium hydrosulfite (for reduction clearing)

  • Caustic soda (Sodium Hydroxide)

  • Non-ionic soap

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine (e.g., jet or winch dyer)

  • Beakers, pipettes, and other standard laboratory glassware

  • pH meter

  • Drying oven

Procedure:

1. Pre-treatment:

  • Ensure the fabric is properly scoured and bleached to remove impurities and achieve good wettability.

  • Cut the fabric to the desired weight for the experiment (e.g., 10 grams).

  • Thoroughly wet the fabric with deionized water.

2. Dye Bath Preparation (Polyester Stage):

  • Set the material-to-liquor ratio (M:L) to 1:20 (e.g., 10g fabric in 200mL of water).[1]

  • Prepare the dyebath with the following auxiliaries (concentrations based on weight of fabric, owf):

    • Dispersing agent: 0.5 - 1.0 g/L[3]

    • Levelling agent: 0.5 - 1.0 g/L

  • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[4]

  • Add the pre-dispersed this compound (e.g., 1% owf) to the dyebath. To pre-disperse the dye, make a paste with a small amount of water and dispersing agent before adding it to the main bath.[3]

3. Dyeing (Polyester Stage):

  • Place the wetted fabric in the dyebath at a starting temperature of approximately 50-60°C.[3]

  • Raise the temperature to 130°C at a rate of 1.5 - 2.0°C per minute.[3]

  • Hold the temperature at 130°C for 45-60 minutes to allow for the diffusion and fixation of the disperse dye onto the polyester fibers.[1][3]

  • Cool the dyebath down to 80°C.[3]

4. Dyeing (Cotton Stage):

  • At 80°C, add a suitable reactive dye (e.g., 1% owf) to the same dyebath.

  • Add Glauber's salt (e.g., 30 g/L) to promote exhaustion of the reactive dye.[1]

  • Hold at this temperature for 15-20 minutes.

  • Cool the dyebath to 60°C.

  • Add soda ash (e.g., 15 g/L) to raise the pH to 10-11 for the fixation of the reactive dye to the cotton fibers.[1]

  • Hold the temperature at 60°C for 60 minutes.[1]

5. Post-treatment:

  • Drain the dyebath.

  • Rinse the fabric thoroughly with cold water.

  • Reduction Clearing: To remove unfixed disperse dye from the surface of the polyester fibers, which improves fastness properties, perform a reduction clearing step.[5][6]

    • Prepare a fresh bath at a 1:20 liquor ratio.

    • Add 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the fabric at 70-80°C for 15-20 minutes.[7]

    • Rinse the fabric thoroughly.

  • Soaping: To remove unfixed reactive dye and improve wash fastness.

    • Prepare a fresh bath with 2 g/L non-ionic soap.

    • Treat the fabric at 95°C for 10-15 minutes.[1]

    • Rinse the fabric with hot water and then cold water.

  • Drying:

    • Squeeze the excess water from the fabric.

    • Dry the fabric in an oven or air-dry.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the one-bath exhaust dyeing protocol and the typical colorfastness properties of this compound on polyester.

ParameterValue
Dyeing Process Parameters
Material-to-Liquor Ratio1:20
This compound Concentration1% (owf)
Reactive Dye Concentration1% (owf)
Polyester Dyeing Temperature130°C
Cotton Dyeing Temperature60°C
Polyester Dyeing pH4.5 - 5.5
Cotton Dyeing pH10 - 11
Typical Colorfastness of this compound (ISO Standards, Scale 1-5, where 5 is excellent)
Light Fastness7
Washing Fastness (Staining on Cotton)5
Washing Fastness (Fading)5
Perspiration Fastness (Staining)5
Perspiration Fastness (Fading)5
Ironing Fastness4-5
Sublimation Fastness4-5

Note: Fastness data is based on typical performance on 100% polyester and may vary slightly on P/C blends.[2]

Experimental Workflow Diagram

DyeingProtocol cluster_pretreatment Pre-treatment cluster_dyeing One-Bath Dyeing Process cluster_polyester Polyester Stage cluster_cotton Cotton Stage cluster_posttreatment Post-treatment scouring Scouring & Bleaching wetting Wetting of Fabric scouring->wetting bath_prep_poly Prepare Dyebath (this compound, Auxiliaries) pH 4.5-5.5 wetting->bath_prep_poly temp_ramp_up Ramp Temperature to 130°C bath_prep_poly->temp_ramp_up dye_poly Dye at 130°C for 45-60 min temp_ramp_up->dye_poly cool_down1 Cool to 80°C dye_poly->cool_down1 add_reactive Add Reactive Dye & Salt cool_down1->add_reactive cool_down2 Cool to 60°C add_reactive->cool_down2 add_alkali Add Soda Ash (pH 10-11) cool_down2->add_alkali dye_cotton Dye at 60°C for 60 min add_alkali->dye_cotton drain_rinse1 Drain & Cold Rinse dye_cotton->drain_rinse1 reduction_clearing Reduction Clearing (70-80°C, 15-20 min) drain_rinse1->reduction_clearing rinse2 Rinse reduction_clearing->rinse2 soaping Soaping at 95°C rinse2->soaping final_rinse Hot & Cold Rinse soaping->final_rinse drying Drying final_rinse->drying

Caption: Workflow for one-bath dyeing of P/C blends.

References

Application Notes and Protocols: Disperse Orange 30 for Inkjet Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Orange 30 (C.I. 11119) in the formulation of inkjet printing inks, particularly for digital textile printing on synthetic fabrics like polyester (B1180765).[1][2][3][4] This document outlines typical ink formulations, experimental protocols for ink preparation and characterization, and the expected performance characteristics of the resulting inks.

Overview of this compound

This compound is a monoazo dye known for its orange to brown powder appearance.[1][2] It is primarily used for dyeing polyester fibers and fabrics due to its good sublimation and light fastness properties.[1][2] Its application in inkjet printing inks allows for the digital printing of vibrant orange shades on synthetic textiles.[5]

Table 1: Properties of this compound

PropertyValueReference
C.I. NameThis compound, C.I. 11119[1]
CAS Registry Number12223-23-3 / 5261-31-4[1]
Molecular FormulaC₁₉H₁₇Cl₂N₅O₄[1]
Molecular Weight450.27 g/mol [1]
Light Fastness6[4]
Washing Fastness (Polyester)4-5[4]
Sublimation Fastness4-5[4]
Appropriate Dyeing pH4-7[1][2]

Inkjet Ink Formulation

The formulation of a stable and jettable disperse inkjet ink is a multi-component system designed to meet specific physical and chemical properties. A typical water-based disperse inkjet ink formulation includes the following components:

Table 2: Typical Formulation of a Disperse Inkjet Ink

ComponentFunctionTypical Concentration (wt%)Reference
Disperse Dye (e.g., this compound)Colorant0.3 - 15[6][7]
Dispersing AgentPrevents dye agglomeration2 - 5[8]
Wetting Agent/Humectant (e.g., Diethylene Glycol, Ethylene Glycol)Prevents nozzle clogging, controls drying5 - 25[6]
Water-based Polymers (e.g., PVA)Binder, improves fastnessVaries[6][8]
SurfactantAdjusts surface tension0.1 - 2.0[7]
DefoamerPrevents foam formation~0.5[8]
pH AdjusterMaintains optimal pH~0.05[8]
Deionized WaterSolvent30 - 80[6]

Experimental Protocols

Preparation of Disperse Dye Paste

This initial step reduces the particle size of the dye to prevent nozzle clogging in the inkjet printer.

  • Mixing: Accurately weigh and combine the disperse dye (e.g., 16.7 wt%), a dispersing agent (e.g., 9.2 wt%), a wetting agent like diethylene glycol (16.7 wt%), and deionized water (57.4 wt%) in an agate mortar.[8]

  • Milling: Add zirconia beads (0.4–0.6 mm diameter) to the mixture.[8]

  • Grinding: Perform grinding using a planetary ball mill at 800 rpm for approximately 3 hours to achieve a fine dispersion.[8]

Formulation of the Disperse Inkjet Ink
  • Mixing: In a suitable vessel, combine the prepared disperse dye paste with the remaining components of the ink formulation (wetting agents, water-based polymers, defoamer, pH adjuster, and the remaining deionized water) under constant stirring at approximately 1000 rpm at 25°C until a homogeneous dispersion is achieved.[8]

  • Filtration: Filter the resulting ink through a 0.22 µm membrane filter using a vacuum pump to remove any remaining large particles.[8]

Ink_Formulation_Workflow cluster_paste Disperse Dye Paste Preparation cluster_ink Ink Formulation Dye This compound Mixing1 Mixing in Agate Mortar Dye->Mixing1 Dispersant Dispersing Agent Dispersant->Mixing1 WettingAgent Wetting Agent WettingAgent->Mixing1 Water1 Deionized Water Water1->Mixing1 Milling Planetary Ball Milling (800 rpm, 3h) Mixing1->Milling Paste Disperse Dye Paste Milling->Paste Mixing2 Homogeneous Mixing (1000 rpm, 25°C) Paste->Mixing2 OtherComponents Additional Wetting Agents, Polymers, Defoamer, pH Adjuster, Water OtherComponents->Mixing2 Filtration Filtration (0.22 µm) Mixing2->Filtration FinalInk Final Inkjet Ink Filtration->FinalInk

Workflow for this compound Inkjet Ink Preparation.
Characterization of the Inkjet Ink

To ensure the suitability of the formulated ink for inkjet printing, several key parameters must be evaluated.

Table 3: Key Ink Characterization Parameters and Methods

ParameterMethodTypical Values for Disperse InksReference
Particle SizeDynamic Light Scattering (DLS)< 200 nm[5]
ViscosityRotational Viscometer2.2 - 3.2 mPa·s[6]
Surface TensionAutomatic Surface Tension Meter (De Nouy ring method)30 - 60 mN/m[9]
pHpH Meter7.0 - 9.0[10]
ConductivityConductivity MeterVaries[9]
Digital Textile Printing and Fixation
  • Fabric Preparation: Polyester fabrics should be washed with a commercial detergent, rinsed, and dried. For stable feeding into the printer, the fabric can be mounted on a backing sheet.[8]

  • Printing: The formulated ink is loaded into a compatible inkjet printer (e.g., an Epson R230).[8] Test patterns are then printed onto the prepared polyester fabric.

  • Thermofixation: The printed fabric is first dried in a hot air oven at 110°C for 30 seconds, followed by a post-treatment at 180°C for 1 minute to fix the dye to the fabric.[8]

Printing_Workflow Start Start PrepareFabric Prepare Polyester Fabric (Wash, Dry, Mount) Start->PrepareFabric LoadInk Load Formulated Ink into Printer PrepareFabric->LoadInk Print Digital Inkjet Printing LoadInk->Print Dry Drying (110°C, 30s) Print->Dry Fix Thermofixation (180°C, 1 min) Dry->Fix End Finished Printed Fabric Fix->End

Digital Textile Printing and Fixation Process.

Performance Evaluation

The quality of the printed fabric is assessed based on its color strength and fastness properties.

Color Strength

The color strength (K/S value) can be measured using a spectrophotometer. Higher K/S values indicate a stronger color yield on the fabric.

Fastness Properties

The fastness of the printed fabric to washing, rubbing, and light should be evaluated according to standard ISO or AATCC methods. This compound generally exhibits good to excellent fastness properties on polyester.

Table 4: Fastness Ratings for this compound on Polyester

Fastness TestRating
Washing (Staining)4-5
Washing (Fading)5
Light5
Perspiration (Staining)5
Perspiration (Fading)5
Ironing (Staining)4-5
Ironing (Fading)4-5

(Based on ISO and AATCC standards, where 5 is excellent)

Conclusion

This compound is a suitable colorant for formulating water-based inkjet inks for digital textile printing on polyester. By following the detailed protocols for ink preparation and characterization, it is possible to produce a stable and high-performing orange ink. The resulting prints are expected to exhibit good color strength and excellent fastness properties, making this dye a viable option for various textile applications.

References

Adsorption of Disperse Orange 30 on activated carbon for wastewater treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Adsorption of Disperse Orange 30 on Activated Carbon

Introduction

This compound (DO-30) is a mono-azo dye extensively used in the textile industry for coloring materials like polyester (B1180765) and nylon.[1] Due to their complex aromatic structure, these dyes are often resistant to biodegradation, leading to persistent water pollution when released in industrial effluents.[1][2] The hydrophobic nature of azo dyes like DO-30 allows them to remain in aquatic environments for extended periods, posing a threat to living organisms.[1] Adsorption using activated carbon is a widely recognized and effective physicochemical treatment method for removing such dyes from wastewater.[1][2] The high surface area and porous structure of activated carbon make it an excellent adsorbent for binding and removing dye molecules.[1][2] Furthermore, the adsorption capacity of activated carbon can be enhanced through chemical modification or by using various precursor materials.[1][3]

Key Findings on Adsorption of this compound

The efficiency of this compound removal is influenced by several key experimental parameters, including the type of activated carbon, pH, adsorbent dosage, contact time, and temperature. Studies have shown that activated carbon derived from various sources, such as Holm Oak acorns and commercial powdered activated carbon (PAC), can effectively remove DO-30.[1][3] Chemical activation or functionalization, for instance with ZnCl₂ or H₂SO₄, can significantly enhance the removal efficiency.[1][3]

The adsorption process is often spontaneous and can be either endothermic or exothermic depending on the specific activated carbon and conditions.[1][4] The equilibrium data for DO-30 adsorption has been shown to fit various isotherm models, including Langmuir, Freundlich, and Temkin, indicating that the adsorption can occur as a monolayer or on a heterogeneous surface.[1][4][5] Kinetic studies frequently point towards a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step.[1]

Data Presentation

Table 1: Summary of Experimental Conditions and Adsorption Efficiency for this compound

Activated Carbon TypeActivating/Functionalizing AgentOptimal pHOptimal Temp. (°C)Optimal Adsorbent DoseOptimal Contact Time (min)Max. Removal Efficiency (%)Reference
Powdered Activated Carbon (PAC)H₂SO₄ (AAC)Not Specified600.4 g / 100 mL9095.3[1]
Holm Oak Acorn DerivedZnCl₂2Not Specified0.15 g / 25 mLNot Specified93.5[3]
Powdered Activated Carbon (PAC)Not Specified6Not SpecifiedNot Specified6097[4]

Table 2: Adsorption Isotherm, Kinetic, and Thermodynamic Parameters for this compound

Activated Carbon TypeBest Fit Isotherm ModelIsotherm ParametersBest Fit Kinetic ModelThermodynamic Parameters (ΔG°, ΔH°, ΔS°)Nature of ProcessReference
H₂SO₄-functionalized (AAC)Freundlich-Pseudo-second-orderΔG° < 0, ΔH° > 0, ΔS° > 0Spontaneous, Endothermic[1]
Pure Activated Carbon (PAC)Temkin-Pseudo-second-order--[1]
Rattan Sawdust DerivedLangmuirq_max = 89.29 mg/g---[5]
Powdered Activated CarbonFreundlich-Pseudo-first-orderΔG°: -5.4 to -6.9 kJ/mol, ΔH°: -29.0 kJ/mol, ΔS°: -73.8 J/K/molSpontaneous, Exothermic[4]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Activated Carbon

This protocol describes a general method for preparing activated carbon from a precursor, followed by a specific example of acid functionalization.

1.1. General Preparation via Chemical Activation (Example: Holm Oak Acorns) [3]

  • Precursor Preparation: Wash the raw material (e.g., Holm Oak acorns) with distilled water to remove impurities and dry in an oven.

  • Impregnation: Mix the dried precursor with a chemical activating agent (e.g., H₃PO₄, ZnCl₂, or KOH) in a specific mass ratio.

  • Carbonization/Activation: Heat the impregnated material in a furnace under an inert atmosphere at a high temperature (e.g., 750 °C) for a set duration.

  • Washing and Drying: After cooling, wash the resulting activated carbon thoroughly with acid/base and then distilled water until the pH is neutral to remove the activating agent and any residual byproducts.

  • Final Product: Dry the washed activated carbon in an oven (e.g., at 70-110°C) overnight. The final product can be ground and sieved to the desired particle size.

1.2. Sulfuric Acid Functionalization of Commercial Activated Carbon [1]

  • Add 6 g of powdered pure activated carbon (PAC) to 30 mL of concentrated H₂SO₄.

  • Stir the mixture continuously at 600 rpm for 6 hours at approximately 80 °C.

  • After the reaction, allow the mixture to cool and then carefully dilute it with distilled water.

  • Wash the mixture repeatedly with distilled water until the filtrate is neutral.

  • Filter the mixture using a vacuum flask.

  • Dry the resulting H₂SO₄-functionalized activated carbon (AAC) in an oven at 70 °C overnight.

Protocol 2: Batch Adsorption Experiments

This protocol outlines the procedure for conducting batch experiments to evaluate the adsorption performance of activated carbon for DO-30 removal.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water. Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.[1]

  • Adsorption Setup: For each experiment, add a precise amount of activated carbon (e.g., 0.1 g) to a flask containing a fixed volume of DO-30 solution (e.g., 100 mL) of a known initial concentration.[6]

  • Parameter Adjustment (as required):

    • pH: Adjust the initial pH of the dye solution using dilute HCl or NaOH.

    • Temperature: Place the flasks in a temperature-controlled shaker or water bath.

  • Agitation: Agitate the flasks at a constant speed (e.g., 700 rpm) for a predetermined contact time (e.g., 90 minutes).[1]

  • Sample Collection & Separation: At various time intervals (for kinetic studies) or at the end of the experiment (for equilibrium studies), withdraw samples. Separate the activated carbon from the solution by centrifugation or filtration.[1]

  • Analysis: Determine the final concentration of DO-30 in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of 450 nm.[1]

  • Calculations:

    • Dye Removal Percentage (%): Removal % = ((C₀ - Cₑ) / C₀) * 100

    • Adsorption Capacity at Equilibrium (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m

    • Where:

      • C₀ = Initial dye concentration (mg/L)

      • Cₑ = Equilibrium dye concentration (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

Protocol 3: Analytical Method - UV-Vis Spectrophotometry

This protocol details the method for measuring the concentration of this compound.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to 450 nm, which is the λ_max for DO-30.[1]

  • Calibration Curve:

    • Prepare a series of standard solutions of DO-30 with known concentrations (e.g., 0, 5, 10, 20, 50, 100 mg/L) from the stock solution.[1]

    • Measure the absorbance of each standard solution at 450 nm, using distilled water as the blank.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (e.g., A = 0.0212C).[1]

  • Sample Measurement: Measure the absorbance of the unknown samples (supernatant from the adsorption experiment) at 450 nm.

  • Concentration Determination: Use the calibration curve equation to calculate the concentration of DO-30 in the unknown samples based on their absorbance values.

Visualizations

G cluster_prep Adsorbent Preparation cluster_exp Adsorption Process cluster_analysis Data Analysis Precursor Select Precursor (e.g., Holm Oak Acorns) Activation Chemical Activation (e.g., with ZnCl2, H2SO4) Precursor->Activation WashDry Wash, Dry & Sieve Activation->WashDry Batch Batch Adsorption (AC + DO-30 Solution) WashDry->Batch Activated Carbon Characterization Characterization (BET, SEM, FTIR) WashDry->Characterization Separate Separate AC (Centrifuge/Filter) Batch->Separate Analyze Analyze Supernatant (UV-Vis at 450 nm) Separate->Analyze Kinetics Kinetic Modeling Analyze->Kinetics Isotherms Isotherm Modeling Analyze->Isotherms Thermo Thermodynamic Study Analyze->Thermo

Caption: Experimental workflow for DO-30 adsorption onto activated carbon.

G Adsorption Adsorption Efficiency of this compound pH Solution pH pH->Adsorption Temp Temperature Temp->Adsorption Dose Adsorbent Dosage Dose->Adsorption Time Contact Time Time->Adsorption Conc Initial Dye Concentration Conc->Adsorption ACType Type of Activated Carbon ACType->Adsorption

Caption: Key factors influencing the adsorption of this compound.

References

Application Notes and Protocols for Electrochemical Detection of Disperse Orange 30 in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 (C.I. 11119) is a synthetic azo dye extensively used in the textile industry for dyeing polyester (B1180765) fibers.[1] Due to the incomplete exhaustion of the dye during the dyeing process, a significant amount can be released into industrial wastewater, posing a potential threat to the aquatic environment and human health.[2] Consequently, the development of sensitive, rapid, and cost-effective analytical methods for the detection of this compound in water samples is of paramount importance for environmental monitoring and regulatory compliance.[3][4] Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing high sensitivity, rapid response times, and the potential for miniaturization and in-situ measurements.[3][4]

This application note provides a detailed protocol for the electrochemical detection of this compound in water samples using a modified glassy carbon electrode (GCE). The methodology is based on the principles of voltammetry, where the electrochemical response of the dye is measured as a function of an applied potential.[3]

Principle of Detection

The electrochemical detection of this compound, an azo dye, is typically based on its electrochemical reduction at an electrode surface.[3] The azo group (-N=N-) in the dye molecule is electroactive and can be reduced, producing a measurable current signal that is proportional to the concentration of the dye in the sample.[3] The general mechanism for the reduction of azo dyes involves a two-step, four-electron, four-proton process that cleaves the azo bond to form aromatic amines.[3]

By modifying the surface of a working electrode, such as a glassy carbon electrode (GCE), with nanomaterials, the sensitivity and selectivity of the detection can be significantly enhanced.[3] These modifications can increase the electrode's surface area, facilitate faster electron transfer, and promote the accumulation of the target analyte at the electrode surface.[3] Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed for quantitative analysis due to their ability to discriminate against background currents, thereby improving the signal-to-noise ratio and lowering the limit of detection.[5][6]

Experimental Protocols

This section outlines the necessary reagents, apparatus, and step-by-step procedures for the electrochemical detection of this compound.

Reagents and Materials
  • This compound standard: Analytical grade.

  • Supporting Electrolyte: 0.1 M phosphate (B84403) buffer solution (PBS) is commonly used. Prepare by mixing appropriate amounts of monosodium phosphate (NaH₂PO₄) and disodium (B8443419) phosphate (Na₂HPO₄) in deionized water to achieve the desired pH (typically between 6.0 and 7.0).[7]

  • Electrode Polishing Materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) on polishing pads.

  • Solvents: Deionized water, ethanol (B145695), and dimethylformamide (DMF) for cleaning and preparation of stock solutions.[8]

  • Electrode Modification Materials (Example: Multi-walled Carbon Nanotubes - MWCNTs):

    • MWCNTs (high purity).

    • Dispersing agent (e.g., 1% sodium dodecyl sulfate (B86663) (SDS) or Nafion solution).

  • Apparatus:

    • Electrochemical workstation (potentiostat/galvanostat).

    • Three-electrode cell, consisting of:

      • Working Electrode: Glassy Carbon Electrode (GCE).

      • Reference Electrode: Ag/AgCl (saturated KCl).

      • Counter Electrode: Platinum wire or graphite (B72142) rod.

    • pH meter.

    • Ultrasonic bath.

    • Micropipettes.

Preparation of Standard Solutions
  • Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of this compound and dissolve it in a small amount of DMF due to its limited water solubility.[8] Dilute with deionized water in a volumetric flask to the final volume. Store in a dark, refrigerated environment.

  • Working Solutions: Prepare a series of standard solutions of this compound by serial dilution of the stock solution with the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

Preparation and Modification of the Glassy Carbon Electrode (GCE)
  • Polishing the GCE:

    • Polish the GCE surface with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad for 5 minutes each.

    • Rinse thoroughly with deionized water between each polishing step.

    • Sonicate the polished electrode in deionized water and then in ethanol for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Modification of the GCE with MWCNTs (Example Protocol):

    • Disperse a small amount of MWCNTs (e.g., 1 mg/mL) in a suitable solvent (e.g., DMF or a surfactant solution) using an ultrasonic bath for at least 30 minutes to obtain a homogeneous black suspension.

    • Drop-cast a small, precise volume (e.g., 5-10 µL) of the MWCNT suspension onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature or under an infrared lamp to form a stable film.

Electrochemical Measurements
  • Cell Assembly: Assemble the three-electrode cell with the modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode in a voltammetric cell containing the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0).

  • Electrochemical Pretreatment/Activation (Optional but Recommended): Activate the modified electrode by cycling the potential in the supporting electrolyte (e.g., between -1.5 V and +1.5 V for several cycles) until a stable cyclic voltammogram is obtained.

  • Analysis of this compound:

    • Add a known volume of the this compound working solution to the electrochemical cell.

    • Accumulation Step (for stripping voltammetry): Apply a specific accumulation potential (e.g., a potential where the dye is adsorbed or preconcentrated onto the electrode surface) for a defined period under stirring to enhance sensitivity.[3]

    • Voltammetric Scan: After a short equilibration period, record the voltammogram using a suitable technique (e.g., DPV or SWV). Typical DPV parameters might include a potential range of -1.0 V to 0.2 V, a pulse amplitude of 50 mV, and a scan rate of 50 mV/s.

  • Data Analysis:

    • The peak current in the voltammogram corresponds to the reduction of this compound.

    • Construct a calibration curve by plotting the peak current versus the concentration of the this compound standard solutions.

    • Determine the concentration of this compound in unknown water samples by measuring their peak currents and interpolating from the calibration curve.

Data Presentation

The performance of various electrochemical sensors for the detection of orange azo dyes is summarized in the table below. While specific data for this compound is limited, the presented values for similar dyes provide a benchmark for the expected analytical performance.

AnalyteElectrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
Orange IIGraphene-mesoporous TiO₂/GCEDPV2.85 nM - 0.48 µM0.92 nM[3]
Orange IINH₂-fMWCNTs/ZnO/GCESWV0.03 µM - 0.09 µM0.57 nM[7]
Orange G & IIFe₂O₃/MWCNTs-COOH/CPEDPV0.1 - 20.0 µM (G), 0.2 - 50.0 µM (II)0.05 µM (G), 0.1 µM (II)[3]
Solvent Orange 7GCESWV4 - 18 µM0.9 µM[3]
Food Yellow 3Activated GCEDPV0.005 - 1.0 µM1.67 nM[3]

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Preparation cluster_electrode Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare Standard Solutions of this compound G Add Supporting Electrolyte and Analyte/Sample A->G B Prepare Supporting Electrolyte (e.g., PBS) B->G C Prepare Electrode Modification Suspension (e.g., MWCNTs) E Modify GCE Surface (e.g., with MWCNTs) C->E D Polish Glassy Carbon Electrode (GCE) D->E Cleaned Surface F Assemble Three-Electrode Cell E->F Modified Working Electrode F->G H Apply Accumulation Potential (Optional) G->H I Record Voltammogram (DPV or SWV) H->I J Measure Peak Current I->J K Construct Calibration Curve J->K L Determine Concentration in Unknown Sample K->L Signaling_Pathway Analyte This compound (in solution) Adsorption Adsorption/ Accumulation Analyte->Adsorption Diffusion Electrode Modified Electrode Surface ElectronTransfer Electrochemical Reduction (-N=N- to -NH-NH- to -NH2) Electrode->ElectronTransfer Applied Potential Adsorption->Electrode Signal Current Signal (Proportional to Concentration) ElectronTransfer->Signal

References

Application Notes: Standard Operating Procedure for Disperse Orange 30 Dye Bath Preparation and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 30 (C.I. 11119) is a monoazo disperse dye widely used for dyeing hydrophobic synthetic fibers, particularly polyester (B1180765) (polyethylene terephthalate, PET). Due to its non-ionic nature and low water solubility, it is applied from a fine aqueous dispersion. The dye molecules penetrate the fiber structure under conditions of high temperature and pressure, resulting in good color fastness.[1][2] Achieving optimal and reproducible dyeing results requires precise control over dye bath preparation and the entire dyeing process.

This document provides a detailed standard operating procedure (SOP) for the preparation of a this compound dye bath and the subsequent dyeing of polyester fabric using the high-temperature, high-pressure (HTHP) exhaust method. The protocol includes pre-treatment of the substrate, dye bath formulation, the dyeing cycle, and essential post-dyeing treatments to ensure high fastness properties.

Experimental Protocols

Materials and Equipment

A comprehensive list of required materials, chemicals, and equipment is provided below.

CategoryItem
Dye & Substrate This compound (powder)
100% Polyester Fabric (scoured, PFD - Prepared for Dyeing)
Chemicals Acetic Acid (Glacial)
Anionic Dispersing Agent
Non-ionic Detergent (e.g., Synthrapol)
Sodium Hydroxide (Caustic Soda)
Sodium Dithionite (Sodium Hydrosulfite)
Deionized or Softened Water
Equipment High-Temperature, High-Pressure Laboratory Dyeing Machine (e.g., AHIBA IR)
Laboratory Balance (± 0.001 g)
Beakers, Graduated Cylinders, Pipettes
pH Meter or pH indicator strips
Hot Plate with Magnetic Stirrer
Stainless Steel or Glass Stirring Rods
Substrate Preparation (Scouring)

Proper preparation of the polyester fabric is critical to ensure uniform dyeing by removing any oils, sizing agents, or impurities.

  • Prepare a scouring bath containing 2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate .[3]

  • Immerse the polyester fabric in the bath at a liquor ratio (LR) of 1:20 (20 mL of liquor for every 1 g of fabric).

  • Heat the bath to 70°C and maintain for 30 minutes with gentle agitation.

  • Drain the scouring liquor, rinse the fabric thoroughly with warm water, and then with cold water until neutral.

  • The fabric can be used damp for the dyeing process.

Dye Bath Preparation and Dyeing Procedure (HTHP Method)

This protocol is based on a 1% on weight of fabric (o.w.f.) shade. Adjust dye quantity for lighter or darker shades.

Dye Stock Dispersion:

  • Accurately weigh the required amount of this compound dye powder (e.g., 0.5 g for 50 g of fabric).

  • Create a smooth, lump-free paste by adding a small amount of tepid water and stirring.[1][4]

  • Gradually add more water while stirring to create a fine dispersion. Do not add the dry powder directly to the dye bath.[1]

Dye Bath Formulation:

  • Set up the dyeing vessel with the required volume of deionized water for the desired liquor ratio (e.g., 1:10).[1]

  • Add the auxiliary chemicals to the dye bath in the specified order, ensuring each is dissolved before adding the next.

  • Adjust the pH of the bath to 4.5 - 5.5 using acetic acid.[1][4][5] This acidic environment is optimal for disperse dyeing.[4]

  • Add the prepared dye stock dispersion to the dye bath.

  • Introduce the scoured, damp polyester fabric.

Dye Bath Recipe (High-Temperature Method)
Component Concentration
This compound1.0% o.w.f. (on weight of fabric)
Dispersing Agent1.0 g/L
Acetic Acid (or buffer system)To achieve pH 4.5 - 5.5 (approx. 1.0 g/L)[1]
Liquor Ratio (M:L)1:10

Dyeing Cycle:

  • Start the dyeing program. The initial temperature of the bath should be 60°C.[1][4]

  • Hold at 60°C for 15 minutes to allow for even penetration of the dye and auxiliaries into the fabric.[4]

  • Increase the temperature to 130°C at a controlled rate of 1.5 - 2.0°C per minute .[5]

  • Maintain the temperature at 130°C for 45-60 minutes for medium-to-dark shades.[1][5]

  • After the hold time, cool the bath down to 70-80°C at a controlled rate.

  • Drain the dye bath. The fabric is now ready for post-treatment.

Process Parameters for Dyeing
Parameter Value
Initial Temperature60°C
Holding Time (Initial)15 minutes
Heating Rate1.5 - 2.0 °C / minute
Final Dyeing Temperature130°C[1][5]
Holding Time (Final)45 - 60 minutes
Cooling Rate≤ 2.5 °C / minute
Post-Treatment (Reduction Clearing)

Reduction clearing is a crucial step to remove unfixed dye particles from the fiber surface, thereby significantly improving wash fastness, crocking fastness, and the brightness of the shade.[6]

Reduction Clearing Bath Formulation:

  • Prepare a fresh bath at a liquor ratio of 1:15 with the chemicals listed in the table below.

Reduction Clearing Bath Recipe
Component Concentration
Sodium Dithionite (Hydrosulfite)2.0 g/L[7][8]
Sodium Hydroxide (Caustic Soda)2.0 g/L[8]
Non-ionic Detergent1.0 g/L

Procedure:

  • Treat the dyed fabric in the reduction clearing bath at 70-80°C for 15-20 minutes .[7][9]

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric in a bath containing 0.5 - 1.0 g/L of acetic acid at 40°C for 10 minutes.[7]

  • Perform a final cold water rinse and dry the fabric.

Workflow Diagram

The following diagram illustrates the complete logical workflow for dyeing polyester with this compound.

DyeingWorkflow Start Start: 100% Polyester Fabric Scouring Step 1: Scouring (2 g/L Detergent, 1 g/L Soda Ash) 70°C for 30 min Start->Scouring Rinse1 Hot & Cold Rinse Scouring->Rinse1 DyeBathPrep Step 2: Dye Bath Preparation (Dye, Dispersant, Acetic Acid) pH 4.5-5.5 Rinse1->DyeBathPrep Dyeing Step 3: HTHP Dyeing Raise from 60°C to 130°C Hold for 45-60 min DyeBathPrep->Dyeing Add Fabric Cooling Cool to 70°C & Drain Dyeing->Cooling ReductionClearing Step 4: Reduction Clearing (2 g/L NaOH, 2 g/L Na₂S₂O₄) 80°C for 20 min Cooling->ReductionClearing Rinse2 Hot & Cold Rinse ReductionClearing->Rinse2 Neutralization Step 5: Neutralization (1 g/L Acetic Acid) 40°C for 10 min Rinse2->Neutralization FinalRinse Final Rinse & Dry Neutralization->FinalRinse End End: Dyed Polyester Fabric FinalRinse->End

Caption: Workflow for HTHP Dyeing of Polyester with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Disperse Orange 30 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

This compound is a non-ionic mono-azo dye characterized by a molecular structure that lacks strong hydrophilic groups, rendering it sparingly soluble in water. Its primary application is in dyeing hydrophobic fibers like polyester, where it forms a fine dispersion in the dye bath rather than a true solution.

Q2: What are the primary factors influencing the solubility of this compound in water?

The aqueous solubility of this compound, while very low, is primarily influenced by:

  • Temperature: Solubility generally increases with a rise in temperature.

  • pH: The optimal pH range for dyeing with this compound is typically between 4 and 7. Deviations outside this range can affect the stability of the dye dispersion.

  • Presence of Solubilizing Agents: Co-solvents, surfactants, and cyclodextrins can significantly enhance the apparent solubility of disperse dyes.

Q3: How can I accurately measure the concentration of this compound in an aqueous solution?

UV-Vis spectrophotometry is a common method for quantifying the concentration of this compound. A calibration curve should be prepared using standards of known concentrations. The absorbance maximum is approximately 450 nm, and a previously established calibration curve has shown a linear relationship with the equation A = 0.0212C, where A is the absorbance and C is the concentration in mg/L.[1]

Troubleshooting Guide

Issue: Precipitate Formation in the Aqueous Solution
Potential Cause Troubleshooting Steps
Low Temperature Disperse dyes exhibit increased solubility at higher temperatures. Gradually heat the solution while stirring. For many disperse dyes, a significant increase in solubility is observed at temperatures above 60°C.
Incorrect pH Adjust the pH of the solution to a weakly acidic range of 4.5-5.5 using a suitable buffer or dilute acetic acid.[2][3]
Aggregation of Dye Particles Improve dispersion by using a dispersing agent and applying mechanical agitation, such as ultrasonication.
Supersaturation The concentration of the dye may have exceeded its solubility limit at the given conditions. Dilute the solution or increase the temperature.
Issue: Inconsistent or Low Color Yield in Experiments
Potential Cause Troubleshooting Steps
Poor Dye Dispersion Ensure the dye is finely dispersed. This can be achieved by using a high-quality dispersing agent and mechanical stirring or sonication to break up agglomerates.
Insufficient Solubilization Consider the addition of solubilizing agents such as surfactants or cyclodextrins to increase the concentration of dissolved dye.
Incorrect pH of the Medium Verify and adjust the pH to the optimal range of 4.5-5.5 to ensure the stability of the dye.

Quantitative Data Summary

While specific quantitative solubility data for this compound in aqueous solutions is not extensively available in published literature due to its very low solubility, the following table summarizes the expected trends for disperse dyes in general.

Table 1: Expected Influence of Physicochemical Parameters on Disperse Dye Solubility

Parameter General Trend Expected Range for Disperse Dyes Remarks
Temperature Increased solubility with increased temperature.Solubility can increase several-fold from 25°C to 100°C.The relationship is often non-linear.
pH Stable within a specific range, typically weakly acidic.Optimal stability is generally observed between pH 4 and 7.Extreme pH values can lead to dye degradation.
Non-ionic Surfactants Increased apparent solubility above the Critical Micelle Concentration (CMC).Significant increase in solubility with increasing surfactant concentration.The choice of surfactant and its concentration are critical.
β-Cyclodextrin Formation of inclusion complexes increases apparent solubility.The solubility enhancement depends on the stoichiometry of the complex.The complexation efficiency varies among different disperse dyes.

Experimental Protocols

Protocol 1: General Method for Solubility Determination by UV-Vis Spectrophotometry

This protocol provides a general method for determining the aqueous solubility of this compound.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., acetone (B3395972) or dimethylformamide).

    • Create a series of standard solutions in the aqueous medium of interest by serial dilution of the stock solution.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax ≈ 450 nm) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Solubility Measurement:

    • Prepare a saturated solution of this compound in the aqueous medium by adding an excess amount of the dye.

    • Stir the suspension at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Filter the suspension to remove undissolved particles. A syringe filter (e.g., 0.45 µm) is suitable.

    • Measure the absorbance of the clear filtrate.

    • Determine the concentration of the dissolved dye from the calibration curve.

Diagram 1: Workflow for Solubility Determination

cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (in organic solvent) prep_standards Prepare Standard Solutions (in aqueous medium) prep_stock->prep_standards prep_saturated Prepare Saturated Solution (excess dye in aqueous medium) filter_saturated Filter Saturated Solution prep_saturated->filter_saturated measure_standards Measure Absorbance of Standards plot_curve Plot Calibration Curve measure_standards->plot_curve calc_solubility Calculate Solubility plot_curve->calc_solubility measure_filtrate Measure Absorbance of Filtrate filter_saturated->measure_filtrate measure_filtrate->calc_solubility

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Protocol 2: Improving Solubility with a Non-ionic Surfactant

This protocol outlines a general procedure for enhancing the apparent solubility of this compound using a non-ionic surfactant.

  • Surfactant Selection: Choose a suitable non-ionic surfactant (e.g., a polyoxyethylene-based surfactant).

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with varying concentrations of the non-ionic surfactant.

  • Solubilization:

    • Add an excess amount of this compound to each surfactant solution.

    • Stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Quantification:

    • Centrifuge and filter each sample to remove undissolved dye.

    • Measure the concentration of the solubilized dye in the clear supernatant/filtrate using UV-Vis spectrophotometry as described in Protocol 1.

Diagram 2: Surfactant Solubilization Workflow

start Start prep_surfactant Prepare Surfactant Solutions (Varying Concentrations) start->prep_surfactant add_dye Add Excess this compound prep_surfactant->add_dye equilibrate Equilibrate (Stir for 24-48h) add_dye->equilibrate separate Separate Undissolved Dye (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant/Filtrate (UV-Vis Spectrophotometry) separate->analyze end End analyze->end

Caption: Workflow for enhancing this compound solubility using surfactants.

Protocol 3: Improving Solubility with β-Cyclodextrin

This protocol describes a general method for increasing the apparent solubility of this compound through inclusion complexation with β-cyclodextrin.

  • Preparation of β-Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin. The concentration can be varied to study its effect on solubility.

  • Complexation (Kneading Method):

    • Create a paste of β-cyclodextrin with a small amount of water.

    • Gradually add this compound to the paste and knead the mixture thoroughly for a specified time (e.g., 30-60 minutes).

    • Dry the resulting mixture to obtain a solid powder of the inclusion complex.

  • Solubility Assessment:

    • Disperse the prepared inclusion complex powder in water.

    • Stir the solution to allow the complex to dissolve.

    • Filter any un-complexed or undissolved material.

    • Determine the concentration of this compound in the filtrate using UV-Vis spectrophotometry.

Diagram 3: β-Cyclodextrin Inclusion Complexation Workflow

start Start prep_cd_paste Prepare β-Cyclodextrin Paste start->prep_cd_paste add_dye Add this compound prep_cd_paste->add_dye knead Knead Mixture add_dye->knead dry Dry to Obtain Solid Complex knead->dry dissolve Dissolve Complex in Water dry->dissolve analyze Analyze Solution for Dye Content dissolve->analyze end End analyze->end

References

Technical Support Center: Dyeing Polyester with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange 30 for dyeing polyester (B1180765) fabrics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

A1: The optimal pH for dyeing polyester with this compound is slightly acidic, typically in the range of 4.5 to 5.5.[1][2][3][4] The highest adsorption of this compound on polyester has been observed at a pH of 4.5.[5] Maintaining this pH is crucial for satisfactory dye exhaustion and stability.[1][3][4]

Q2: Why is maintaining an acidic pH important?

A2: Many disperse dyes, including potentially this compound, can undergo hydrolysis in alkaline conditions, which can lead to a different shade or reduced affinity for the polyester fiber.[6] An acidic medium helps to minimize the possibility of dye degradation.[6] In a weakly acidic medium (pH 4.5 - 5.5), disperse dyes are in their most stable state.[7][8]

Q3: What chemicals can be used to adjust the pH of the dyebath?

A3: Acetic acid is commonly used to maintain the desired acidic pH in the dyebath.[1][2][3][4] While other acids like formic, oxalic, citric, tartaric, hydrochloric, nitric, sulfuric, and phosphoric acid can also be used, acetic acid is a mild and cost-effective option.[3][6]

Q4: What are the consequences of an incorrect pH during dyeing?

A4: An incorrect pH can lead to several issues, including inferior colorfastness, unstable color, and reduced dye uptake.[1][3][4] If the pH is too high (alkaline), it can cause some disperse dyes to cleave at the azo group, resulting in a lighter, duller, and greener appearance.

Q5: How does temperature affect the dyeing process with this compound?

A5: Temperature plays a critical role in disperse dyeing of polyester. High temperatures, typically above 100°C (e.g., 130°C), are required to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure.[1][2] The adsorption of this compound on polyester is an exothermic process, meaning that as the temperature increases, the equilibrium dye uptake may decrease.[5][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Uneven Dyeing or Streaking Incorrect pH, leading to dye instability or aggregation.Ensure the dyebath pH is consistently maintained between 4.5 and 5.5 using acetic acid.[1][2][3][10]
Poor dye dispersion.Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath.[1][4][11]
Poor Color Yield/Light Shade pH is outside the optimal range of 4.5-5.5.Adjust the pH to 4.5 for the highest adsorption of this compound.[5]
Dyeing temperature is too low.For high-temperature dyeing methods, ensure the temperature is raised to 130°C for sufficient fiber swelling and dye penetration.[1][4]
Shade Variation Between Batches Inconsistent pH control.Calibrate the pH meter regularly and ensure accurate addition of acid for each batch.[10]
Fluctuations in dyeing temperature.Monitor and control the dyeing temperature precisely throughout the process.[10]
Poor Wash Fastness Unfixed dye on the fiber surface.Perform a reduction clearing step after dyeing to remove surface dye.[12]
Incorrect pH affecting dye stability.Maintain the recommended pH of 4.5-5.5 to ensure stable dye fixation.[3][4]
Color Instability or Fading Dye degradation due to incorrect pH.Strictly control the pH within the acidic range to prevent dye hydrolysis.[6][8]

Data Presentation

Table 1: Optimized Parameters for this compound Dyeing on Polyester

ParameterOptimal Value/RangeReference
pH 4.5[5]
4.5 - 5.5[1][2][3][4]
Temperature 130°C (High-Temperature Method)[1][4]
90°C - 110°C (Exothermic Adsorption Study)[5][9]
Dyeing Time 60 - 120 minutes[1][4][5]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound
  • Fabric Preparation: Scour the polyester fabric with a solution containing a non-ionic detergent (e.g., 2 g/L) to remove any impurities. Rinse thoroughly with water and dry.

  • Dyebath Preparation:

    • Prepare a paste of the required amount of this compound with an equal amount of a dispersing agent.[12]

    • Add a small amount of water to create a fine dispersion.[12]

    • Fill the dyeing vessel with water (maintain a liquor-to-goods ratio, e.g., 100:1).[9]

    • Add the dispersed dye solution to the dyebath.

    • Add a dispersing agent (e.g., 1 g/L).

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.[1][4]

    • Adjust the pH of the dyebath to 4.5 using acetic acid.[5]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[1][4]

    • Hold the temperature at 130°C for 60 minutes.[1][4]

    • Cool the dyebath down to 60°C.[1][4]

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with hot water.

    • Prepare a clearing bath containing sodium hydroxide (B78521) (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).[12]

    • Treat the fabric in this bath to remove any unfixed dye from the surface.

    • Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L).[12]

    • Rinse thoroughly with cold water and dry.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment fabric_prep Fabric Scouring add_fabric Introduce Fabric (60°C) fabric_prep->add_fabric dyebath_prep Dyebath Preparation (Dye, Dispersing Agent) dyebath_prep->add_fabric ph_adjust pH Adjustment (4.5) with Acetic Acid add_fabric->ph_adjust temp_ramp Ramp Temperature to 130°C ph_adjust->temp_ramp dyeing Dye at 130°C for 60 min temp_ramp->dyeing cooling Cool to 60°C dyeing->cooling hot_rinse Hot Rinse cooling->hot_rinse reduction_clearing Reduction Clearing hot_rinse->reduction_clearing neutralize Neutralization reduction_clearing->neutralize final_rinse Final Rinse & Dry neutralize->final_rinse

Caption: High-temperature exhaust dyeing workflow for polyester.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause start Dyeing Issue Encountered uneven_dyeing Uneven Dyeing? start->uneven_dyeing poor_yield Poor Color Yield? start->poor_yield poor_fastness Poor Wash Fastness? start->poor_fastness check_ph Verify pH is 4.5-5.5 uneven_dyeing->check_ph Yes check_dispersion Check Dye Dispersion uneven_dyeing->check_dispersion Yes poor_yield->check_ph Yes check_temp Verify Dyeing Temp. poor_yield->check_temp Yes poor_fastness->check_ph Yes check_clearing Ensure Reduction Clearing was Performed poor_fastness->check_clearing Yes

Caption: Troubleshooting logic for common dyeing issues.

References

Effect of temperature on the exhaustion of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the exhaustion of Disperse Orange 30. It is intended for researchers, scientists, and professionals in the field of textile science and drug development.

Effect of Temperature on Dye Exhaustion: A Quantitative Overview

The temperature of the dye bath is a critical parameter influencing the exhaustion of this compound on polyester (B1180765) fabrics. Generally, an increase in temperature enhances the dyeing rate and the total dye uptake by the fiber.[1][2] This is attributed to the increased energy of the dye molecules and the swelling of the polyester fibers, which facilitates dye penetration into the fiber's amorphous regions.[3]

Below is a table summarizing the typical relationship between temperature and the exhaustion percentage of this compound on polyester.

Temperature (°C)Exhaustion (%)Observations
8030 - 40Low dye uptake, uneven dyeing may occur.[2]
9050 - 60Moderate dye uptake, improved levelness.[4][5]
10070 - 80Good dye uptake, commonly used for carrier dyeing methods.[4][5]
11085 - 95High dye exhaustion, approaching optimal results.[4][5]
120> 95Excellent exhaustion, often the target for high-temperature dyeing.[6]
130> 98Maximum exhaustion, standard for high-temperature polyester dyeing.[7]

Note: These values are illustrative and can vary based on specific experimental conditions such as dye concentration, liquor ratio, pH, and dyeing time.

Experimental Protocol: Exhaustion of this compound on Polyester

This protocol outlines the methodology for determining the effect of temperature on the exhaustion of this compound.

Materials and Equipment:

  • Polyester fabric samples

  • This compound dye

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Sodium carbonate and non-ionic detergent (for scouring)

  • Laboratory dyeing machine (e.g., Lab Dyer-8RC)[4][8]

  • UV-Visible Spectrophotometer[8]

  • Beakers, pipettes, and standard laboratory glassware

  • Drying oven

Procedure:

  • Fabric Preparation (Scouring):

    • Immerse the polyester fabric in a solution containing 2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.[8]

    • Heat the solution to 70°C and maintain for 60-80 minutes to remove any impurities.[4][8]

    • Rinse the fabric thoroughly with cold water and dry at ambient temperature.[4]

  • Dye Bath Preparation:

    • Create a paste of the required amount of this compound with a small amount of dispersing agent.[7]

    • Add this paste to the required volume of water in the dye bath to achieve the desired liquor ratio (e.g., 100:1).[4]

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7]

  • Dyeing Process:

    • Place the scoured polyester fabric sample into the dye bath at an initial temperature of around 60°C.[7]

    • Gradually raise the temperature of the dye bath to the target experimental temperatures (e.g., 90°C, 100°C, 110°C, 120°C, 130°C).

    • Maintain the target temperature for a set duration, typically 60-120 minutes, to allow for dye exhaustion to reach equilibrium.[4][6][8]

  • After-treatment:

    • Cool the dye bath to approximately 60°C.[7]

    • Remove the dyed fabric and rinse with hot and then cold water.[3][7]

    • Perform reduction clearing if necessary to improve wash fastness.[7]

    • Finally, rinse the fabric thoroughly and dry it.[7]

  • Measurement of Exhaustion:

    • Take an aliquot of the dye bath solution before and after the dyeing process.

    • Measure the absorbance of the initial and final dye bath solutions using a UV-Visible spectrophotometer at the maximum wavelength of this compound.

    • Calculate the percentage of dye exhaustion using the following formula: Exhaustion (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Troubleshooting Guide and FAQs

Q1: Why is the color shade on my fabric uneven?

A1: Uneven dyeing can be caused by several factors related to temperature:

  • Too rapid temperature rise: If the temperature is increased too quickly, the dye may rush onto the fabric surface, leading to poor penetration and unevenness. A controlled heating rate is crucial, especially in the critical temperature range of 90-125°C.[9]

  • Inconsistent temperature in the dye bath: Ensure uniform heating and circulation of the dye liquor.[10]

  • Dye agglomeration: At lower temperatures, disperse dyes have lower solubility and may form aggregates, leading to spots.[1] Ensure the dye is properly dispersed before starting the dyeing process.

Q2: The final color of the fabric is lighter than expected. What could be the cause?

A2: A lighter shade indicates low dye exhaustion. The primary reason is often insufficient temperature.

  • Sub-optimal dyeing temperature: Polyester requires high temperatures for adequate fiber swelling and dye diffusion.[2][3] For this compound, temperatures are typically in the range of 110-130°C for good exhaustion.[7]

  • Insufficient dyeing time: The dye needs adequate time at the target temperature to diffuse into the fiber. A typical duration is 60-120 minutes at the final temperature.[8]

  • Incorrect pH: The pH of the dye bath should be acidic, typically between 4.5 and 5.5, for optimal exhaustion of disperse dyes.[7]

Q3: Can I dye polyester with this compound at temperatures below 100°C?

A3: Dyeing polyester below 100°C is generally inefficient and results in poor exhaustion.[2] However, it is possible with the use of a "carrier," which is a chemical swelling agent that facilitates dye uptake at lower temperatures (around 85-95°C).[2][7]

Q4: I am observing dye spots on the fabric. How can I prevent this?

A4: Dye spotting is often due to the insolubility of disperse dyes.

  • Poor dye dispersion: Ensure the dye is pasted well with a dispersing agent before adding it to the dye bath.[7]

  • Incompatible chemicals: Some chemicals in the dye bath can cause the dye to agglomerate.[11] Ensure all auxiliaries are compatible.

  • Water hardness: Hard water can affect the stability of the dye dispersion.[2]

Q5: What is the significance of the "critical temperature range" mentioned in some literature?

A5: The critical temperature range, typically between 90°C and 125°C for polyester, is the temperature window where the majority of the dye exhaustion occurs.[9] It is essential to control the rate of temperature increase carefully within this range to ensure level and even dyeing.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Treatment & Analysis fabric_prep Fabric Scouring dye_bath_prep Dye Bath Preparation fabric_prep->dye_bath_prep dyeing Dyeing at Target Temperature dye_bath_prep->dyeing after_treatment After-treatment (Rinsing, Clearing) dyeing->after_treatment measurement Spectrophotometric Measurement after_treatment->measurement calculation Exhaustion Calculation measurement->calculation

Caption: Experimental workflow for determining dye exhaustion.

troubleshooting_guide cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Dyeing Result uneven_color Uneven Color problem->uneven_color light_shade Light Shade problem->light_shade dye_spots Dye Spots problem->dye_spots control_temp_rate Control Temperature Rise uneven_color->control_temp_rate ensure_uniform_heat Ensure Uniform Heating uneven_color->ensure_uniform_heat optimize_temp_time Optimize Temp. & Time light_shade->optimize_temp_time check_ph Check pH light_shade->check_ph proper_dispersion Ensure Proper Dispersion dye_spots->proper_dispersion check_compatibility Check Chemical Compatibility dye_spots->check_compatibility

Caption: Troubleshooting logic for common dyeing issues.

References

Technical Support Center: Uniform Dyeing with C.I. Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the use of leveling agents to achieve uniform dyeing with C.I. Disperse Orange 30 on hydrophobic fibers like polyester (B1180765).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a leveling agent in disperse dyeing?

A leveling agent is a chemical auxiliary that promotes uniform and even coloration on a substrate.[1] Its main functions are to:

  • Control Dye Uptake: It slows down the initial rate at which the dye absorbs onto the fiber, a process known as retarding.[1][2] This prevents the dye from rushing onto the fiber surface, which can cause unevenness, especially during the critical heating phase.[3]

  • Promote Dye Migration: In cases where uneven dyeing has already occurred, the leveling agent helps the dye molecules move from areas of high concentration to areas of lower concentration on the fabric.[2][4] This redistribution is crucial for correcting initial patchiness and achieving a level shade.[4]

Q2: What type of leveling agent is best suited for dyeing polyester with this compound?

For high-temperature dyeing of polyester (around 130°C), non-ionic leveling agents are generally used.[2] These are typically condensates of ethylene (B1197577) oxide with fatty alcohols or fatty amines that can withstand the high temperatures of the process.[2] Anionic agents, such as aromatic polysulfonates, are also used and can offer excellent high-temperature dispersion and migration properties.[5][6] The ideal choice depends on the specific dyeing equipment, the desired shade depth, and the compatibility with other auxiliaries in the dyebath.[7]

Q3: How does a leveling agent differ from a dispersing agent?

While both are crucial for disperse dyeing, they have distinct roles:

  • Dispersing Agent: Its primary job is to keep the sparingly soluble disperse dye particles finely and uniformly distributed in the water-based dyebath, preventing them from clumping together (agglomeration).[2][4][8] This ensures the dye is available in a consistent form for absorption by the fiber.[4]

  • Leveling Agent: Its primary job is to control the rate of dye absorption by the fiber and to help redistribute dye that has already been absorbed to correct unevenness.[2][4]

Essentially, a dispersing agent works on the dye in the bath, while a leveling agent works on the interaction between the dye and the fiber.[2]

Q4: Can using too much leveling agent negatively impact the dyeing process?

Yes. While essential for achieving a level result, an excessive concentration of a leveling agent can lead to a significant loss in color yield.[2] The agent can form complexes with the dye molecules, holding them in the dyebath and preventing them from exhausting onto the fiber, resulting in a paler shade than intended.[2] It is crucial to follow manufacturer recommendations and conduct preliminary trials to determine the optimal concentration for a specific shade and substrate.

Troubleshooting Guide

Problem 1: Uneven Dyeing (Streaks, Patches, or Shading)

Question Possible Cause Recommended Solution
Was the temperature ramp rate too fast? A rapid temperature increase, especially between 80°C and 130°C, can cause the dye to exhaust onto the fiber too quickly, leading to poor leveling.[3][9][10]Reduce the heating rate to 1-2°C per minute in the critical dyeing range.[9][11] Ensure the dyeing machine's circulation is adequate.[3]
Was the dyebath pH correct and stable? Disperse dyes are most stable in a weakly acidic pH range (typically 4.5-5.5).[9][12] Incorrect pH can affect the dye's dispersion stability and uptake rate.[13]Buffer the dyebath to pH 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer system.[11][12] Verify the pH before starting the heating cycle.
Was the leveling agent concentration appropriate? Insufficient leveling agent will not adequately control the dye strike rate or promote migration, leading to unlevel results.[14]Increase the concentration of a high-temperature leveling agent. Start with a concentration of 0.5 - 1.5 g/L and optimize based on lab trials.[15]
Was the fabric properly prepared? Residual oils, sizing agents, or other impurities on the fabric can create a barrier, preventing uniform dye penetration.[3]Ensure the polyester substrate has been thoroughly scoured before dyeing to remove all contaminants.[12]

Problem 2: Color Spots or Stains

Question Possible Cause Recommended Solution
Was the dye properly dispersed before addition? Dye powder that is not fully dissolved or dispersed can form agglomerates that deposit on the fabric surface, causing spots.[3][16]Pre-disperse the dye powder into a smooth paste with a small amount of warm water and a dispersing agent before adding it to the dyebath.[12][17]
Is the dispersing agent effective at high temperatures? Some dispersing agents lose their effectiveness at high temperatures (130°C), allowing the dye particles to aggregate.[10]Use a high-quality, high-temperature stable dispersing agent. Ensure the concentration is adequate (e.g., 1 g/L).[12][18]
Could oligomers be the cause? Polyester can release low molecular weight polymers (oligomers) during high-temperature dyeing. These can crystallize on the fiber surface as the bath cools, trapping dye and causing spots.[13]Add an appropriate amount of a dispersing agent that also helps control oligomers.[10] Cool the dyebath to below 80°C before draining to keep oligomers dissolved.[10]

Problem 3: Poor Colorfastness (Wash or Rubbing)

Question Possible Cause Recommended Solution
Was a reduction clearing step performed after dyeing? Unfixed disperse dye remaining on the fiber surface after dyeing is a primary cause of poor wash and rub fastness.Perform a thorough reduction clearing after dyeing. This step strips unfixed surface dye.[12][19]
Was the reduction clearing process adequate? An ineffective reduction clear (wrong temperature, time, or chemical concentration) will not sufficiently remove surface dye.A typical reduction clearing process involves treating the fabric at 70-80°C for 15-20 minutes with sodium hydrosulfite (2 g/L) and caustic soda (2 g/L).[12][19][20]
Was the fabric thoroughly rinsed after all steps? Residual chemicals from the dyeing or reduction clearing bath can affect fastness properties and the fabric's feel.Ensure thorough rinsing after both the dyeing and reduction clearing stages until the water runs clear.[12] Neutralize with a mild acid like acetic acid after an alkaline reduction clear.[19]

Quantitative Data on Performance

Achieving uniform dyeing involves balancing dye uptake with leveling. The addition of a leveling agent is designed to control the initial dye uptake rate, allowing for more even results, sometimes with a slight trade-off in final color depth.

Table 1: Example Performance Indicators of a Leveling Agent in Polyester Dyeing This table presents illustrative data based on a patent for a polyester-cotton blend to demonstrate the quantitative effects of a leveling agent. Actual results with this compound on 100% polyester will vary.

Performance MetricWithout Leveling AgentWith Leveling Agent
Dye Uptake Rate (at 90°C, initial phase) 38.4%18.1%
Final Wash Fastness (ISO 105-C06, Scale 1-5) 4-55
Data adapted from CN106436376A, demonstrating a reduction in initial dye uptake and an improvement in wash fastness with the addition of a leveling agent.[21]

Table 2: Typical Fastness Properties of C.I. This compound on Polyester This table provides general fastness ratings for the dye itself, which should be achievable with a properly executed dyeing process including leveling agents and reduction clearing.

Fastness TestRating (Scale)
Light Fastness 6-7 (1-8)
Sublimation Fastness 4-5 (1-5)
Washing Fastness 4-5 (1-5)
Perspiration Fastness 4-5 (1-5)
Rubbing Fastness (Dry/Wet) 4-5 / 4 (1-5)
Data sourced from industry technical information.[22]

Experimental Protocols

Protocol 1: High-Temperature, High-Pressure (HTHP) Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing a polyester fabric sample with this compound.

1. Fabric Preparation:

  • Scour the polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20 minutes to remove impurities.

  • Rinse the fabric thoroughly with warm and then cold water until neutral. Let it dry.

2. Dyebath Preparation:

  • Set the material-to-liquor ratio (M:L), for example, 1:10.

  • To the required volume of softened water, add:

    • Acetic Acid: to adjust pH to 4.5-5.5.[18]

    • Dispersing Agent: 0.5 - 1.0 g/L.[18]

    • Leveling Agent: 0.5 - 1.5 g/L.

  • Separately, prepare the dye dispersion. Make a smooth paste of the required amount of this compound (e.g., 1.0% on weight of fabric) with a small amount of warm water. Add this paste to the main dyebath through a sieve.

3. Dyeing Cycle:

  • Introduce the prepared polyester fabric into the dyebath at 50-60°C.[20]

  • Run for 10 minutes to ensure even wetting and saturation.

  • Raise the temperature to 130°C at a controlled rate of 1.5°C/minute.[20]

  • Hold the temperature at 130°C for 45-60 minutes.[18]

  • Cool the dyebath slowly to 70-80°C at a rate of 2°C/minute.[3]

  • Drain the dyebath.

4. Post-Treatment (Reduction Clearing):

  • Rinse the dyed fabric with hot water.

  • Prepare a new bath at 70-80°C containing:

    • Sodium Hydroxide (Caustic Soda): 2 g/L.[20]

    • Sodium Hydrosulfite: 2 g/L.[20]

  • Treat the fabric in this bath for 15-20 minutes.[20]

  • Drain the bath, rinse thoroughly with hot water, then cold water.

  • Neutralize the fabric in a bath with 0.5 g/L of acetic acid for 5 minutes.

  • Perform a final cold rinse and dry the fabric.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle (HTHP) cluster_post Phase 3: Post-Treatment start Start scour Scour Fabric (Detergent, Soda Ash) start->scour rinse_prep Rinse & Dry Fabric scour->rinse_prep load_fabric Load Fabric (60°C) rinse_prep->load_fabric prep_bath Prepare Dyebath (Water, Acid, Auxiliaries) prep_bath->load_fabric prep_dye Pre-disperse Dye prep_dye->prep_bath ramp_up Ramp Temp to 130°C (1.5°C/min) load_fabric->ramp_up hold_dye Hold at 130°C (45-60 min) ramp_up->hold_dye cool_down Cool to 80°C hold_dye->cool_down drain_dye Drain Dyebath cool_down->drain_dye reduction_clear Reduction Clearing (80°C, 20 min) drain_dye->reduction_clear rinse_final Rinse & Neutralize reduction_clear->rinse_final finish Final Dry & Analysis rinse_final->finish

Caption: Experimental workflow for HTHP dyeing of polyester.

Caption: Troubleshooting logic for common disperse dyeing defects.

References

Reducing agent for clearing Disperse Orange 30 from dyed fabric

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of reducing agents for clearing Disperse Orange 30 and other disperse dyes from dyed fabrics. It is intended for researchers and scientists in the textile and drug development industries.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of reduction clearing for disperse dyes like this compound?

A1: Reduction clearing is a critical post-treatment process for polyester (B1180765) and its blends after dyeing with disperse dyes. Its main goal is to remove unfixed dye particles from the surface of the fibers.[1][2][3] This process is essential for improving the overall color fastness of the dyed fabric, including wash fastness and rubbing fastness.[3][4] If left untreated, these surface dyes can lead to bleeding onto other fabrics and poor durability of the color.[3]

Q2: What is the conventional reducing agent used for this process?

A2: The most common and traditional method for reduction clearing involves treating the dyed fabric with an alkaline solution of sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) and caustic soda (NaOH).[1][2][3][5] This combination effectively destroys the chromophore of the surface dye molecules, rendering them colorless and water-soluble for easy removal.[3][6]

Q3: Are there more environmentally friendly or efficient alternatives to sodium hydrosulfite?

A3: Yes, due to the environmental concerns and instability of sodium hydrosulfite, several alternatives are available.[5][6][7] These include:

  • Acidic Reducing Agents: These are considered a modern and more efficient alternative, allowing the clearing process to occur in the same acidic dyebath, which saves time, water, and energy.[1][8][9]

  • Thiourea (B124793) Dioxide (Formamidine Sulfinic Acid): This is a more stable reducing agent compared to sodium dithionite.[6][9]

  • Natural and Bio-based Agents: Some research has explored the use of natural products like soap nut extract and glucose as eco-friendly alternatives.[2][10][11]

  • Other Chemical Alternatives: Sodium formaldehyde (B43269) sulphoxylate and hydroxyacetone (B41140) have also been investigated as effective reducing agents.[6][10][11]

Q4: What is the key difference between alkaline and acidic reduction clearing?

A4: The primary difference lies in the pH of the treatment bath.

  • Alkaline Reduction Clearing: This is the conventional method using sodium hydrosulfite and caustic soda at an alkaline pH (typically 10-13).[2][10] It requires subsequent rinsing and neutralization with an acid.[3][9]

  • Acidic Reduction Clearing: This modern approach uses specialized reducing agents that are effective in an acidic pH range (typically 3.5-4.5).[1][8] A significant advantage is that it can often be performed in the cooling acidic dyebath, eliminating the need for intermediate rinsing and neutralization steps, thereby streamlining the process.[1][9]

Troubleshooting Guide

Problem: Poor Wash Fastness or Color Bleeding After Dyeing.

  • Cause: Inadequate removal of unfixed disperse dye from the fiber surface.[3]

  • Solution: Implement a thorough reduction clearing step after dyeing. For dark shades, this is particularly crucial.[1][4] Ensure the concentration of the reducing agent, temperature, and treatment time are optimized for the specific shade and fabric type.

Problem: Inconsistent or Uneven Clearing Results.

  • Cause 1: Instability of the reducing agent. Sodium hydrosulfite is highly reactive and can decompose rapidly in the presence of moisture and heat, or if not handled correctly.[3][5]

  • Solution 1: Store sodium hydrosulfite in a cool, dry place.[3] When preparing the solution, always dissolve it in cold water first to prevent violent decomposition.[3] Consider using a more stable alternative like thiourea dioxide or an acidic clearing agent.[6][9]

  • Cause 2: Incorrect process parameters. The temperature is a critical factor; if it's too low, clearing will be ineffective, and if it's too high, the reducing agent may decompose too quickly.[3]

  • Solution 2: Maintain the optimal temperature range for your chosen process, typically 70-80°C for both alkaline and acidic methods.[1][2][3][8]

Problem: Loss of Shade Depth or Change in Color After Reduction Clearing.

  • Cause: Some disperse dyes, particularly certain bulky azo dyes, can be sensitive to strongly alkaline and reductive conditions, leading to the cleavage of the dye molecule itself.[6]

  • Solution: For sensitive shades, consider using a milder clearing process. An acidic reduction clearing can be less harsh on the fixed dye.[6] Alternatively, other clearing methods using specific surfactants or enzymes could be explored.[7]

Problem: Environmental Concerns with Effluent.

  • Cause: The by-products of conventional reduction clearing with sodium hydrosulfite (sulfites and sulfates) can be corrosive and increase the Chemical Oxygen Demand (COD) of wastewater.[2][6][12]

  • Solution: Switch to more environmentally friendly alternatives. Acidic reduction clearing agents often have a better environmental profile.[5][9] Bio-based alternatives like glucose or soap nut extracts can also significantly reduce the environmental impact.[2][12]

Experimental Protocols

Protocol 1: Conventional Alkaline Reduction Clearing
  • After dyeing, drain the dyebath and rinse the fabric with hot water (approximately 80°C).[3]

  • Prepare a new bath with fresh water and heat to 70-80°C.[2][3]

  • Add the following chemicals to the bath (typical concentrations):

    • Sodium Hydrosulfite (Sodium Dithionite): 1-3 g/L[13]

    • Caustic Soda (Sodium Hydroxide): 1-3 g/L[13]

  • Treat the fabric in this solution for 15-30 minutes.[2][3]

  • Drain the reduction clearing bath.

  • Rinse the fabric thoroughly, first with hot water, then with cold water.[3]

  • Neutralize any residual alkali on the fabric by treating it with a dilute solution of acetic acid.[3]

  • Perform a final rinse.

Protocol 2: Modern Acidic Reduction Clearing
  • After the dyeing cycle is complete, begin to cool the acidic dyebath to 70-80°C.[1][8]

  • If necessary, adjust the pH of the bath to 3.5-4.5 with acetic acid.[1]

  • Add the specialized acidic reducing agent (e.g., Reducon-ACD (Conc) at 0.5-2% on the weight of fabric) directly to the existing dyebath.[8]

  • Treat the fabric for 10-20 minutes at 70-80°C.[1][8]

  • Drain the bath and rinse the fabric thoroughly with water. No neutralization step is typically required.[9]

Data Presentation

Table 1: Comparison of Process Parameters for Different Reduction Clearing Methods

ParameterConventional Alkaline ClearingModern Acidic Clearing
Reducing Agent Sodium HydrosulfiteSpecialized Formulations
Alkali / Acid Caustic Soda (NaOH)Acetic Acid (to adjust pH)
Typical pH 10 - 133.5 - 4.5
Temperature 70 - 80°C70 - 80°C
Time 15 - 30 minutes10 - 20 minutes
Bath Change Required after dyeingCan be done in the dyebath
Neutralization RequiredNot Required

Table 2: Environmental Impact Comparison of Clearing Agents

AgentKey Environmental Considerations
Sodium Hydrosulfite Effluent contains corrosive sulfites and sulfates; increases BOD and COD.[2][12]
Acidic Clearing Agents Reduced water and energy consumption; lower effluent load.[1][8]
"Green" Alternatives Lower BOD, COD, and TDS in effluent compared to conventional methods.[12][14]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solution Solution Pathway cluster_params Parameter Check cluster_end Outcome start Dyed Fabric with This compound problem Poor Color Fastness? (Wash/Rubbing) start->problem process Implement Reduction Clearing problem->process Yes end_good Improved Color Fastness problem->end_good No choice Choose Method process->choice alkaline Alkaline Clearing (Conventional) choice->alkaline Conventional acidic Acidic Clearing (Modern) choice->acidic Modern check_alkaline Check: - Temp: 70-80°C - Time: 15-30 min - Chemicals: Correct Conc. - Neutralization Step alkaline->check_alkaline check_acidic Check: - Temp: 70-80°C - Time: 10-20 min - pH: 3.5-4.5 acidic->check_acidic check_alkaline->end_good check_acidic->end_good end_bad Issue Persists: Re-evaluate Dye/Process end_good->end_bad If not resolved

Caption: Troubleshooting workflow for poor color fastness.

References

Minimizing the aggregation of Disperse Orange 30 particles in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the aggregation of C.I. Disperse Orange 30 particles in dye baths.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and why is it used?

C.I. This compound is a non-ionic monoazo dye known for its application in dyeing hydrophobic fibers, particularly polyester (B1180765).[1] Its small molecular size and lack of strong water-solubilizing groups allow it to diffuse into the polymer structure of synthetic fibers under high-temperature conditions, forming a solid solution. It is valued for its good sublimation and lightfastness properties.[1][2]

Q2: What are the primary causes of this compound particle aggregation in a dye bath?

Aggregation of this compound particles, leading to issues like color spots, uneven dyeing, and sedimentation, can be attributed to several factors:

  • Improper pH: The stability of disperse dyes is highly pH-dependent. For this compound, the optimal pH for dyeing is in the weakly acidic range of 4 to 7, with the highest adsorption on polyester observed at a pH of 4.5.[1][2][3][4][5] Deviations outside this range can lead to instability and aggregation.[6]

  • High Water Hardness: The presence of metal ions, such as calcium and magnesium, in the water can cause disperse dye particles to clump together.[6][7]

  • Incorrect Temperature Protocol: A rapid heating rate during the dyeing process can promote dye particle agglomeration.[6][7] While higher temperatures are necessary for dyeing polyester (typically around 130°C), improper temperature control can destabilize the dispersion.[8][9]

  • Inadequate Dispersion: If the dye powder is not properly pre-dispersed before being added to the dye bath, it can lead to the formation of aggregates.[7]

  • Poor Quality of Dye or Auxiliaries: Dyes with a non-uniform particle size distribution or the use of incompatible dispersing agents can contribute to aggregation.[10]

Q3: How does temperature affect the stability and performance of this compound?

Temperature plays a critical role in both the dissolution of this compound and its adsorption into polyester fibers. The dyeing process is typically carried out at elevated temperatures (e.g., 90-110°C) to facilitate dye uptake.[3][4][5][11] However, the adsorption of this compound onto polyester is an exothermic process, meaning that as the temperature increases, the partition coefficient (the ratio of dye in the fiber to dye in the bath at equilibrium) decreases.[3][4][5][12] Therefore, a balance must be struck between a temperature high enough for efficient dyeing and one that does not excessively hinder the overall dye uptake.

Q4: What is the optimal pH for a this compound dye bath?

The optimal pH for dyeing with this compound is in the acidic range of 4.0 to 7.0.[1][2] Research on the adsorption of this compound on polyester fabric has shown that the highest dye adsorption is achieved at a pH of 4.5.[3][4][5] Maintaining this pH is crucial for both dye stability and maximizing dye exhaustion.

Troubleshooting Guide

Issue: Color spots or speckles are visible on the dyed substrate.

This is a common indicator of dye aggregation. The agglomerated particles are too large to penetrate the fiber and instead deposit on the surface.

  • Diagram of Troubleshooting Logic for Dye Spots

    Troubleshooting_Dye_Spots Start Dye Spots Observed Check_Dispersion Was the dye pre-dispersed correctly? Start->Check_Dispersion Check_Water What is the water hardness? Check_Dispersion->Check_Water Yes Solution_Dispersion Action: Improve pre-dispersion protocol. Ensure a smooth, lump-free paste before dilution. Check_Dispersion->Solution_Dispersion No Check_pH Was the dye bath pH between 4.0 and 5.5? Check_Water->Check_pH Low Solution_Water Action: Use deionized water or add a sequestering agent to chelate metal ions. Check_Water->Solution_Water High Check_Temp Was the heating rate controlled and slow? Check_pH->Check_Temp Yes Solution_pH Action: Adjust pH to 4.5-5.5 using acetic acid before adding the dye. Check_pH->Solution_pH No Check_Dispersant Was a suitable dispersing agent used? Check_Temp->Check_Dispersant Yes Solution_Temp Action: Implement a slower heating ramp rate (e.g., 1-2°C/minute). Check_Temp->Solution_Temp No Solution_Dispersant Action: Add a high-temperature stable dispersing agent (e.g., lignosulfonate-based) to the dye bath. Check_Dispersant->Solution_Dispersant No/Incorrect

    Caption: Troubleshooting workflow for dye spot defects.

Issue: Low or inconsistent color yield.

This can be caused by dye aggregation, which reduces the amount of dye available for dissolution and subsequent diffusion into the fiber, or by suboptimal dyeing parameters.

  • Verify pH: Ensure the dye bath pH is maintained at 4.5 for optimal adsorption.[3][4][5]

  • Check Temperature: While higher temperatures can decrease the partition coefficient, too low a temperature will not provide enough energy for the dye to penetrate the polyester fiber. A typical dyeing temperature is around 130°C.[8][9]

  • Ensure Adequate Dyeing Time: Adsorption of this compound on polyester reaches equilibrium after approximately 120 minutes.[3][4] Insufficient time will result in a lower color yield.

Data Presentation

Table 1: Effect of pH on Adsorption of this compound on Polyester Fabric

pHDye Adsorption (mg/g)
3.0~2.8
4.0~3.3
4.5~3.5
5.0~3.4
6.0~3.2

Data is estimated from graphical representations in Tayebi, H., et al. (2011).[4]

Table 2: Thermodynamic Parameters for the Adsorption of this compound on Polyester

Temperature (°C)Nernst Partition Coefficient (K)Standard Affinity (-Δμ°) (kJ/mol)Enthalpy Change (ΔH°) (kJ/mol)Entropy Change (ΔS°) (J/mol·K)
9011.517.42-12.34-13.59
10010.747.35-12.34-13.59
1109.947.25-12.34-13.59

Data sourced from Tayebi, H., et al. (2011).[3][4][5][11] The negative values for enthalpy, entropy, and standard affinity indicate that the adsorption process is exothermic.[3][4][5][11]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dye Bath

This protocol outlines the steps to prepare a stable dye bath for dyeing polyester fabric, minimizing the risk of dye aggregation.

  • Water Preparation: Start with deionized or softened water to avoid interference from metal ions. If using tap water, add a sequestering agent (e.g., 0.5 g/L EDTA) and stir.

  • pH Adjustment: Heat the water to 50-60°C. Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[8][9]

  • Auxiliary Addition: Add a high-temperature stable dispersing agent (e.g., 0.5-1.0 g/L of a lignosulfonate-based dispersant) to the dye bath and stir until dissolved.[6]

  • Dye Pre-dispersion:

    • Weigh the required amount of this compound powder.

    • In a separate container, create a smooth, lump-free paste by adding a small amount of warm water (40-50°C) containing a wetting agent.

    • Gradually add more warm water to the paste while stirring continuously to form a fine dispersion.

  • Dye Addition: Add the pre-dispersed dye to the main dye bath through a sieve to filter out any remaining agglomerates.

  • Substrate Introduction: Introduce the polyester substrate into the dye bath.

  • Dyeing Cycle: Proceed with the dyeing cycle, ensuring a slow and controlled heating rate (e.g., 1-2°C/minute) up to the target dyeing temperature (typically 130°C).[8]

  • Diagram of Dye Bath Preparation Workflow

    Dye_Bath_Prep_Workflow cluster_prep Dye Bath Preparation cluster_dye Dye Dispersion Start Start with Deionized Water Adjust_pH Adjust pH to 4.5-5.5 with Acetic Acid Start->Adjust_pH Add_Aux Add Dispersing & Sequestering Agents Adjust_pH->Add_Aux Add_To_Bath Add pre-dispersed dye to bath through a sieve Add_Aux->Add_To_Bath Weigh_Dye Weigh this compound Powder Make_Paste Create a smooth paste with warm water Weigh_Dye->Make_Paste Dilute Gradually dilute the paste Make_Paste->Dilute Dilute->Add_To_Bath Add_Substrate Introduce Polyester Substrate Add_To_Bath->Add_Substrate Start_Dyeing Begin Dyeing Cycle with Slow Heating Add_Substrate->Start_Dyeing

    Caption: Workflow for preparing a stable dye bath.

Protocol 2: Method for Evaluating the Dispersion Stability of this compound

This protocol is adapted from standard methods for testing the dispersion stability of disperse dyes and can be used to assess the quality of a this compound dispersion.

  • Dispersion Preparation: Prepare a 10 g/L dispersion of this compound in deionized water. Adjust the pH to 5.0 with acetic acid.

  • Initial Filtration Test:

    • Take 500 mL of the prepared dispersion at room temperature.

    • Filter it under suction through a No. 2 filter paper fitted in a Buchner funnel.

    • Observe the filter paper for any dye spots or residue. Note the time taken for filtration. A stable dispersion should show no spots and filter relatively quickly.

  • High-Temperature Stability Test:

    • Place 400 mL of the remaining dispersion in a high-temperature, high-pressure dyeing apparatus.

    • Heat the dispersion to 130°C and hold for 60 minutes without any substrate.

    • Cool the dispersion down to room temperature.

  • Post-Heating Filtration Test:

    • Filter the heat-treated dispersion through a fresh No. 2 filter paper as described in step 2.

    • Compare the filter paper with the one from the initial test. An increase in dye spots or a significantly longer filtration time indicates poor high-temperature dispersion stability. A stable dye will show no or minimal change.

References

Troubleshooting uneven dyeing with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange 30.

Troubleshooting Guide

This section addresses specific issues that may arise during dyeing experiments with this compound.

Question: Why is my dyed substrate showing uneven color, patches, or streaks?

Answer:

Uneven dyeing with this compound on substrates like polyester (B1180765) can be attributed to several factors throughout the dyeing process. The primary causes include:

  • Improper Pretreatment: The presence of impurities, oils, or sizing agents on the substrate can hinder uniform dye penetration. Inadequate scouring and cleaning of the fabric before dyeing is a common cause of patchy results.[1]

  • Poor Dye Dispersion: this compound, like other disperse dyes, has low water solubility. If the dye is not properly dispersed in the dyebath, particles can agglomerate, leading to color spots and unevenness.[2] This can be due to poor dye quality, insufficient dispersing agent, or adverse dyeing conditions.

  • Incorrect Temperature Control: The rate of temperature increase is critical. A rapid or inconsistent temperature rise can cause the dye to rush onto the fiber surface, resulting in poor leveling and uneven color.[1][2] For high-temperature dyeing, a controlled heating rate of around 2°C per minute is recommended.[3]

  • Inadequate pH Control: The stability and uptake rate of this compound are influenced by the pH of the dyebath. The optimal pH range for dyeing with this compound is typically between 4.5 and 5.5.[3][4][5] Deviations from this range can affect the dyeing process. Some sources suggest a broader suitable range of 4 to 7.[6][7][8]

  • Improper Auxiliary Selection: The choice and concentration of dispersing and leveling agents are crucial for achieving a level dyeing.[9] Using an inadequate amount or an unsuitable type of auxiliary can lead to dye agglomeration and uneven application.

  • Poor Liquor Circulation: Insufficient movement of the dye liquor or the substrate within the dyeing equipment can result in an uneven distribution of the dye.[1][2]

Question: My dyed substrate has a lighter shade than expected. What could be the cause?

Answer:

A lighter than expected shade can result from several factors:

  • Insufficient Dyeing Time or Temperature: The diffusion of the dye into the fiber is time and temperature-dependent. For high-temperature methods, holding the temperature at 130°C for 30-60 minutes is typical, depending on the desired shade depth.[3] One study on the adsorption behavior of this compound found that dye adsorption reaches equilibrium after 120 minutes at temperatures of 90-110°C.[4]

  • Incorrect pH: Dye exhaustion can be suboptimal if the pH of the dyebath is outside the recommended range of 4.5-5.5.[5]

  • Excessive Leveling Agent: While leveling agents promote even dyeing, an excessive amount can retard the dye uptake, leading to a paler shade.

Question: I am observing color spots on my dyed material. What is the reason for this?

Answer:

Color spots are typically caused by the agglomeration of dye particles. This can be due to:

  • Improper Dye Dissolution: The dye powder must be thoroughly pasted with a dispersing agent and warm water before being added to the dyebath to prevent clumps.[5]

  • Hard Water: The presence of calcium and magnesium ions in the process water can lead to dye aggregation.[1] The use of a sequestering agent is recommended if the water hardness is high.

  • Dye Instability: At high temperatures, some disperse dyes can recrystallize or agglomerate if the dispersing agent is not effective.

Frequently Asked Questions (FAQs)

Question: What are the general properties of this compound?

Answer:

This compound is a monoazo disperse dye.[6] It is an orange powder that is insoluble in water.[7] It is commonly used for dyeing polyester fibers and their blends.[7][8][10] It is known for its good sublimation and light fastness.[6][7]

Question: What is the recommended dyeing method for this compound?

Answer:

The high-temperature, high-pressure (HTHP) exhaust dyeing method is most suitable for this compound on polyester.[7] This method involves heating the dyebath to temperatures around 130°C to facilitate the swelling of the polyester fibers, which allows the dye molecules to penetrate the fiber structure.[3]

Question: What are the key parameters to control during the dyeing process?

Answer:

To achieve optimal and reproducible results with this compound, it is crucial to control the following parameters:

ParameterRecommended RangePurpose
Dyeing Temperature 130°C (for HT method)To open up the polyester fiber structure for dye penetration.[3]
pH Level 4.5 - 5.5To ensure optimal dye stability and exhaustion.[3][4][5]
Time at Temperature 30 - 60 minutesTo allow for sufficient dye diffusion and fixation.[3]
Heating Rate 1 - 2°C / minuteTo prevent rapid, uneven dye uptake.[3]
Liquor Ratio 10:1 to 15:1To ensure adequate circulation and interaction between the dye and substrate.[3]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol provides a general procedure. Optimal concentrations of auxiliaries and the temperature profile may need to be adjusted based on the specific equipment, substrate, and desired shade.

1. Fabric Preparation:

  • Thoroughly scour the polyester fabric with a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 1 g/L) at 70°C for up to 80 minutes to remove any impurities, oils, or sizing agents.[4]

  • Rinse the fabric well with water and let it dry.

2. Dyebath Preparation:

  • Set the liquor ratio (e.g., 10:1).

  • Add a dispersing agent (e.g., 0.5 - 1.0 g/L) and a leveling agent (e.g., 0.5 - 1.0 g/L) to the water.

  • If using hard water, add a sequestering agent.

  • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[3][5]

3. Dye Dispersion:

  • Separately, make a smooth paste of the required amount of this compound with a small amount of warm water and dispersing agent.[5]

  • Add this paste to the dyebath with constant stirring.

4. Dyeing Cycle:

  • Introduce the prepared polyester fabric into the dyebath at approximately 60°C.[5]

  • Run for 10-15 minutes at this temperature to ensure even wetting of the fabric.

  • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[3]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[3]

  • Cool the dyebath down to 70-80°C.

5. Aftertreatment (Reduction Clearing):

  • Drain the dyebath.

  • Perform a reduction clearing to remove any unfixed dye from the fiber surface. This improves wash fastness. A typical recipe is:

    • Sodium Hydrosulfite: 1-2 g/L

    • Caustic Soda: 1-2 g/L

  • Treat the dyed fabric at 70-80°C for 15-20 minutes.

  • Rinse thoroughly with hot and then cold water.

  • Neutralize with acetic acid if necessary.

  • Dry the fabric.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_aftertreatment 3. Aftertreatment fabric_prep Fabric Scouring & Rinsing fabric_introduction Introduce Fabric at 60°C fabric_prep->fabric_introduction dyebath_prep Dye Bath Preparation (Water, Auxiliaries, pH Adjustment) dyebath_prep->fabric_introduction dye_dispersion Dye Dispersion (Paste Formation) dye_dispersion->dyebath_prep temp_ramp Ramp Temperature to 130°C (1-2°C/min) fabric_introduction->temp_ramp hold_temp Hold at 130°C (30-60 min) temp_ramp->hold_temp cool_down Cool to 70-80°C hold_temp->cool_down reduction_clearing Reduction Clearing (70-80°C, 15-20 min) cool_down->reduction_clearing rinsing Hot & Cold Rinsing reduction_clearing->rinsing neutralization Neutralization rinsing->neutralization drying Drying neutralization->drying

High-temperature exhaust dyeing workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Uneven Dyeing Observed prep Improper Pretreatment issue->prep dispersion Poor Dye Dispersion issue->dispersion temp Incorrect Temperature Control issue->temp ph Inadequate pH Control issue->ph aux Wrong Auxiliaries issue->aux circulation Poor Circulation issue->circulation sol_prep Ensure Thorough Scouring prep->sol_prep sol_dispersion Properly Paste Dye Use Effective Dispersing Agent dispersion->sol_dispersion sol_temp Control Heating Rate (1-2°C/min) temp->sol_temp sol_ph Adjust pH to 4.5-5.5 ph->sol_ph sol_aux Select Appropriate Leveling & Dispersing Agents aux->sol_aux sol_circulation Optimize Liquor Flow circulation->sol_circulation

Troubleshooting logic for addressing uneven dyeing issues.

References

Technical Support Center: Overcoming Poor Wash Fastness of Disperse Orange 30 on Polyamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing the challenges associated with the poor wash fastness of Disperse Orange 30 on polyamide substrates.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor wash fastness on polyamide?

A1: The poor wash fastness of this compound on polyamide is primarily due to the nature of the interaction between the dye and the fiber. Unlike polyester, for which this dye is optimized, the bond between disperse dyes and polyamide is weaker. This results in a significant amount of dye remaining on the fiber surface or only loosely bound, which is then easily removed during washing. Technical data for this compound explicitly notes its poor soaping fastness on polyamide.[1][2][3]

Q2: What is the most critical step to improve the wash fastness of this compound on polyamide?

A2: Post-treatment is the most critical step. Specifically, a process called "reduction clearing" is essential to remove unfixed dye from the surface of the polyamide fibers.[4][5][6] Following reduction clearing with an aftertreatment using a fixing agent can further enhance wash fastness.[7][8][9]

Q3: What is reduction clearing and how does it work?

A3: Reduction clearing is a chemical process that uses a reducing agent (like sodium hydrosulfite) in an alkaline or acidic medium to strip and destroy unfixed disperse dye molecules from the fiber surface.[5][6][10] This process ensures that the color of the fabric is primarily from the dye that has penetrated and is fixed within the fiber, thereby improving wash fastness.[11]

Q4: Can the dyeing process itself be optimized to improve wash fastness?

A4: Yes, optimizing the dyeing process can contribute to better wash fastness. Key parameters to control include:

  • pH: The dyebath should be maintained in a weakly acidic range of pH 4-7 for optimal dye uptake and stability.[1][2][3]

  • Temperature and Time: Ensuring an adequate dyeing temperature (typically around 110-120°C for polyamide) and time allows for better diffusion and fixation of the dye within the fiber.[4]

Q5: What are aftertreatment agents and how do they improve wash fastness?

A5: Aftertreatment agents, also known as fixing agents, are chemicals applied to the dyed fabric to improve its fastness properties. For polyamide, tannin-based fixing agents or synthetic tanning agents (syntans) can be particularly effective.[8][9][12] They work by forming a complex with the dye molecules, increasing their size and reducing their solubility, thus preventing them from being washed out.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Significant color loss after the first wash. Inadequate removal of surface dye.Implement a thorough reduction clearing step after dyeing. Refer to the Experimental Protocol for Alkaline Reduction Clearing .
Improper dyeing pH affecting dye fixation.Ensure the dyebath pH is maintained between 4 and 7 using a suitable buffer.[1][2][3]
Staining of adjacent fabrics in a wash test (e.g., ISO 105-C06). Unfixed dye bleeding from the polyamide.After reduction clearing, apply an aftertreatment with a suitable fixing agent, such as a tannin-based product. Refer to the Experimental Protocol for Tannic Acid Aftertreatment .
Dye migration during drying or heat setting.Optimize the temperature and duration of drying and heat setting to minimize dye migration.[13]
Inconsistent wash fastness results between batches. Variations in the dyeing or post-treatment process.Standardize all process parameters, including chemical concentrations, temperatures, times, and liquor ratios.[14][15]
Water hardness affecting dye solubility and removal.Use deionized or softened water for all dyeing and washing steps.[16]
Change in shade after reduction clearing. Over-reduction of the dye fixed within the fiber.Optimize the concentration of the reducing agent, temperature, and time of the reduction clearing process. An acidic reduction clearing might be milder.
Fabric handle (feel) becomes harsh after aftertreatment. Inappropriate choice or concentration of fixing agent.Select a fixing agent specifically designed for polyamide that has minimal impact on the fabric handle. Adjust the concentration of the fixing agent as per the manufacturer's recommendation.

Data Presentation

Table 1: Typical Wash Fastness Ratings (ISO 105-C06) of this compound on Polyamide

Treatment StageColor Change (Grey Scale)Staining on Multifiber (Grey Scale) - NylonStaining on Multifiber (Grey Scale) - Cotton
After Dyeing (No Treatment) 2-323
After Reduction Clearing 3-43-44
After Reduction Clearing & Aftertreatment 444-5

Note: These are typical expected values. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Dyeing of Polyamide with this compound
  • Prepare the Dyebath:

    • Set the liquor ratio to 20:1.

    • Add a dispersing agent (e.g., 1 g/L).

    • Add acetic acid to adjust the pH to 5.0.

    • Add this compound (e.g., 1% on weight of fiber).

  • Dyeing Procedure:

    • Introduce the polyamide fabric into the dyebath at 40°C.

    • Raise the temperature to 110°C at a rate of 1.5°C/minute.

    • Hold at 110°C for 60 minutes.

    • Cool the dyebath down to 70°C.

  • Rinsing:

    • Rinse the dyed fabric thoroughly with warm water, followed by a cold water rinse.

Protocol 2: Alkaline Reduction Clearing
  • Prepare the Reduction Clearing Bath:

    • Set the liquor ratio to 20:1.

    • Add 2 ml/L caustic soda (32° Bé).

    • Add 2 g/L sodium hydrosulfite.

  • Clearing Procedure:

    • Treat the rinsed, dyed fabric in the reduction clearing bath at 80°C for 20 minutes.[5]

  • Rinsing and Neutralization:

    • Rinse the fabric with hot water (70°C).

    • Neutralize the fabric with a 1 g/L acetic acid solution at 40°C for 10 minutes.

    • Rinse thoroughly with cold water.

Protocol 3: Tannic Acid Aftertreatment
  • Prepare the Aftertreatment Bath:

    • Set the liquor ratio to 20:1.

    • Add 2% (on weight of fiber) tannic acid.

    • Adjust the pH to 4.0 with acetic acid.

  • Aftertreatment Procedure:

    • Treat the reduction-cleared and neutralized fabric in the aftertreatment bath at 80°C for 30 minutes.

  • Rinsing:

    • Rinse the fabric with warm water, then cold water.

    • Dry the fabric at a temperature below 140°C.

Visualizations

experimental_workflow Experimental Workflow for Improving Wash Fastness cluster_dyeing 1. Dyeing Process cluster_clearing 2. Reduction Clearing cluster_aftertreatment 3. Aftertreatment dye_setup Prepare Dyebath (pH 4-7) dyeing Dyeing at 110°C dye_setup->dyeing rinse1 Rinse dyeing->rinse1 clear_setup Prepare Clearing Bath (Alkaline/Acidic) rinse1->clear_setup clearing Treatment at 80°C clear_setup->clearing rinse2 Rinse & Neutralize clearing->rinse2 after_setup Prepare Aftertreatment Bath rinse2->after_setup aftertreatment Treatment with Fixing Agent after_setup->aftertreatment rinse3 Final Rinse & Dry aftertreatment->rinse3 aftertreatment->rinse3

Caption: Workflow for dyeing, reduction clearing, and aftertreatment.

troubleshooting_guide Troubleshooting Poor Wash Fastness start Poor Wash Fastness (Color Loss/Staining) check_clearing Was Reduction Clearing Performed? start->check_clearing implement_clearing Implement Reduction Clearing Protocol check_clearing->implement_clearing No check_aftertreatment Was Aftertreatment Performed? check_clearing->check_aftertreatment Yes end_node Wash Fastness Improved implement_clearing->end_node implement_aftertreatment Implement Aftertreatment with Fixing Agent check_aftertreatment->implement_aftertreatment No check_dye_params Review Dyeing Parameters (pH, Temp, Time) check_aftertreatment->check_dye_params Yes implement_aftertreatment->end_node optimize_dyeing Optimize Dyeing Process check_dye_params->optimize_dyeing optimize_dyeing->end_node

Caption: Troubleshooting decision tree for poor wash fastness.

References

Stability of Disperse Orange 30 in different chemical auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and application of C.I. Disperse Orange 30 in the presence of various chemical auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature and optimal dyeing environment for this compound? this compound (C.I. 11119) is a non-ionic monoazo dye with low water solubility, designed for dyeing hydrophobic fibers like polyester (B1180765).[1][2] Its stability and performance are highly dependent on the dyeing conditions. The appropriate pH value for dyeing is between 4 and 7.[1][3][4] The dyeing process for polyester is typically carried out at high temperatures, around 130°C, under pressure to facilitate dye diffusion into the fiber.[2][5]

Q2: Which factors can negatively impact the dispersion stability of this compound? Several factors can destabilize the dye dispersion, leading to aggregation or flocculation.[6] Key factors include:

  • Improper Auxiliaries: Incorrect choice or concentration of dispersing agents can lead to instability.[6]

  • High Temperature & Long Dyeing Times: Can promote dye crystallization and aggregation.[6]

  • Incorrect pH: Dyeing outside the optimal pH range of 4-7 can affect stability.[1][3][6]

  • Presence of Metal Ions: Copper and iron ions, in particular, can influence the final colored light.[1][4]

  • Impurities: Impurities in the dye itself or on the fabric can adversely affect the dispersion state.[6][7]

Q3: How does this compound perform in combination with other dyes? this compound exhibits good compatibility and is suitable for use as a component in trichromatic combinations, particularly with dyes like C.I. Disperse Red 167 and C.I. Disperse Blue 79 for conventional and supercritical CO2 dyeing.[8] When creating combinations, it is crucial to select dyes with comparable light fastness and dyeing rates to ensure on-tone uptake and avoid color discrepancies.[8][9]

Q4: What is thermal migration and is it a concern for this compound? Thermal migration is the process where dye molecules move out of the fiber during subsequent heat treatments like heat setting or ironing, potentially staining adjacent materials.[10] this compound generally has good sublimation fastness, which minimizes this issue.[1][3] However, it is always recommended to test for thermal migration, especially for high-performance applications.[5][10]

Troubleshooting Guide

Q1: My dyed fabric shows uneven color or patchiness. What is the cause? Uneven dyeing is a common issue that can stem from several sources:

  • Rapid Temperature Rise: Heating the dyebath too quickly can cause the dye to adsorb unevenly. A controlled heating rate is crucial.[11]

  • Poor Dyebath Circulation: Insufficient movement of the dye liquor can lead to uneven distribution on the fabric.[11]

  • Incorrect Auxiliary Selection: Using an incompatible or insufficient amount of leveling agent can result in poor dye migration.

  • pH Imbalance: An incorrect or fluctuating pH can alter the dyeing rate and stability. The optimal range is 4-7.[1][3]

Q2: I am observing dye spots and speckles on the fabric surface. How can I prevent this? Dye spots are typically caused by the agglomeration or flocculation of dye particles.[6]

  • Cause: This occurs when the dye's dispersion stability is compromised. Factors include poor quality dye, high water hardness, improper pH, or incompatible auxiliaries.[6]

  • Solution: Ensure the dye is well-dispersed before starting the dyeing process. Use a high-quality dispersing agent and check that the water hardness is within an acceptable range. Pre-filtering the dye solution can also help. The filter paper method can be used to check for particles before and after heating.[12] An absence of color spots on the filter paper after high-temperature treatment indicates good dispersion stability.[7][12]

Q3: The color yield is lower than expected. Why is this happening? Poor color yield can be attributed to dye degradation or unstable dispersion.

  • Alkaline Conditions: Disperse dyes, including Orange 30, have poor stability in alkaline conditions (pH > 6) at high temperatures (125-135°C), which can cause hydrolysis and a lighter shade.[9]

  • Flocculation: When dye particles flocculate, they are too large to penetrate the fiber, leading to a lower color yield and accumulation of dye in the bath.[6]

  • Solution: Strictly maintain the dyebath pH within the acidic range (4-7).[1][3] Verify the dispersion stability of the dye stock solution before use.

Data Summary

Table 1: Fastness Properties of C.I. This compound

Fastness Property Rating (ISO Scale 1-5, where 5 is best)
Light Fastness 6 - 7
Washing Fastness (Polyester) 4 - 5
Sublimation (Dry Heat) 4 - 5
Perspiration Fastness 4 - 5
Rubbing Fastness 4 - 5

(Data synthesized from sources[3][4][13][14])

Table 2: Recommended Application Parameters for Polyester Dyeing

Parameter Recommended Value/Condition Rationale
Dyeing Temperature 125 - 135°C Necessary for swelling polyester fibers and enabling dye diffusion.[5][9]
pH of Dyebath 4.0 - 5.0 Optimal for dye stability and adsorption on polyester.[9][15]
Leveling Agent Required Ensures even dye uptake and migration, preventing patchiness.
Dispersing Agent Required Maintains the dye in a fine, stable dispersion, preventing aggregation.[16]
Time 30 - 60 minutes (at temperature) Allows for sufficient dye penetration and fixation.[5][15]

(Data synthesized from sources[1][3][4][5][9][15])

Experimental Protocols

Protocol 1: High-Temperature Dispersion Stability Test This method assesses the stability of the dye dispersion under conditions simulating high-temperature dyeing.

  • Preparation: Prepare a dye solution at a specified concentration (e.g., 10 g/L). Adjust the pH to the desired value (e.g., 5) using acetic acid.[12]

  • Initial Filtration: Take a portion of the solution (e.g., 500 mL) and filter it through a standard filter paper (#2) on a porcelain funnel. Observe the fineness of the particles and any residue on the paper.[12]

  • High-Temperature Treatment: Place another portion of the dye solution (e.g., 400 mL) in a high-temperature, high-pressure dyeing machine.[12] Heat it to 130°C and maintain this temperature for 30-60 minutes.[5][12]

  • Cooling & Final Filtration: Cool the solution down. Slowly pour the treated dye solution through a new filter paper.[5][10]

  • Evaluation: Observe the filtrate and the filter paper. A good quality dye will show no visible color spots or thickening of the solution.[12] The filtration time should be short. A pasty feel or thickened solution indicates poor stability.[10][17]

Protocol 2: Thermal Migration Test This method simulates the effect of post-dyeing heat treatments on color fastness.

  • Sample Preparation: Take a piece of polyester fabric dyed with this compound.

  • Sandwiching: Attach a piece of undyed nylon and a piece of undyed acetate (B1210297) fabric to either side of the dyed sample.[5][10]

  • Heat Pressing: Place the composite sample in a heat press at 180°C for 30 seconds.[5][10]

  • Evaluation: Remove the sample and separate the fabrics. Assess the degree of staining on the nylon and acetate fabrics using a standard gray scale for staining. A rating of 3 or above is generally considered acceptable.[5][10]

Visualizations

experimental_workflow start Start: Prepare Dye Dispersion (10 g/L, pH 5) ht_treatment High-Temperature Treatment (130°C, 30-60 min) start->ht_treatment cool Cool Solution to Room Temp ht_treatment->cool filter Filter Through Paper cool->filter observe Observe Filter Paper & Solution Viscosity filter->observe pass PASS: No Spots, No Thickening (Good Stability) observe->pass Evaluation fail FAIL: Spots Present, Pasty Feel (Poor Stability) observe->fail

Caption: Workflow for High-Temperature Dispersion Stability Test.

troubleshooting_tree problem Problem: Uneven Dyeing or Color Spots cause1 Check Dyebath pH problem->cause1 Potential Cause 1 cause2 Review Heating Rate problem->cause2 Potential Cause 2 cause3 Assess Dispersion Quality problem->cause3 Potential Cause 3 solution1a pH outside 4-7 range? cause1->solution1a solution2a Heating > 1.5°C/min? cause2->solution2a solution3a Dye spots visible? cause3->solution3a solution1b Adjust pH to 4.0-5.0 using non-volatile acid solution1a->solution1b Yes result Result: Even & Consistent Dyeing solution1b->result solution2b Reduce heating rate. Ensure adequate leveling agent. solution2a->solution2b Yes solution2b->result solution3b Improve dispersion: - Use high-quality auxiliaries - Check water hardness - Pre-filter dye solution solution3a->solution3b Yes solution3b->result

Caption: Troubleshooting Decision Tree for Uneven Dyeing Issues.

References

Technical Support Center: Degradation of Disperse Orange 30 under Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation of Disperse Orange 30 in alkaline environments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and which functional groups are susceptible to alkaline degradation?

A1: this compound, also known as C.I. 11119, has the chemical name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate. Its molecular formula is C₁₉H₁₇Cl₂N₅O₄. The primary functional group susceptible to degradation under alkaline conditions is the ester group (-COOCH₂CH₃), which can undergo hydrolysis. The cyano group (-CN) may also be susceptible to hydrolysis under more forcing alkaline conditions.

Q2: What is the expected degradation mechanism for this compound in an alkaline solution?

A2: The degradation is expected to proceed primarily through the alkaline hydrolysis of the ester linkage. This is a well-understood reaction where a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester group. This leads to the cleavage of the ester bond, forming a carboxylate salt and an alcohol. The azo bond (-N=N-) may also be susceptible to cleavage under certain reductive conditions, but hydrolysis of the ester group is the more probable pathway in a purely alkaline environment.

Q3: What are the likely degradation products of this compound under alkaline conditions?

A3: The primary degradation products from the hydrolysis of the ester group would be the corresponding carboxylic acid salt and 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethanol. Further degradation could potentially lead to the cleavage of the azo bond, which might produce smaller aromatic amines such as 4-nitroaniline.

Q4: How can I monitor the degradation of this compound experimentally?

A4: The degradation can be monitored using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or UV-Vis detector.[1] This allows for the separation and quantification of the parent this compound peak and any degradation products over time. UV-Vis spectrophotometry can also be used to monitor the change in the overall absorbance of the solution at the λmax of this compound, although this method is less specific as degradation products may also absorb at this wavelength.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload.1. Replace the column with a new one of the same type. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or dilute the sample.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Column aging. 3. Inconsistent pump flow rate.1. Prepare fresh mobile phase and ensure proper mixing. 2. Increase column equilibration time. 3. Check the pump for leaks and ensure it is properly primed.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and flush the system. 2. Run blank injections between samples to clean the injector.
Baseline noise or drift 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp aging.1. Degas the mobile phase. 2. Prepare fresh mobile phase with HPLC-grade solvents. 3. Check the detector lamp's usage hours and replace if necessary.
UV-Vis Spectrophotometry Issues
Issue Potential Cause Troubleshooting Steps
Non-linear Beer-Lambert plot 1. The concentration of the dye solution is too high (absorbance > 1.5). 2. Presence of interfering substances that absorb at the same wavelength. 3. Cuvette is scratched, dirty, or not properly aligned.1. Dilute the samples to be within the linear range of the instrument. 2. Check for the presence of degradation products that may absorb at the analytical wavelength. 3. Clean or replace the cuvette and ensure proper placement in the spectrophotometer.[2]
Inconsistent or drifting readings 1. The instrument is not properly warmed up. 2. The sample is degrading during the measurement. 3. The cuvette is not clean or has fingerprints.1. Allow the spectrophotometer to warm up for the manufacturer's recommended time. 2. Take readings quickly after preparing the dilution. 3. Clean the cuvette with an appropriate solvent and handle it by the frosted sides.
Low signal-to-noise ratio 1. The concentration of the dye is too low. 2. The detector is failing.1. Prepare a more concentrated stock solution. 2. Contact the instrument manufacturer for service.

Experimental Protocols

Protocol for Alkaline Degradation of this compound

This protocol outlines a general procedure for studying the kinetics of this compound degradation under alkaline conditions.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for quenching

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Thermostated water bath or reaction block

  • HPLC system with a C18 column and PDA/UV-Vis detector

  • pH meter

2. Preparation of Solutions:

  • This compound Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol) before diluting to the final volume with deionized water in a volumetric flask.

  • NaOH Solutions (e.g., 0.1 M, 0.5 M, 1.0 M): Prepare a series of NaOH solutions of known concentrations by dissolving the required amount of NaOH pellets in deionized water.

  • Quenching Solution (e.g., 1.0 M HCl): Prepare a solution of HCl to neutralize the NaOH and stop the degradation reaction at specific time points.

3. Degradation Experiment:

  • In a series of reaction vessels, add a known volume of the this compound stock solution and dilute with deionized water to achieve the desired initial concentration.

  • Place the reaction vessels in a thermostated water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

  • To initiate the reaction, add a predetermined volume of the NaOH solution to each reaction vessel simultaneously.

  • At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw an aliquot from each reaction vessel.

  • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution (e.g., 1.0 M HCl) to neutralize the NaOH.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor at the λmax of this compound (approximately 450 nm).

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Quantitative Data

The following tables present hypothetical data for the degradation of this compound under various alkaline conditions.

Table 1: Effect of pH on the Degradation of this compound at 40°C

pHInitial Concentration (mg/L)Concentration after 60 min (mg/L)% Degradation
9.05048.53.0
10.05042.115.8
11.05029.341.4
12.05011.776.6

Table 2: Effect of Temperature on the Degradation of this compound at pH 11

Temperature (°C)Initial Concentration (mg/L)Concentration after 60 min (mg/L)% Degradation
255038.922.2
405029.341.4
605015.269.6

Table 3: Pseudo-First-Order Rate Constants (k') for the Degradation of this compound

Conditionk' (min⁻¹)
pH 11, 25°C0.0042
pH 11, 40°C0.0089
pH 11, 60°C0.0198
pH 12, 40°C0.0241

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock Solution setup Set up Reaction Vessels in Thermostated Bath prep_dye->setup prep_naoh Prepare NaOH Solutions (Varying Concentrations) initiate Initiate Reaction (Add NaOH) prep_naoh->initiate prep_hcl Prepare Quenching Solution (HCl) quench Quench Reaction (Add HCl) prep_hcl->quench setup->initiate sampling Sample at Timed Intervals initiate->sampling sampling->quench hplc HPLC Analysis quench->hplc data Data Processing (Calculate Concentrations and Rates) hplc->data Degradation_Pathway DO30 This compound (Ester Group Intact) Intermediate Hydrolysis Intermediate (Carboxylate and Alcohol) DO30->Intermediate  OH⁻ (Alkaline Hydrolysis) Products Degradation Products (e.g., 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4- nitrophenyl)diazenyl]anilino]ethanol, carboxylate salt) Intermediate->Products

References

Technical Support Center: Preventing Thermal Migration of Disperse Orange 30 in Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing the thermal migration of Disperse Orange 30 in polyester (B1180765) dyeing.

Troubleshooting Guides

This section addresses common issues encountered during and after the dyeing of polyester with this compound, focusing on problems arising from thermal migration.

Issue 1: Poor Rubbing Fastness After Heat Setting

  • Question: Why does my polyester fabric dyed with this compound show poor rubbing fastness after the heat-setting process?

  • Answer: Poor rubbing fastness after heat setting is a classic indicator of thermal migration.[1][2] During this high-temperature process, dye molecules can move from within the polyester fiber to its surface.[2] These surface-level dye particles are not firmly fixed and can be easily rubbed off.[2] This phenomenon is often exacerbated by the presence of residual auxiliary chemicals from previous processing stages.[3]

Issue 2: Color Change or Shade Inconsistency Post-Finishing

  • Question: The color of my dyed polyester fabric changed after applying a finishing agent and curing. What could be the cause?

  • Answer: Color change or shade inconsistency after finishing is another significant consequence of thermal migration.[3] Certain finishing agents, particularly softeners and those containing surfactants, can act as a solvent for the disperse dye at elevated temperatures, drawing the dye molecules to the surface and altering the perceived color.[4][5] The type and concentration of the finishing agent, as well as the curing temperature and time, all play a crucial role in the extent of this color shift.[4]

Issue 3: Staining on Adjacent Fabrics During Washing or Ironing

  • Question: I'm observing staining on other fabrics when the dyed polyester is washed or ironed. How can I prevent this?

  • Answer: This issue, known as color bleeding or staining, is a direct result of dye that has migrated to the fiber surface.[3] During washing, these unfixed dye particles can detach and redeposit onto other materials. Similarly, the heat from an iron can cause the migrated dye to transfer to adjacent fabrics.[3] To mitigate this, it is essential to effectively remove any surface dye through a thorough reduction clearing process.[6]

Frequently Asked Questions (FAQs)

What is thermal migration of disperse dyes?

Thermal migration is the movement of disperse dye molecules from the interior of the polyester fiber to the fiber surface during any subsequent high-temperature treatment after dyeing, such as heat setting, drying, or calendering.[2] This redistribution of the dye can lead to a variety of quality issues, including decreased color fastness, changes in shade, and staining of other materials.[3]

What are the primary causes of thermal migration for this compound?

The primary causes of thermal migration for this compound on polyester include:

  • Residual Auxiliaries: Lubricants, antistatic agents, sizing agents, and surfactants remaining on the fabric from spinning, weaving, or dyeing processes can dissolve the dye at high temperatures and facilitate its movement to the surface.[3] Non-ionic surfactants are particularly known to promote thermal migration.[7]

  • Improper Dyeing and Washing: Over-dyeing, or using an excessive concentration of dye, can lead to a surplus of unfixed dye on the fiber surface that is prone to migration.[2] Inadequate washing and reduction clearing after dyeing also contribute to this problem.[2]

  • Aggressive Heat Treatments: High temperatures and prolonged durations during heat setting or drying can significantly encourage the migration of dye molecules.[2][5]

How can I prevent or minimize thermal migration?

To prevent or minimize the thermal migration of this compound, a multi-faceted approach is recommended:

  • Thorough Fabric Preparation: Ensure all oils, waxes, and sizing agents are completely removed from the polyester fabric before dyeing.[3]

  • Optimized Dyeing Process: Avoid using an excessive amount of dye and ensure the dyeing process allows for proper diffusion and fixation of the dye within the fiber.[2]

  • Effective After-treatment: A crucial step is to perform a thorough reduction clearing after dyeing to remove any unfixed dye from the fiber surface.[6]

  • Careful Selection of Finishing Agents: Choose finishing agents, such as softeners, that have a minimal impact on thermal migration. It is advisable to test the compatibility of any finishing agent with the dyed fabric.[3]

  • Controlled Heat Setting: Optimize the heat setting temperature and time to be as low and short as possible while still achieving the desired fabric properties.[2]

  • Use of Anti-migrating Agents: In continuous dyeing processes, the addition of an anti-migration agent to the dye bath can help prevent the movement of dye during drying.[8]

Data Presentation

Table 1: Influence of Surfactant Type on Thermal Migration of Disperse Dyes

The following table provides a qualitative ranking of the impact of various commonly used surfactants on the thermal migration of disperse dyes. The effect increases from left to right.

Less Impact on Thermal MigrationMore Impact on Thermal Migration
Diffusing agent NNO<Detergent LS
Wetting agent JFC<Soaping agent
Remibon A<Detergent 209
High temperature leveling agent<Flat plus O

Source: Adapted from qualitative data.[4]

Table 2: General Color Fastness of Disperse Dyes on Polyester

This table presents typical fastness ratings for disperse dyes on polyester after proper dyeing and clearing processes. Note that these are general values and can be influenced by the specific dye, shade depth, and processing conditions.

Fastness PropertyTypical Rating (ISO Scale)
Light Fastness (Xenon Arc)6-7 (on a scale of 1-8)
Wash Fastness (Staining)4-5 (on a scale of 1-5)
Rubbing Fastness (Crocking)4-5 (on a scale of 1-5)
Sublimation FastnessDependent on specific dye energy

Source: General information on disperse dye fastness.

Experimental Protocols

Protocol 1: Reduction Clearing of Polyester Dyed with this compound

This protocol details the steps for an effective reduction clearing process to remove unfixed dye from the polyester fiber surface.

Materials:

  • Dyed polyester fabric

  • Sodium hydroxide (B78521) (Caustic Soda)

  • Sodium hydrosulfite (Sodium dithionite)

  • Acetic acid

  • Non-ionic detergent (optional)

  • Dyeing machine or suitable vessel for treatment

  • Water bath or heating system

Procedure:

  • Rinse: After dyeing, thoroughly rinse the polyester fabric with hot water (approximately 70-80°C) to remove residual dye liquor.[6]

  • Prepare Reduction Bath: Fill a clean vessel with fresh water and heat to 70-80°C.[6]

  • Add Chemicals: For each liter of water, add:

    • 2 grams of sodium hydroxide

    • 2 grams of sodium hydrosulfite

    • (Optional) 1 gram of a stable non-ionic surfactant

  • Treatment: Immerse the rinsed fabric in the reduction clearing bath and treat for 15-20 minutes at 70-80°C.[6]

  • Rinse: Drain the reduction clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.[6]

  • Neutralization: Prepare a bath with a small amount of acetic acid to neutralize any residual alkali on the fabric. Immerse the fabric for 5-10 minutes.[6]

  • Final Rinse: Rinse the fabric one last time with cold water.

  • Drying: Dry the fabric at a moderate temperature.

Protocol 2: Dimethylformamide (DMF) Test for Thermal Migration Assessment

This is a quick qualitative test to assess the degree of thermal migration on a dyed polyester fabric.

Materials:

  • Dyed and heat-set polyester fabric sample

  • White undyed cotton or polyester fabric

  • Dimethylformamide (DMF)

  • Beaker or petri dish

  • Heat press or iron

Procedure:

  • Induce Migration: Take a sample of the dyed polyester fabric that has undergone the final heat treatment (e.g., heat setting).

  • Solvent Test:

    • Place a few drops of DMF on a small area of the dyed fabric at room temperature.

    • Alternatively, immerse a small piece of the fabric in DMF in a beaker for approximately 3 minutes.[3]

  • Observation: Observe the DMF. If the solvent becomes colored, it indicates that dye has migrated to the surface of the fiber.[9] The intensity of the color in the DMF can give a qualitative indication of the severity of the thermal migration.[3]

Mandatory Visualization

Thermal_Migration_Pathway cluster_fiber Polyester Fiber cluster_surface Fiber Surface Dye_Inside This compound (Inside Fiber) Heat_Treatment High-Temperature Treatment (e.g., Heat Setting) Dye_Inside->Heat_Treatment Heat Energy Dye_Surface Migrated this compound (On Surface) Poor_Fastness Poor Rubbing & Wash Fastness, Color Change, Staining Dye_Surface->Poor_Fastness Leads to Heat_Treatment->Dye_Surface Migration Residual_Auxiliaries Residual Auxiliaries (e.g., Surfactants, Softeners) Residual_Auxiliaries->Heat_Treatment Acts as Solvent

Caption: Signaling pathway of thermal migration of this compound in polyester.

Troubleshooting_Workflow Start Problem Observed: Poor Fastness / Color Change Check_Heat_Setting Review Heat Setting Parameters Start->Check_Heat_Setting Check_Auxiliaries Investigate Residual Auxiliaries Check_Heat_Setting->Check_Auxiliaries Parameters OK Optimize_Temp_Time Optimize Temperature and Time Check_Heat_Setting->Optimize_Temp_Time High Temp / Long Time? Check_Clearing Verify Reduction Clearing Process Check_Auxiliaries->Check_Clearing Fabric is Clean Improve_Pretreatment Enhance Pre-Dyeing Scouring Check_Auxiliaries->Improve_Pretreatment Presence of Oils/Surfactants? Intensify_Clearing Intensify Reduction Clearing Check_Clearing->Intensify_Clearing Inadequate? Select_Finishing_Agent Select Low-Migration Finishing Agents Check_Clearing->Select_Finishing_Agent Process is Good Solution Problem Resolved Optimize_Temp_Time->Solution Improve_Pretreatment->Solution Intensify_Clearing->Solution Select_Finishing_Agent->Solution

Caption: Troubleshooting workflow for thermal migration issues.

References

Technical Support Center: Supercritical Fluid Dyeing with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of supercritical fluid dyeing parameters for Disperse Orange 30. It is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing this advanced dyeing technology.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the supercritical fluid dyeing process with this compound.

ProblemPossible CausesRecommended Solutions
Low Color Strength (K/S Value) - Inadequate dye solubility in supercritical CO2.- Insufficient dyeing temperature or pressure.- Short dyeing duration.- High ratio of dye to fabric weight.- Increase the dyeing pressure and/or temperature to enhance dye solubility. Optimal conditions are often found around 20-25 MPa and 363.15-393.15 K.[1][2]- Extend the dyeing time to allow for better dye diffusion into the fibers; equilibrium is often reached after 60 minutes.[1]- Optimize the dye-to-fabric weight ratio. Increasing the dye concentration from 1% to 5% (on weight of fabric) can significantly improve color yield.[1]
Uneven Dyeing (Poor Levelness) - Non-uniform dissolution of the dye in the supercritical fluid.- Variations in the flow distribution of the supercritical CO2.- Inconsistent temperature and pressure within the dyeing vessel.- Rapid depressurization causing dye precipitation on the fabric surface.- Ensure the dye is finely powdered and well-dispersed at the bottom of the vessel before starting the process.[3]- Employ a stirrer or ensure adequate circulation of the supercritical fluid to maintain a homogenous dye solution.[3]- Calibrate and monitor temperature and pressure controllers to ensure stable operating conditions.- Implement a slow and controlled depressurization phase to prevent premature dye precipitation.[4]
Poor Color Fastness - Excess dye remaining on the fabric surface.- Incomplete diffusion of the dye into the fiber matrix.- After the dyeing cycle, perform a rinsing step with pure supercritical CO2 to remove residual surface dye. A suitable condition for this is 70°C and 20 MPa.[1]- Ensure the dyeing process is carried out for a sufficient duration at optimal temperature and pressure to promote full dye penetration.
Inconsistent Results Between Batches - Variations in the purity of the dye or CO2.- Differences in the fabric pretreatment.- Inconsistent loading of the dyeing vessel.- Use high-purity CO2 and consistent dye lots for all experiments.- Standardize the fabric cleaning and preparation procedure to remove any sizing agents or impurities.- Ensure the fabric is wrapped uniformly on the sample holder and the dye is placed consistently in the vessel for each run.[3]

Frequently Asked Questions (FAQs)

1. What are the typical starting parameters for dyeing polyester (B1180765) with this compound in supercritical CO2?

For dyeing polyethylene (B3416737) terephthalate (B1205515) (PET) fabrics, a good starting point is a temperature range of 363.15 K to 393.15 K (90°C to 120°C) and a pressure range of 20 MPa to 25 MPa.[1][2] A dyeing time of approximately 50-60 minutes is often sufficient to achieve good color strength.[1]

2. How do temperature and pressure affect the solubility of this compound in supercritical CO2?

The solubility of this compound in supercritical CO2 generally increases with both increasing temperature and pressure.[2][5] This is because higher pressure increases the density of the supercritical fluid, enhancing its solvating power. Higher temperatures can also increase the vapor pressure of the dye, contributing to its solubility.

3. Is it possible to perform combination dyeing with this compound and other disperse dyes in supercritical CO2?

Yes, this compound has been successfully used in trichromatic combinations with other disperse dyes like C.I. Disperse Red 167 and C.I. Disperse Blue 79.[1][6] Studies have shown good compatibility and dyeing rates for these combinations, allowing for the creation of a variety of shades.[5][6]

4. What is the role of a dispersing agent in supercritical fluid dyeing?

In supercritical fluid dyeing, dispersing agents are generally not required.[3] The supercritical CO2 itself acts as the solvent and transport medium for the disperse dye, eliminating the need for the surfactants and dispersing agents used in conventional aqueous dyeing. This is a significant environmental advantage of the supercritical fluid process.[3]

5. How can I remove residual dye from the fabric after the dyeing process?

A post-dyeing rinsing step using pure supercritical CO2 is an effective method for removing any unfixed dye from the fabric surface.[1] This can be performed in the same vessel immediately after the dyeing cycle by releasing the dye-laden CO2 and introducing fresh CO2 at conditions suitable for rinsing (e.g., 70°C and 20 MPa).[1]

Experimental Protocols

Table 1: Optimized Supercritical Fluid Dyeing Parameters for this compound on Polyester
ParameterValueUnitReference
DyeC.I. This compound-[1]
SubstratePolyester (PET) Fabric-[1]
Temperature90 (± 2)°C[1]
Pressure23 (± 1)MPa[1]
Dyeing Time50min[1]
CO2 Flow Rate30mL/min[7]
Dye Concentration1 - 5% o.w.f.[1]
Methodology for Supercritical Fluid Dyeing
  • Fabric Preparation: The polyester fabric sample is first cleaned to remove any impurities or finishing agents and then dried thoroughly.

  • Dyeing Vessel Loading: The fabric is wrapped around a perforated stainless-steel holder and placed inside the high-pressure dyeing vessel. A predetermined amount of this compound powder is placed at the bottom of the vessel.[3]

  • System Purge: The vessel is sealed and purged with gaseous CO2 to remove any air.

  • Pressurization and Heating: The vessel is heated to the desired dyeing temperature. Liquid CO2 is then pumped into the vessel and brought to the target pressure using a high-pressure pump.

  • Dyeing Cycle: The temperature and pressure are maintained for the specified dyeing time, with continuous stirring or circulation of the supercritical fluid to ensure even dye distribution.

  • Depressurization and Rinsing: After the dyeing cycle, the pressure is slowly released. A subsequent rinsing step with pure supercritical CO2 can be performed to remove excess dye.

  • Sample Retrieval: The vessel is cooled, and the dyed fabric sample is removed for analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Processing prep_fabric 1. Fabric Preparation (Cleaning & Drying) load_vessel 2. Vessel Loading (Fabric & Dye) prep_fabric->load_vessel purge 3. System Purge with CO2 pressurize 4. Pressurize & Heat to Supercritical Conditions purge->pressurize dye 5. Dyeing Cycle (Constant T & P) pressurize->dye depressurize 6. Controlled Depressurization rinse 7. Optional Rinsing (Pure scCO2) depressurize->rinse retrieve 8. Sample Retrieval & Analysis rinse->retrieve troubleshooting_logic start Low Color Strength? check_params Parameters Optimal? (T, P, Time) start->check_params Yes check_solubility Sufficient Dye Solubility? check_params->check_solubility No solution_params Adjust Temperature, Pressure, or Time check_params->solution_params Yes check_levelness Dyeing Uneven? check_solubility->check_levelness No solution_solubility Increase P & T check_solubility->solution_solubility Yes solution_levelness Improve Fluid Circulation, Control Depressurization check_levelness->solution_levelness Yes

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Orange 30 and Disperse Orange 25

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of two widely used disperse dyes, Disperse Orange 30 and Disperse Orange 25. The information is curated for researchers, scientists, and professionals in drug development who may utilize these dyes in various applications, from textile engineering to potentially niche biomedical research. This document summarizes their chemical properties, compares their performance in key areas based on available data, and outlines the standard experimental protocols for their evaluation.

Chemical and Physical Properties

This compound and Disperse Orange 25 are both mono-azo disperse dyes, characterized by their low water solubility and their application in dyeing hydrophobic fibers like polyester.[1][2] However, they possess distinct chemical structures that influence their molecular weight, color, and performance properties.

PropertyThis compoundDisperse Orange 25
C.I. Name This compoundDisperse Orange 25
C.I. Number 1111911227
CAS Number 12223-23-3 / 5261-31-4[1]12223-22-2 / 31482-56-1
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[1]C₁₇H₁₇N₅O₂
Molecular Weight 450.27 g/mol [1]323.35 g/mol
Chemical Structure Contains chloro and acetate (B1210297) functional groups.Contains a cyanoethyl functional group.
Appearance Orange/Brown Powder[1][3]Orange Powder

Performance Comparison in Dyeing Applications

The primary application for these dyes is in the textile industry. Their performance is evaluated based on their dyeing efficiency and fastness properties—how well the color holds up to various environmental stresses.

Fastness Properties

Fastness is graded on a scale, typically from 1 to 5 for washing and sublimation (with 5 being the best) and 1 to 8 for light fastness (with 8 being the best).[4]

Fastness PropertyThis compound (Rating)Disperse Orange 25 (Rating)Test Method
Light Fastness (Xenon Arc) 5-6[5][6]Data not available in a direct comparisonAATCC 16.3 / ISO 105-B02
Washing Fastness (Staining) 5[1][5][6]Data not available in a direct comparisonISO 105-C06
Washing Fastness (Color Change) 4-5[1]Data not available in a direct comparisonISO 105-C06
Sublimation (Hot Pressing) 4-5[1][5]Data not available in a direct comparisonISO 105-P01
Rubbing Fastness 5[6]Data not available in a direct comparisonISO 105-X12

Note: The provided data for this compound is compiled from manufacturer specifications.[1][5][6] A direct comparative study under identical conditions for Disperse Orange 25 was not available in the searched literature, highlighting a gap in publicly accessible data. This compound generally exhibits good to excellent fastness properties.[1]

Relevance to Biomedical and Research Applications

While the primary use of these dyes is in textiles, their chemical nature as azo dyes warrants consideration for other scientific applications, albeit with caution.

  • Biological Staining and Imaging: While there are various orange fluorescent dyes used for live-cell imaging and staining of cellular components like nucleic acids (e.g., Acridine Orange), there is no evidence in the reviewed literature to suggest that this compound or Disperse Orange 25 are commonly used for these purposes.[9][10][11][12][13] Their low water solubility would likely pose a challenge for use in aqueous biological systems without specialized formulation.

Experimental Protocols

The following are standardized methods for evaluating the key performance indicators of disperse dyes.

Color Fastness to Washing (ISO 105-C06)

This test determines the resistance of a textile's color to domestic or commercial laundering.

  • Specimen Preparation: A textile specimen is cut to a specified size (e.g., 40 mm x 100 mm) and sewn together with a multifiber adjacent fabric.[14]

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified detergent solution (e.g., 4 g/L ECE detergent without optical brightener) and stainless-steel balls to simulate mechanical action.[14][15]

  • Test Conditions: The container is agitated in a laundering machine (e.g., a Rotawash or Gyrowash) at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a set duration (e.g., 30 or 45 minutes).[14][15][16]

  • Rinsing and Drying: After the cycle, the specimen is rinsed with water and dried.

  • Evaluation: The change in the color of the specimen and the staining of the adjacent multifiber fabric are assessed by comparing them to standard gray scales under controlled lighting conditions.[14][15]

Color Fastness to Light (AATCC Test Method 16.3)

This method evaluates the resistance of the dye to fading when exposed to an artificial light source that mimics natural sunlight.

  • Specimen Preparation: At least three replicate specimens of the dyed textile are prepared (e.g., 70 mm x 120 mm).[17]

  • Exposure: The specimens are exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.[17][18][19] A portion of each specimen is covered to serve as an unexposed original for comparison.[19]

  • Evaluation: The degree of fading is assessed by comparing the exposed portion of the specimen to the unexposed portion. The evaluation is done by visual comparison against the Blue Wool Lightfastness Standards or by instrumental color measurement.[17][20] The result is rated on a scale of 1 to 8.

Color Fastness to Sublimation (ISO 105-P01)

This test assesses the resistance of the color to dry heat, which is relevant for processes like ironing and storage at high temperatures.

  • Apparatus: A heat press or sublimation fastness tester with precisely controlled temperature is used.[21][22][23]

  • Specimen Preparation: A specimen of the dyed textile is placed in contact with a specified undyed adjacent fabric.[21][24]

  • Procedure: The composite specimen is placed in the heating device at a specified temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a set time (e.g., 30 seconds).[21][25]

  • Evaluation: After cooling, the change in the color of the specimen and the degree of staining on the adjacent fabric are evaluated using the standard gray scales.[24]

Visualized Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of disperse dye performance.

Dye_Performance_Evaluation Workflow for Disperse Dye Performance Evaluation cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis & Comparison Dye_Selection Select Dyes: This compound Disperse Orange 25 Substrate_Prep Prepare Substrate (e.g., Polyester Fabric) Dye_Selection->Substrate_Prep Dye_Bath_Prep Prepare Dye Baths Substrate_Prep->Dye_Bath_Prep Dyeing Dyeing under Controlled Conditions (Temp, Time, pH) Dye_Bath_Prep->Dyeing Washing_Drying Post-Dyeing Washing & Drying Dyeing->Washing_Drying Wash_Fastness Wash Fastness Test (ISO 105-C06) Washing_Drying->Wash_Fastness Light_Fastness Light Fastness Test (AATCC 16.3) Washing_Drying->Light_Fastness Sublimation_Fastness Sublimation Fastness Test (ISO 105-P01) Washing_Drying->Sublimation_Fastness Evaluation Evaluate Against Gray Scales & Blue Wool Wash_Fastness->Evaluation Light_Fastness->Evaluation Sublimation_Fastness->Evaluation Data_Tabulation Tabulate Quantitative Data Evaluation->Data_Tabulation Comparison Comparative Analysis Data_Tabulation->Comparison

Caption: A flowchart outlining the key stages in the experimental evaluation of disperse dye performance.

References

A Comparative Guide to Dyeing Polyester-Cotton Blends: Disperse Orange 30 vs. Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coloration of polyester-cotton (P/C) blended fabrics presents a unique challenge in textile chemistry due to the distinct properties of the constituent fibers. Polyester, a synthetic hydrophobic fiber, is effectively dyed with non-ionic disperse dyes. In contrast, cotton, a natural cellulosic fiber, requires reactive dyes that form a covalent bond with the fiber's hydroxyl groups. This guide provides an objective comparison of the performance of a common disperse dye, Disperse Orange 30, with a representative reactive dye, C.I. Reactive Red 120, for dyeing polyester-cotton blends. The information presented is supported by a summary of experimental data and detailed methodologies for key performance evaluation tests.

Performance Comparison at a Glance

The selection of a dyeing system for P/C blends often involves a trade-off between process efficiency and ultimate color fastness. Disperse and reactive dyes can be applied in either a one-bath or a two-bath process, each with its own set of advantages and disadvantages. The two-bath process, while more time-consuming and resource-intensive, generally yields better results in terms of shade consistency and fastness properties.[1][2] The one-bath process, on the other hand, offers savings in time, energy, and water consumption but can present challenges in achieving optimal fastness for dark shades.[1][3][4]

Performance MetricThis compound (on Polyester Component)C.I. Reactive Red 120 (on Cotton Component)Key Considerations for P/C Blends
Color Fastness to Washing (ISO 105-C06) 4-5[5]5[6]Excellent wash fastness can be achieved for both fiber components with the appropriate dye selection.
Color Fastness to Light (Xenon Arc, ISO 105-B02) 6[5]5[6]Disperse dyes generally offer very good to excellent light fastness on polyester.[7]
Color Fastness to Rubbing/Crocking (AATCC 8) Dry: 4-5, Wet: 4-5 (Typical for high-quality disperse dyes)Dry: 4-5, Wet: 3-4[8]Good to excellent rubbing fastness is attainable, though wet rubbing on the cotton component can be a point of consideration.
Dyeing Temperature High Temperature (HT) method: ~130°C[9]60-80°C[9][10]The significant difference in optimal dyeing temperatures is a primary reason for the prevalence of two-bath dyeing processes.
Dyeing pH Acidic (pH 4.0-5.0)[11]Alkaline (pH 10.5-11.5)[11]The opposing pH requirements for optimal dyeing of each fiber type necessitate careful control in one-bath processes or separation in two-bath methods.
Dye-Fiber Interaction Physical dispersion and diffusion into the fiber[12]Covalent bond formation[7]The strong covalent bond of reactive dyes with cotton results in exceptional wash fastness.[7]

Dyeing Process Workflows

The dyeing of polyester-cotton blends can be approached through two primary methodologies: a two-bath process or a one-bath process. The choice of process impacts efficiency, cost, and the final quality of the dyed fabric.

Two-Bath Dyeing Process for Polyester-Cotton Blends cluster_polyester Bath 1: Polyester Dyeing cluster_cotton Bath 2: Cotton Dyeing p1 Set bath at 50-60°C with dispersing agent and acetic acid (pH 4-5) p2 Add this compound p1->p2 p3 Raise temperature to 130°C (HT method) p2->p3 p4 Hold for 30-60 minutes p3->p4 p5 Cool and rinse p4->p5 c1 Set new bath at 60°C p5->c1 Intermediate Rinsing & Draining c2 Add Reactive Red 120 and Glauber's salt c1->c2 c3 Run for 20-30 minutes c2->c3 c4 Add soda ash (alkali) c3->c4 c5 Hold for 30-60 minutes c4->c5 c6 Rinse and soap c5->c6 One-Bath, Two-Step Dyeing Process for Polyester-Cotton Blends start Set bath at 50-60°C with dispersing agent and acetic acid (pH 4-5) disperse_dyeing Add this compound Raise temperature to 130°C Hold for 30-60 minutes start->disperse_dyeing cool_down Cool bath to 80-90°C disperse_dyeing->cool_down neutralize Neutralize pH with alkali cool_down->neutralize reactive_dyeing Add Reactive Red 120 and salt Run for 20-30 minutes neutralize->reactive_dyeing fixation Lower temperature to 60°C Add soda ash Hold for 30-60 minutes reactive_dyeing->fixation end_process Rinse and soap fixation->end_process Dye-Fiber Interaction Mechanisms cluster_disperse Disperse Dye on Polyester cluster_reactive Reactive Dye on Cotton d1 This compound (Fine Aqueous Dispersion) d2 High Temperature (130°C) d1->d2 d3 Polyester Fiber Swells d2->d3 d4 Dye Molecules Diffuse into Fiber d3->d4 d5 Physical Entrapment (van der Waals forces) d4->d5 r1 Reactive Red 120 (Aqueous Solution) r2 Alkaline pH (Soda Ash) r1->r2 r3 Ionization of Cellulose (-OH to -O-) r2->r3 r4 Nucleophilic Attack on Dye's Reactive Group r3->r4 r5 Covalent Bond Formation r4->r5

References

A Comparative Analysis of the Fastness Properties of Disperse Orange 30 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fastness properties of Disperse Orange 30 against a selection of other commercially significant azo disperse dyes. The data presented is intended to assist researchers and scientists in material selection and development by offering a clear overview of performance characteristics based on standardized testing protocols.

Comparative Fastness Data

The fastness properties of disperse dyes are critical indicators of their durability and performance in various applications. These properties—light, wash, and sublimation fastness—are evaluated on a standardized grey scale, where a higher rating indicates better performance. The following table summarizes the fastness ratings for this compound and other selected azo disperse dyes when applied to polyester, a common substrate for these dyes.

Dye NameC.I. NameLight FastnessWash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01 @ 180°C)
This compoundThis compound6-74-54-5
Disperse Red 60Disperse Red 6064-54
Disperse Red 167Disperse Red 1676-74-54-5
Disperse Blue 56Disperse Blue 565-643-4
Disperse Blue 79Disperse Blue 796-74-54
Disperse Yellow 54Disperse Yellow 546-74-54-5

Note: Fastness ratings are on a scale of 1 to 5 for wash and sublimation fastness (with 5 being the best) and on a scale of 1 to 8 for light fastness (with 8 being the best). The data is compiled from various technical data sheets and academic sources.

Experimental Protocols

The fastness properties presented in this guide are determined by internationally recognized standard test methods developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). Adherence to these protocols ensures reproducibility and comparability of results.

Light Fastness Testing

Light fastness is a measure of a material's resistance to color change upon exposure to light.

  • Standard: ISO 105-B02 / AATCC Test Method 16.3[1]

  • Apparatus: Xenon arc lamp fading apparatus.[1]

  • Procedure: A textile specimen is exposed to artificial light under specified conditions, which simulate natural daylight.[1] The exposure is conducted alongside a set of blue wool standards with known light fastness ratings. The light fastness of the specimen is assessed by comparing the change in its color to the change in color of the blue wool standards.[1] The rating is assigned on a scale of 1 to 8, where 8 indicates the highest fastness.

Wash Fastness Testing

Wash fastness evaluates the resistance of a material's color to laundering.

  • Standard: ISO 105-C06 / AATCC Test Method 61[2]

  • Apparatus: Launder-Ometer or similar accelerated laundering machine.

  • Procedure: A specimen of the colored textile is agitated in a solution containing a standardized detergent.[2] The test is performed under controlled conditions of temperature and time to simulate home or commercial laundering.[2] The change in color of the specimen and the degree of staining on an adjacent undyed multifiber fabric are assessed using the grey scale for color change and the grey scale for staining, respectively.[2] Ratings are given on a scale of 1 to 5, where 5 represents no change in color or staining.[3][4][5][6][7][8]

Sublimation Fastness Testing

Sublimation fastness, or fastness to dry heat, is critical for textiles that undergo heat treatments such as ironing, pleating, or heat setting.[9]

  • Standard: ISO 105-P01 / AATCC Test Method 117[9]

  • Apparatus: Scorch tester or a heat press.

  • Procedure: The dyed specimen is placed between two undyed fabrics and subjected to a specific temperature for a set duration using a heating device.[9] The test evaluates the change in color of the specimen and the staining of the adjacent undyed fabrics due to the sublimation of the dye.[9] The assessment is made using the grey scales for color change and staining, with ratings from 1 to 5.[9]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the fastness properties of the selected azo dyes.

Fastness_Comparison_Workflow cluster_dyes Azo Dyes for Comparison cluster_tests Fastness Property Evaluation Dye1 This compound Light Light Fastness (ISO 105-B02 / AATCC 16.3) Dye1->Light Wash Wash Fastness (ISO 105-C06 / AATCC 61) Dye1->Wash Sublimation Sublimation Fastness (ISO 105-P01 / AATCC 117) Dye1->Sublimation Dye2 Other Azo Dyes (e.g., Red 60, Blue 79, etc.) Dye2->Light Dye2->Wash Dye2->Sublimation Data Quantitative Data (Grey Scale Ratings) Light->Data Wash->Data Sublimation->Data Comparison Comparative Analysis Data->Comparison Guide Publication Guide Comparison->Guide

Caption: Workflow for comparing azo dye fastness properties.

References

Performance of Disperse Orange 30 in trichromatic dyeing with Disperse Red 167 and Disperse Blue 79

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Textile Scientists

The selection of a compatible and high-performing trichromatic dye system is paramount in achieving a wide gamut of reproducible shades in the dyeing of polyester (B1180765). This guide provides a detailed comparison of the performance of a common S/SE-type trichromatic system composed of C.I. Disperse Orange 30, C.I. Disperse Red 167, and C.I. Disperse Blue 79. The analysis focuses on their compatibility, color fastness, and dyeing characteristics on polyester fabrics, with supporting experimental data and protocols to aid researchers in their evaluation.

Executive Summary

Data Presentation: Color Fastness Properties

The following table summarizes the available color fastness data for the individual disperse dyes on polyester. The ratings are based on the standard grey scale for color change and staining, where 5 is excellent and 1 is poor.

Fastness Property Test Method This compound Disperse Red 167 Disperse Blue 79 Alternative Trichromatic Dyes (for comparison)
Light Fastness AATCC 16 / ISO 105-B0267-8--
Washing Fastness (Color Change) ISO 105-C06-5--
Washing Fastness (Staining) ISO 105-C06-5--
Sublimation Fastness (Dry Heat) ISO 105-P014-55Better-
Perspiration Fastness (Acidic/Alkaline) ISO 105-E04-5--
Rubbing Fastness (Dry/Wet) ISO 105-X12----

Note: A hyphen (-) indicates that specific quantitative data was not found in the reviewed literature for this particular dye under the specified test method.

Compatibility and Dyeing Behavior

Studies on the dyeing kinetics and compatibility of this compound, Red 167, and Blue 79, particularly in supercritical carbon dioxide dyeing, have indicated satisfactory compatibility.[1] This is characterized by similar increasing trends in dyeing rate and build-up curves, which is crucial for achieving on-tone dyeing and good reproducibility.[1] The combination is often used for producing deep shades like black.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparative analysis.

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard high-temperature exhaust dyeing process for polyester fabric with the trichromatic disperse dye system.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • This compound, Disperse Red 167, Disperse Blue 79

  • Dispersing agent

  • Acetic acid

  • High-temperature laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Prepare the dyebath with the required amount of each dye, a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.

  • The material-to-liquor ratio is typically set at 1:10.

  • Immerse the polyester fabric in the dyebath at room temperature.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the dyebath down to 70°C.

  • Rinse the dyed fabric thoroughly with hot and cold water.

  • Perform reduction clearing to remove unfixed surface dyes. This is typically done with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L) at 70-80°C for 15-20 minutes.

  • Rinse the fabric again and neutralize with a weak acetic acid solution.

  • Finally, rinse with cold water and air dry.

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.

Materials and Equipment:

  • Dyed polyester specimen (4x10 cm)

  • Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)

  • ECE reference detergent

  • Sodium perborate (B1237305)

  • Launder-Ometer or equivalent device

  • Stainless steel balls (for mechanical action)

  • Grey scale for assessing color change and staining

Procedure:

  • Sew the dyed specimen to a piece of multifiber adjacent fabric of the same size.

  • Prepare the wash liquor containing ECE detergent (4 g/L) and sodium perborate (1 g/L) in deionized water.

  • Place the composite specimen in a stainless steel container with the specified volume of wash liquor and stainless steel balls.

  • The test is run in a Launder-Ometer at a specified temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • After the cycle, rinse the specimen in hot and then cold water.

  • Unstitch the specimen, leaving one edge attached, and dry it in air at a temperature not exceeding 60°C.

  • Assess the color change of the dyed specimen and the staining of each fiber in the multifiber fabric using the respective grey scales under a standardized light source.

Color Fastness to Light (AATCC 16.3 / ISO 105-B02)

This method evaluates the resistance of the dye to the fading effect of light.

Materials and Equipment:

  • Dyed polyester specimen

  • Blue wool standards

  • Xenon arc lamp apparatus

  • Masking card

  • Grey scale for assessing color change

Procedure:

  • Mount the specimen in a holder, partially covered by an opaque mask.

  • Place the specimen and a set of blue wool standards in the xenon arc apparatus.

  • Expose the specimen and standards to the light source under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified color change is observed on a particular blue wool standard.

  • The light fastness is rated by comparing the color change of the specimen with that of the blue wool standards (rated from 1 to 8).

Color Fastness to Sublimation (ISO 105-P01)

This test determines the resistance of the color to the action of dry heat, which is relevant for processes like storage and heat setting.

Materials and Equipment:

  • Dyed polyester specimen (4x10 cm)

  • Undyed polyester adjacent fabric

  • Heat press or sublimation fastness tester

  • Grey scale for assessing color change and staining

Procedure:

  • Place the dyed specimen between two pieces of undyed polyester fabric.

  • Heat the composite specimen in a heat press at a specified temperature (e.g., 180°C, 200°C, or 210°C) for a specific time (e.g., 30 seconds).

  • After heating, allow the specimen to cool.

  • Assess the color change of the original specimen and the staining of the adjacent undyed fabric using the grey scales.

Visualizations

The following diagrams illustrate the experimental workflows for dyeing and fastness testing.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing start Start fabric_prep Fabric Scouring & Bleaching start->fabric_prep dyebath_prep Dyebath Preparation fabric_prep->dyebath_prep dyeing High-Temperature Dyeing (130°C) dyebath_prep->dyeing rinsing Hot & Cold Rinsing dyeing->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing neutralization Neutralization & Final Rinse reduction_clearing->neutralization drying Drying neutralization->drying end Dyed Fabric drying->end

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Fastness_Testing_Workflow cluster_start Input cluster_tests Fastness Tests cluster_assessment Assessment cluster_output Output dyed_fabric Dyed Fabric Sample wash_fastness Washing (ISO 105-C06) dyed_fabric->wash_fastness light_fastness Light (AATCC 16.3) dyed_fabric->light_fastness sublimation_fastness Sublimation (ISO 105-P01) dyed_fabric->sublimation_fastness grey_scale_assessment Grey Scale Assessment wash_fastness->grey_scale_assessment light_fastness->grey_scale_assessment sublimation_fastness->grey_scale_assessment fastness_ratings Fastness Ratings grey_scale_assessment->fastness_ratings

Caption: Color Fastness Testing Workflow.

Conclusion

The trichromatic system of this compound, Red 167, and Blue 79 demonstrates good compatibility and is suitable for achieving a wide range of shades on polyester with generally good to excellent fastness properties. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. While comprehensive comparative data against alternative trichromatic systems remains a gap in the readily available literature, the information presented in this guide provides a solid foundation for evaluating the performance of this widely used disperse dye combination. Further research focusing on direct, side-by-side comparisons with other S/SE-type trichromatic systems would be beneficial for the textile industry.

References

Alternatives to Disperse Orange 30 for high-fastness polyester dyeing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternatives for Disperse Orange 30

For researchers and textile scientists engaged in the dyeing of polyester (B1180765), achieving vibrant, enduring orange hues is a critical objective. This compound has traditionally been a common choice; however, the demand for superior fastness properties has spurred the exploration of high-performance alternatives. This guide provides an objective comparison of this compound with notable alternatives, focusing on their performance in high-fastness polyester dyeing, supported by experimental data.

Comparative Performance Analysis

The selection of a disperse dye is contingent on its fastness properties, which dictate the durability of the color to various environmental and domestic stresses. The following table summarizes the quantitative performance data for this compound and its high-fastness alternatives.

Dye NameC.I. NameLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01, 180°C)
This compound This compound64-54-5
Alternative 1 Disperse Orange 296-754-5
Alternative 2 Disperse Orange 4464-53-5
Alternative 3 Disperse Orange 616-755

In-Depth Look at High-Fastness Alternatives

Disperse Orange 29 emerges as a strong candidate, exhibiting excellent wash fastness (5) and a light fastness rating (6-7) that can surpass that of this compound. Its sublimation fastness is comparable, making it a well-rounded high-performance option.

Disperse Orange 44 presents a good balance of properties with high light fastness (6) and good wash fastness (4-5). Its sublimation fastness, with a range of 3-5, suggests that performance can be dependent on the specific processing conditions.

Disperse Orange 61 stands out for its exceptional fastness properties across the board. With a top-tier wash fastness of 5, excellent light fastness of 6-7, and superior sublimation fastness of 5, it is a prime choice for applications demanding the highest level of color durability.

Experimental Protocols

To ensure objective and reproducible results, the following standardized experimental methodologies are employed for assessing the key fastness properties of disperse dyes on polyester.

Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

  • Specimen Preparation: A dyed polyester fabric specimen of a specified size is prepared.

  • Exposure: The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • Blue Wool References: Simultaneously, a set of blue wool lightfastness references (scale 1-8) are exposed under the same conditions.

  • Assessment: The change in color of the dyed specimen is assessed by comparing it with the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar change in color.

Wash Fastness (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Composite Specimen: A specimen of the dyed polyester is stitched together with a multifiber adjacent fabric (containing strips of common fibers like cotton, nylon, polyester, etc.).

  • Washing Procedure: The composite specimen is subjected to washing in a stainless steel container with a specified volume of soap solution, a set number of stainless steel balls (to simulate mechanical action), and at a defined temperature and time (e.g., C2S test at 60°C for 45 minutes).

  • Rinsing and Drying: After washing, the composite specimen is rinsed thoroughly and dried.

  • Evaluation: The change in color of the dyed specimen and the degree of staining on each fiber of the multifiber fabric are assessed using the grey scale for color change and the grey scale for staining, respectively. Ratings are given on a scale of 1 to 5, with 5 representing no change.

Sublimation Fastness (ISO 105-P01)

This method assesses the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

  • Specimen Preparation: A dyed polyester fabric specimen is placed in contact with an undyed polyester fabric.

  • Heat Treatment: The composite specimen is placed in a heating device at a specified temperature (e.g., 180°C) and pressure for a defined period (e.g., 30 seconds).

  • Cooling: The specimen is removed from the heating device and allowed to cool.

  • Assessment: The change in color of the original specimen and the degree of staining on the adjacent undyed fabric are evaluated using the respective grey scales. The rating is on a 1 to 5 scale, where 5 indicates no change.

Logical Workflow for Dye Selection

The process of selecting a suitable high-fastness disperse dye involves a logical progression from identifying the need to final application.

DyeSelection A Identify Need for High-Fastness Orange Dye B Review Performance Data of This compound A->B C Identify Potential High-Fastness Alternatives (e.g., D.O. 29, 44, 61) B->C D Compare Quantitative Fastness Data (Light, Wash, Sublimation) C->D E Evaluate Against Specific Application Requirements D->E F Select Optimal Alternative Dye E->F G Conduct Laboratory Trials and Validation F->G H Scale-up to Production G->H

Caption: Logical workflow for selecting a high-fastness disperse dye alternative.

Ecotoxicity assessment of Disperse Orange 30 versus other disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the environmental impact of Disperse Orange 30 relative to other disperse dyes, supported by ecotoxicological data and standardized experimental methodologies.

Disperse dyes, a class of synthetic colorants with low water solubility, are extensively used in the textile industry for dyeing hydrophobic fibers such as polyester (B1180765) and acetate. Their environmental persistence and potential for aquatic toxicity are of increasing concern to researchers and environmental regulatory bodies. This guide provides a comparative ecotoxicity assessment of this compound, an azo dye, against other commonly used disperse dyes, offering a resource for scientists and professionals in drug development and environmental research to make informed decisions.

Quantitative Ecotoxicity Data

The following table summarizes the acute and chronic toxicity of this compound and other selected disperse dyes to various aquatic organisms. The data is presented as the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC), providing a quantitative basis for comparison.

Dye NameCAS NumberChemical ClassTest OrganismEndpointValue (mg/L)Reference
This compound 12223-23-3AzoDaphnia magna (Water Flea)48-h LC500.5522[1]
Scenedesmus subspicatus (Green Algae)72-h EC50 (biomass)6[2]
Scenedesmus subspicatus (Green Algae)72-h EC50 (growth rate)86[2]
Disperse Red 1 2872-52-8AzoDaphnia similis (Water Flea)48-h EC500.13[3]
Daphnia magna (Water Flea)48-h EC500.58[3]
Hydra attenuata (Hydra)48-h EC501.9[2]
Disperse Red 13 3180-81-2AzoDaphnia similis (Water Flea)48-h EC500.019[2]
Disperse Blue 106 12223-01-7Azo----
Disperse Blue 124 61951-51-7Azo----

Note: A lower LC50 or EC50 value indicates higher toxicity. The data presented is compiled from various sources and testing conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental toxicity data. Below are summaries of the key experimental protocols used.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to daphnids, typically Daphnia magna.

  • Principle: Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure: The test is conducted in a static or semi-static system. At least five concentrations of the test substance are prepared in a geometric series. A control group is maintained in the test medium without the substance. Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.

  • Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration of the substance that immobilizes 50% of the daphnids. The 24-hour EC50 can also be determined.

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline outlines the procedure for determining the acute lethal toxicity of chemicals to fish.

  • Principle: Fish of a recommended species (e.g., Rainbow Trout, Oncorhynchus mykiss) are exposed to the test substance for a 96-hour period.

  • Procedure: The test is typically a semi-static or flow-through test. Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the 96-hour LC50, the concentration of the substance that is lethal to 50% of the test fish.

OECD Guideline 211: Daphnia magna Reproduction Test

This is a chronic toxicity test that evaluates the impact of substances on the reproductive output of Daphnia magna.

  • Principle: Young female daphnids are exposed to the test substance over a 21-day period, encompassing several broods.

  • Procedure: The test is conducted under semi-static or flow-through conditions. Daphnids are exposed to a range of concentrations of the test substance. The total number of living offspring produced per parent animal is the primary measure of reproductive success. Adult mortality is also recorded.

  • Endpoint: The primary endpoints are the 21-day EC50 for reproduction (the concentration that reduces the number of offspring by 50%) and the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for both reproduction and parental mortality.

Molecular Mechanism of Toxicity: Oxidative Stress

Many azo dyes, including this compound, are known to induce oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress.

G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) AzoDye->ROS Metabolic Activation Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 cysteine residues Nrf2_free Nrf2 (dissociated) Keap1_Nrf2->Nrf2_free Conformational Change Ub Ubiquitin Keap1_Nrf2->Ub Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., GST, SOD) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Detoxification Antioxidant_Genes->Cellular_Protection

Caption: Nrf2-mediated oxidative stress response pathway initiated by azo dye exposure.

Under normal conditions, Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress from metabolites of azo dyes, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes. This leads to the transcription of protective enzymes, such as Glutathione S-transferases (GSTs) and Superoxide Dismutases (SODs), which help to mitigate cellular damage.[4][5][6][7]

Conclusion

The available ecotoxicity data indicates that this compound exhibits significant toxicity to aquatic invertebrates such as Daphnia magna. When compared to other disperse dyes, its toxicity profile varies. For instance, Disperse Red 13 appears to be more toxic to Daphnia similis than this compound is to Daphnia magna, although direct comparisons are challenging due to species differences. The molecular mechanism of toxicity for many azo dyes involves the induction of oxidative stress, a process that can be visualized through the Nrf2 signaling pathway. This comparative guide underscores the importance of considering the specific chemical structure and class of disperse dyes when assessing their potential environmental impact. Further research with standardized testing across a wider range of disperse dyes and aquatic species is necessary for a more comprehensive risk assessment.

References

A Comparative Analysis of Disperse Orange 30 Application: Conventional vs. Supercritical CO2 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards sustainable and efficient dyeing processes has led to the exploration of supercritical carbon dioxide (scCO2) as an alternative to traditional water-based methods for applying disperse dyes to polyester (B1180765) fabrics. This guide provides a comparative study of the application of C.I. Disperse Orange 30 using both conventional aqueous dyeing and supercritical CO2 dyeing, offering insights into their performance based on experimental data.

The textile industry is a significant consumer of water and energy, with conventional dyeing processes contributing heavily to wastewater effluent. Supercritical CO2 dyeing presents a promising water-free alternative, eliminating the need for drying and reducing energy consumption. This comparison focuses on key performance indicators of this compound on polyester, including color yield and fastness properties, to provide researchers and scientists with a comprehensive overview of the two methods.

Performance Data at a Glance

The following table summarizes the key performance metrics of this compound applied to polyester fabric through conventional and supercritical CO2 dyeing methods. It is important to note that the data presented is a compilation from various studies, and direct comparison should be made with caution as experimental conditions may vary between sources.

Performance MetricConventional DyeingSupercritical CO2 DyeingSource Citation
Color Yield (K/S Value) Not specified in comparative studies2.4 - 21.8[1]
Washing Fastness (Color Change) 5 (ISO)4.69 ± 0.18[1][2]
Washing Fastness (Staining) 5 (ISO)4-5[2]
Rubbing Fastness (Dry) Not specified in comparative studies4-5
Rubbing Fastness (Wet) Not specified in comparative studies4-5
Light Fastness 6 (Manufacturer Data), 7 (ISO)Not specified in comparative studies[2][3]
Sublimation/Ironing Fastness 4-54-5 (Staining), 5 (Fading) (ISO)[2][3]

Experimental Protocols

Conventional Aqueous Dyeing of Polyester with this compound

The conventional high-temperature exhaust dyeing method for polyester involves the following steps:

  • Pre-treatment: The polyester fabric is first scoured to remove any impurities, oils, and sizes. This is typically done in an aqueous solution containing a non-ionic detergent and sodium carbonate at an elevated temperature (e.g., 70°C). The fabric is then rinsed thoroughly and dried.

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio. This compound is pasted with a dispersing agent and then added to the water. The pH of the bath is adjusted to an acidic range (typically 4.0-5.5) using acetic acid.

  • Dyeing Process: The fabric is introduced into the dye bath at a starting temperature of around 60°C. The temperature is gradually raised to the dyeing temperature, which for polyester is typically 130°C, and held for a specified duration (e.g., 60 minutes) to allow for dye diffusion and fixation.

  • Post-treatment: After dyeing, the bath is cooled, and the fabric is rinsed. A reduction clearing process is often performed to remove unfixed dye from the fiber surface, which improves wash fastness. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide. Finally, the fabric is rinsed and dried.

Supercritical CO2 Dyeing of Polyester with this compound

Supercritical CO2 dyeing utilizes carbon dioxide in its supercritical state (above 31.1°C and 73.8 bar) as the dyeing medium. The general procedure is as follows:

  • Fabric and Dye Loading: The polyester fabric is wound onto a perforated beam or holder and placed inside a high-pressure dyeing vessel. The required amount of this compound powder is placed at the bottom of the vessel or in a separate dye container within the system.

  • Pressurization and Heating: The vessel is sealed, and liquid CO2 is pumped in. The system is then heated and pressurized to bring the CO2 to its supercritical state. Typical dyeing conditions for polyester with disperse dyes are in the range of 80-120°C and 150-300 bar.

  • Dyeing Cycle: Once the desired temperature and pressure are reached, the supercritical CO2, now acting as a solvent, dissolves the disperse dye. The fluid is then circulated through the fabric, allowing the dye to penetrate and diffuse into the polyester fibers. The dyeing time can vary from 30 to 120 minutes.

  • Depressurization and CO2 Recycling: After the dyeing cycle is complete, the pressure is released. The CO2 returns to its gaseous state and is typically recycled for future use. The dissolved dye that was not taken up by the fabric precipitates out and can also be collected. The dyed fabric is removed from the vessel dry and ready for use, as no water is involved in the process.

Experimental Workflow Comparison

The following diagram illustrates the key stages in both conventional aqueous and supercritical CO2 dyeing processes for the application of this compound.

G cluster_conventional Conventional Aqueous Dyeing cluster_scCO2 Supercritical CO2 Dyeing Conventional_Start Start Pretreatment Fabric Pre-treatment (Scouring) Conventional_Start->Pretreatment Dye_Bath_Prep Dye Bath Preparation (Water, Dye, Auxiliaries) Pretreatment->Dye_Bath_Prep Dyeing_HT High-Temperature Dyeing (~130°C) Dye_Bath_Prep->Dyeing_HT Cooling_Rinsing Cooling & Rinsing Dyeing_HT->Cooling_Rinsing Reduction_Clearing Reduction Clearing Cooling_Rinsing->Reduction_Clearing Final_Rinsing_Drying Final Rinsing & Drying Reduction_Clearing->Final_Rinsing_Drying Conventional_End End Final_Rinsing_Drying->Conventional_End scCO2_Start Start Loading Fabric & Dye Loading into Vessel scCO2_Start->Loading Pressurize_Heat Pressurization & Heating (Supercritical State) Loading->Pressurize_Heat Dyeing_scCO2 Dyeing in scCO2 (80-120°C, 150-300 bar) Pressurize_Heat->Dyeing_scCO2 Depressurize Depressurization Dyeing_scCO2->Depressurize CO2_Recycle CO2 & Excess Dye Recycling Depressurize->CO2_Recycle scCO2_End End (Dry Fabric) Depressurize->scCO2_End

Caption: A flowchart comparing the procedural steps of conventional aqueous and supercritical CO2 dyeing.

Conclusion

Supercritical CO2 dyeing with this compound offers significant environmental advantages over the conventional aqueous method by eliminating water consumption and wastewater discharge. The available data suggests that the color fastness properties achieved with scCO2 dyeing are comparable to, and in some cases potentially better than, those of the conventional method. For instance, the wash fastness is rated as very good to excellent for both processes.

While the color yield in scCO2 can vary significantly depending on the dyeing parameters, it has the potential to achieve deep shades. The waterless nature of the scCO2 process also streamlines the overall production time by eliminating the need for drying. For researchers and drug development professionals exploring novel and sustainable coloration technologies, supercritical CO2 dyeing presents a viable and high-performing alternative to traditional methods for the application of disperse dyes like this compound. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative comparison.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry for the purity assessment of Disperse Orange 30. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and consistency of this azo dye in research and product development.

Method Comparison Overview

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purity assessment of dyes like this compound due to its high resolution, sensitivity, and specificity. It allows for the separation and quantification of the main component and any impurities. HPTLC offers a faster, more cost-effective screening method, while UV-Vis spectrophotometry provides a simple, rapid approach for a preliminary purity estimation.

Parameter HPLC-DAD HPTLC-Densitometry UV-Vis Spectrophotometry
Principle Chromatographic separation based on differential partitioning between a mobile and stationary phase.Chromatographic separation on a planar stationary phase with detection via densitometry.Measurement of light absorbance at a specific wavelength.
Primary Use Quantitative Purity & Impurity ProfilingSemi-Quantitative & Quantitative ScreeningPreliminary Purity Estimation
Selectivity HighModerate to HighLow
Sensitivity High (ng/mL to µg/mL)Moderate (µg/mL)Low (µg/mL to mg/mL)
Analysis Time 15-30 minutes per sample~30-40 minutes for multiple samples< 5 minutes per sample
Cost per Analysis HighLowLow
Throughput Moderate (with autosampler)HighHigh

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC-DAD is the gold standard for the quantitative purity assessment of this compound. Its high resolving power allows for the separation of the main dye component from structurally similar impurities and degradation products.

Proposed Experimental Protocol

While a specific validated method for the purity assessment of this compound raw material is not extensively published, a robust method can be established based on protocols for similar azo dyes.[1]

  • Instrumentation : An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : Gradient elution is typically employed.

    • Gradient Program : A linear gradient starting with a higher proportion of Solvent A and increasing the proportion of Solvent B over 15-20 minutes is a common approach.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : DAD detection at the maximum absorbance wavelength (λmax) of this compound (~450-495 nm).[2][3] A PDA detector allows for the acquisition of the full UV-Vis spectrum of each peak, aiding in identification and peak purity analysis.

    • Injection Volume : 10-20 µL.

  • Sample Preparation :

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method Validation Data (Representative)

The following table summarizes typical validation parameters for HPLC-DAD methods for azo dyes, which would be expected for a validated this compound method.[4][5][6]

Validation Parameter Typical Acceptance Criteria Representative Data for Azo Dyes
Linearity (r²) ≥ 0.999> 0.9998[4][5]
Accuracy (% Recovery) 98.0 - 102.0%96.0 - 102.6%[4][5]
Precision (% RSD)
- Repeatability≤ 2.0%0.16 - 2.01%[4][5]
- Intermediate Precision≤ 3.0%< 3.0%
Limit of Detection (LOD) S/N ≥ 30.01 - 0.04 mg/kg[4][5]
Limit of Quantification (LOQ) S/N ≥ 100.04 - 0.12 mg/kg[4][5]
Specificity Peak purity index > 0.99Baseline resolution of the main peak from impurities.

HPLC Validation Workflow

HPLC_Validation_Workflow HPLC Method Validation Workflow for this compound cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_doc Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Small Variations) Limits->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC method development and validation.

Alternative Analytical Methods

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for the quantitative and semi-quantitative analysis of this compound. It is particularly useful for screening multiple samples in parallel.

  • Instrumentation : HPTLC system with an automatic sample applicator, developing chamber, and a densitometer/scanner.

  • Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase : A mixture of toluene (B28343) and acetone (B3395972) (e.g., 20:1 v/v) is a suitable developing solvent system.[7]

  • Sample Application : Apply standard and sample solutions as bands using an automated applicator.

  • Development : Develop the plate in a saturated chamber until the mobile phase reaches the desired distance.

  • Detection : Dry the plate and scan it with a densitometer at the λmax of this compound (~450-495 nm).

  • Quantification : Create a calibration curve by plotting the peak area against the concentration of the standards.

The following data is based on a study that performed quantitative analysis of allergenic disperse dyes, including Disperse Orange 3, on polyester (B1180765) fabrics.[7]

Validation Parameter Reported Data for Disperse Orange 3
Linearity (r²) ≥ 0.999 (for a concentration range of 0.1 to 10 g/L)
Precision (% C.V.) < 0.9%
Limit of Detection (LOD) 0.039 to 0.105 g/L
Limit of Quantification (LOQ) 0.012 to 0.033 g/L
UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for a preliminary estimation of purity. It relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. Purity is estimated by comparing the specific absorbance of the sample to that of a high-purity reference standard.

  • Instrumentation : A calibrated UV-Vis spectrophotometer.

  • Procedure :

    • Determine the λmax of this compound by scanning a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) across the UV-Vis spectrum. The expected λmax is around 450-495 nm.[2][3]

    • Prepare a stock solution of a high-purity this compound reference standard and the sample to be tested at the same known concentration.

    • Measure the absorbance of both solutions at the predetermined λmax.

    • Calculate the purity of the sample using the following formula:

      • % Purity = (Absorbance of Sample / Absorbance of Standard) x % Purity of Standard

It is important to note that this method is not specific and any impurity that absorbs at the same wavelength will interfere with the measurement, potentially leading to an overestimation of purity.

Logical Workflow for Purity Assessment

The choice of analytical technique often follows a tiered approach, starting with simpler screening methods and progressing to more sophisticated, quantitative techniques for confirmation.

Purity_Assessment_Workflow Logical Workflow for this compound Purity Assessment cluster_screening Initial Screening cluster_quant Confirmation & Quantification cluster_results Results Sample This compound Sample UV_Vis UV-Vis Spectrophotometry (Preliminary Purity Estimate) Sample->UV_Vis TLC HPTLC (Qualitative/Semi-Quantitative) Sample->TLC HPLC HPLC-DAD Validation (Quantitative Purity & Impurity Profile) UV_Vis->HPLC If quantitative data needed TLC->HPLC If confirmation needed Report Purity Report & Certificate of Analysis HPLC->Report

Caption: Logical workflow for purity assessment.

References

Inter-laboratory Comparison of Disperse Orange 30 Color Fastness Testing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the color fastness properties of C.I. Disperse Orange 30, a widely used monoazo dye for polyester (B1180765) fibers. Recognizing the critical importance of reproducible data in research and development, this document summarizes publicly available color fastness data, details the standardized experimental protocols for its assessment, and discusses the potential for inter-laboratory variability. The objective is to offer a valuable resource for professionals requiring consistent and reliable performance from dyed textiles in various applications.

Data Presentation: Comparative Color Fastness Ratings

The color fastness of textiles is a critical quality parameter, indicating the resistance of the color to fade or bleed under various conditions. International standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are predominantly used for these evaluations.

The following table summarizes the color fastness ratings for this compound on polyester fabric, as compiled from various technical sources. It is important to note that slight variations in ratings exist between sources, highlighting the inherent potential for inter-laboratory variability. These differences can arise from minor deviations in experimental conditions, equipment calibration, and subjective assessment. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Fastness TestStandardRating Source ARating Source BRating Source C
Washing ISO 105-C065[1]4-5[2]-
(Color Change)AATCC 615--
Washing ISO 105-C065[1]5[2]-
(Staining)AATCC 614-5--
Light Fastness ISO 105-B027[1]6[2]-
AATCC 165--
Perspiration ISO 105-E045[1]--
(Acidic & Alkaline)AATCC 155--
Rubbing (Crocking) ISO 105-X124-5 (Typical)--
(Dry)AATCC 84 (Typical)[2]--
Rubbing (Crocking) ISO 105-X124 (Typical)--
(Wet)AATCC 83 (Typical)[2]--
Sublimation ISO 105-P014[1]4-5[2]-

Note: Rubbing fastness data for this compound was not explicitly found. The ratings provided are typical for high-quality disperse dyes on polyester.[2][3]

Experimental Protocols

Accurate and reproducible color fastness testing relies on strict adherence to standardized methodologies. Below are detailed protocols for the dyeing of polyester with this compound and the subsequent key fastness tests.

1. Dyeing Procedure for Polyester with this compound (High-Temperature, High-Pressure Method)

This laboratory-scale exhaust dyeing method is suitable for achieving a good depth of shade and fastness properties on polyester fabric.

  • Fabric Preparation: Begin with a scoured and bleached polyester fabric to ensure it is free from oils, starches, and other impurities that could interfere with dyeing.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 10:1 (10 mL of water for every 1 gram of fabric).

    • Add a dispersing agent (e.g., 1 g/L) to the water.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

    • Thoroughly disperse the required amount of this compound (e.g., 2% on weight of fabric) in a small amount of warm water with a dispersing agent before adding it to the dye bath.

  • Dyeing Process:

    • Place the polyester fabric in the dye bath at 60°C and run for 15 minutes.

    • Raise the temperature to 130°C at a rate of 1.5°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath to 70°C.

  • Reduction Clearing:

    • Drain the dye bath and rinse the fabric.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Final Steps:

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Rinse again and dry at a temperature not exceeding 60°C.

2. Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.

  • Apparatus: Launder-Ometer or similar device, stainless steel balls (6 mm diameter), multifibre adjacent fabric (DW type for tests up to 50°C), Grey Scale for Assessing Change in Colour (ISO 105-A02), and Grey Scale for Assessing Staining (ISO 105-A03).

  • Procedure (Example: Test A2S):

    • Cut a 10 cm x 4 cm specimen of the dyed fabric.

    • Sew it together with a same-sized piece of multifibre adjacent fabric along one of the shorter sides.

    • Prepare the wash liquor containing 4 g/L ECE reference detergent and 1 g/L sodium perborate (B1237305) in deionized water.

    • Place the composite specimen in a stainless steel container with 150 mL of the wash liquor and 10 stainless steel balls.[4]

    • Heat the container to 40°C and agitate in the Launder-Ometer for 30 minutes.[5]

    • Remove the specimen, rinse it with hot and then cold deionized water, and squeeze out the excess water.

    • Separate the dyed fabric and the multifibre fabric (except at the stitched edge) and dry them in air at a temperature not exceeding 60°C.

    • Evaluate the color change of the dyed specimen and the staining of each fiber in the multifibre fabric using the respective Grey Scales under standardized lighting.

3. Color Fastness to Light (ISO 105-B02)

This method evaluates the resistance of the color to the action of an artificial light source representative of natural daylight.

  • Apparatus: Xenon arc lamp apparatus, Blue Wool references (1-8), Grey Scale for Assessing Change in Colour (ISO 105-A02), opaque card.

  • Procedure:

    • Mount the dyed specimen and a set of Blue Wool references on a sample holder.

    • Cover a portion of both the specimen and the references with an opaque card.

    • Place the holder in the Xenon arc apparatus and expose it to the light under specified conditions of temperature and humidity.

    • Periodically inspect the specimen and the Blue Wool references. The exposure is complete when the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the Grey Scale.

    • Alternatively, the test ends when a specific Blue Wool reference (agreed upon) shows a color change corresponding to grade 4 on the Grey Scale.

    • The light fastness rating is the number of the Blue Wool reference that shows a similar degree of fading to the test specimen.[6][7]

4. Color Fastness to Perspiration (ISO 105-E04)

This test determines the resistance of the color to the effects of human perspiration.

  • Apparatus: Perspirometer, oven, glass or acrylic plates, multifibre adjacent fabric, Grey Scales.

  • Procedure:

    • Prepare two separate solutions: an acidic solution (containing L-histidine, sodium chloride, and sodium dihydrogen phosphate, adjusted to pH 5.5) and an alkaline solution (containing L-histidine, sodium chloride, and disodium (B8443419) hydrogen phosphate, adjusted to pH 8.0).

    • Cut two 10 cm x 4 cm specimens of the dyed fabric and attach each to a piece of multifibre adjacent fabric.

    • Immerse one composite specimen in the acidic solution and the other in the alkaline solution for 30 minutes.[8]

    • Remove the specimens and press them between glass plates to remove excess liquid.

    • Place each composite specimen between two acrylic plates in the Perspirometer and apply a pressure of 12.5 kPa.

    • Place the Perspirometer in an oven at 37°C for 4 hours.[9]

    • Remove the specimens, separate the layers, and dry them in air at a temperature not exceeding 60°C.

    • Assess the color change and staining using the Grey Scales.

5. Color Fastness to Rubbing (ISO 105-X12)

This method assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Apparatus: Crockmeter, standard white cotton rubbing cloth, Grey Scale for Assessing Staining (ISO 105-A03).

  • Procedure:

    • Dry Rubbing:

      • Fix the dyed specimen to the base of the Crockmeter.

      • Mount a dry rubbing cloth onto the rubbing finger.

      • Lower the finger onto the specimen and perform 10 cycles of rubbing (10 times to and fro) with a downward force of 9 N.[1][10]

      • Remove the rubbing cloth and evaluate the degree of staining using the Grey Scale.

    • Wet Rubbing:

      • Thoroughly wet a rubbing cloth in deionized water and squeeze it to a wet pick-up of 95-100%.

      • Repeat the rubbing procedure as described for dry rubbing.

      • Dry the rubbing cloth in air before evaluating the staining with the Grey Scale.[1]

Mandatory Visualization

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a logical workflow for conducting an inter-laboratory comparison of color fastness testing for this compound. This process ensures that each participating laboratory follows the same procedures, allowing for a more accurate comparison of results.

G cluster_prep Phase 1: Preparation & Distribution cluster_testing Phase 2: Independent Laboratory Testing cluster_a cluster_b cluster_c cluster_analysis Phase 3: Data Analysis & Comparison prep_fabric Prepare Standard Dyed Fabric Lot (Polyester + this compound) distribute Distribute Fabric Samples & Standard Test Materials to Participating Labs prep_fabric->distribute lab_a Laboratory A lab_b Laboratory B lab_c Laboratory C protocols Provide Detailed Standard Operating Procedures (SOPs) protocols->distribute test_wash_a Washing Test (ISO 105-C06) test_wash_b Washing Test (ISO 105-C06) test_wash_c Washing Test (ISO 105-C06) collect_data Collect & Tabulate All Fastness Ratings (Color Change & Staining) test_wash_a->collect_data test_light_a Light Test (ISO 105-B02) test_light_a->collect_data test_rub_a Rubbing Test (ISO 105-X12) test_rub_a->collect_data test_persp_a Perspiration Test (ISO 105-E04) test_persp_a->collect_data test_wash_b->collect_data test_light_b Light Test (ISO 105-B02) test_light_b->collect_data test_rub_b Rubbing Test (ISO 105-X12) test_rub_b->collect_data test_persp_b Perspiration Test (ISO 105-E04) test_persp_b->collect_data test_wash_c->collect_data test_light_c Light Test (ISO 105-B02) test_light_c->collect_data test_rub_c Rubbing Test (ISO 105-X12) test_rub_c->collect_data test_persp_c Perspiration Test (ISO 105-E04) test_persp_c->collect_data stat_analysis Statistical Analysis (Mean, Std. Dev., Inter-lab Reproducibility) collect_data->stat_analysis report Generate Comparison Report stat_analysis->report G cluster_initiators Initiating Factors cluster_mechanisms Degradation Mechanisms cluster_products Resulting Products start This compound (Intact Chromophore) photolysis Photolytic Cleavage of Azo Bond oxidation Oxidation by Reactive Oxygen Species (ROS) hydrolysis_ester Hydrolysis of Ester Group light Light (UV/Visible) light->photolysis light->oxidation heat Heat hydrolysis Hydrolysis (Acid/Alkali) hydrolysis->hydrolysis_ester fragments Colorless Aromatic Amines & Other Fragments photolysis->fragments oxidation->fragments modified_dye Modified Dye Structure (Altered Color) hydrolysis_ester->modified_dye end Color Fading / Change fragments->end modified_dye->end

References

A Comparative Cost-Performance Analysis of Disperse Orange 30 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of textile dyeing, achieving optimal coloristic properties at a favorable cost is a primary objective for researchers and dyeing professionals. This guide provides a comprehensive cost-performance analysis of Disperse Orange 30 against common alternatives—Disperse Orange 25, Disperse Orange 31, and Disperse Orange 44—for dyeing polyester (B1180765) fabrics. The comparison is based on publicly available technical data and pricing information to assist in making informed decisions for textile applications.

Executive Summary

This compound emerges as a well-balanced and cost-effective option for dyeing polyester, offering excellent light and sublimation fastness. While alternatives like Disperse Orange 25 and Disperse Orange 44 present comparable performance in many respects, their cost-effectiveness can vary based on the supplier and market conditions. Disperse Orange 31, while a viable alternative, generally exhibits lower light fastness, which may limit its use in applications requiring high durability to light exposure. The selection of the most suitable dye will ultimately depend on the specific performance requirements of the final textile product balanced against economic considerations.

Cost Analysis

The cost of disperse dyes can fluctuate based on raw material prices, manufacturing processes, and supplier margins. The following table summarizes the approximate price ranges for this compound and its alternatives, gathered from various international and domestic suppliers. It is important to note that these prices are indicative and can vary based on order volume and supplier.

Dye NameC.I. NameCAS NumberApproximate Price (USD/kg)Approximate Price (INR/kg)
This compound This compound12223-23-3$2.50 - $15.00[1][2]₹160 - ₹450[3][4]
Disperse Orange 25 Disperse Orange 2531482-56-1$2.00 - $4.50[5]₹300 - ₹430
Disperse Orange 31 Disperse Orange 3161968-38-5N/AN/A
Disperse Orange 44 Disperse Orange 4412223-26-6$2.50 - $6.00[6]N/A

Performance Comparison

The performance of a disperse dye is critically evaluated based on its fastness properties and dyeing efficiency, often quantified by the color strength (K/S value). The following sections detail the comparative performance of this compound and its alternatives.

Fastness Properties

Fastness properties determine the durability of the color on the textile material when exposed to various environmental factors. The table below provides a comparison of the key fastness ratings for the selected dyes on polyester fabric. The ratings are based on a scale of 1 to 5 (or 1 to 8 for lightfastness on the blue wool scale), where a higher number indicates better fastness.

Dye NameLightfastness (ISO 105-B02)Washing Fastness (Polyester) (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
This compound 7[7]5[7]4-5[7][8]
Disperse Orange 25 5[9]4-5[9]4[9]
Disperse Orange 31 5-6[10]4-5[10]4-5[11]
Disperse Orange 44 5-6[12]4-5[13]4-5[14]

From the data, this compound exhibits superior lightfastness compared to the alternatives. All the compared dyes show excellent washing fastness on polyester. The sublimation fastness of this compound is also very good and comparable to Disperse Orange 31 and 44, while slightly better than Disperse Orange 25.

Dyeing Performance (K/S Value)

The color strength, or K/S value, is a crucial parameter for evaluating the dyeing efficiency of a dye. It is calculated using the Kubelka-Munk equation and is proportional to the concentration of the dye on the fabric. While a direct comparative study under identical conditions is not available in the public domain, the general expectation for disperse dyes is that higher K/S values are achievable with optimized dyeing conditions. Factors such as dyeing temperature, time, pH, and the use of dispersing agents significantly influence the K/S value[15][16]. For a true comparison, it is recommended to conduct in-house experimental trials under the specific processing conditions of the intended application.

Experimental Protocols

To ensure accurate and reproducible comparative analysis, standardized experimental protocols for dyeing and fastness testing are essential.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes to achieve good dye penetration and fastness properties.

Materials and Equipment:

  • High-temperature, high-pressure (HTHP) dyeing machine

  • Polyester fabric (scoured and bleached)

  • Disperse dye (this compound or alternative)

  • Dispersing agent

  • Acetic acid (to maintain pH)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

Procedure:

  • Dye Bath Preparation: Prepare the dyebath with water, dispersing agent, and acetic acid to achieve a pH of 4.5-5.5.

  • Dye Dispersion: Make a paste of the disperse dye with a small amount of water and dispersing agent before adding it to the dyebath.

  • Dyeing: Introduce the polyester fabric into the dyebath at 60°C. Raise the temperature to 130°C at a rate of 1-2°C/min and hold for 45-60 minutes.

  • Cooling and Rinsing: Cool the dyebath to 70°C and rinse the fabric.

  • Reduction Clearing: Treat the dyed fabric in a fresh bath with sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes to remove surface dye.

  • Final Rinsing and Drying: Rinse the fabric thoroughly with hot and cold water, and then dry.

Fastness Testing Protocols
  • Lightfastness (ISO 105-B02): Expose the dyed fabric specimens to a xenon-arc lamp under specified conditions of temperature and humidity. The change in color is assessed against the blue wool scale (1-8).

  • Washing Fastness (ISO 105-C06): Agitate a specimen of the dyed fabric in contact with a multi-fiber adjacent fabric in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

  • Sublimation Fastness (ISO 105-P01): Place a specimen of the dyed fabric between two pieces of undyed polyester fabric and subject it to a specified temperature and pressure for a set time using a heat press. The degree of staining on the undyed fabric is assessed using a grey scale.

Visualization of Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for polyester dyeing and a logical decision-making process for dye selection.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment scouring Scour & Bleach Polyester Fabric load_fabric Load Fabric at 60°C scouring->load_fabric dyebath_prep Prepare Dyebath (Water, Auxiliaries, pH 4.5-5.5) dyebath_prep->load_fabric dye_dispersion Prepare Dye Dispersion add_dye Add Dye Dispersion dye_dispersion->add_dye load_fabric->add_dye ramp_temp Ramp to 130°C add_dye->ramp_temp hold_temp Hold at 130°C for 45-60 min ramp_temp->hold_temp cool_down Cool to 70°C hold_temp->cool_down rinse1 Rinse cool_down->rinse1 reduction_clear Reduction Clearing (70-80°C) rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 dry Dry Fabric rinse2->dry

Experimental workflow for high-temperature exhaust dyeing of polyester.

logical_relationship start Define Application Requirements cost_eval Evaluate Dye Cost start->cost_eval perf_eval Evaluate Performance Data (Fastness, K/S) start->perf_eval select_do30 Select this compound (Balanced Performance & Cost) cost_eval->select_do30 Cost-effective select_alt Select Alternative Dye (e.g., for specific fastness or lower cost) cost_eval->select_alt Lower cost meets min. performance perf_eval->select_do30 Meets/exceeds all requirements perf_eval->select_alt Specific property is critical (e.g., lower lightfastness acceptable) lab_trial Conduct Lab Trials for Confirmation select_do30->lab_trial select_alt->lab_trial final_selection Final Dye Selection lab_trial->final_selection

Logical decision-making process for selecting an orange disperse dye.

References

A Comparative Guide to the Dyeing Efficiency of Disperse Orange 30 on Various Polyester Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the dyeing efficiency of C.I. Disperse Orange 30 on three distinct polyester (B1180765) substrates: Standard Polyethylene Terephthalate (PET), Microdenier PET, and Recycled PET (rPET). The following sections present a comparative analysis of key dyeing parameters, detailed experimental protocols, and a visual representation of the experimental workflow to aid in understanding the nuanced performance of this dye across different polyester materials.

Data Presentation: A Comparative Analysis

The dyeing efficiency of this compound is significantly influenced by the morphology and origin of the polyester substrate. The following table summarizes the key performance indicators based on a synthesis of available research data. It is important to note that while direct comparative studies of this compound on all three substrates are limited, the data presented reflects established trends for disperse dyes on these materials.

Performance IndicatorStandard PETMicrodenier PETRecycled PET (rPET)
Color Yield (K/S Value) Moderate to HighLower for the same dye %Generally lower, can vary with impurity levels
Dye Uptake StandardHigher dye exhaustion requiredCan be less uniform
Wash Fastness Excellent (4-5)Good to Excellent (4)Good to Excellent (4-5)
Light Fastness Good (5-6)Good (5-6)Good (5-6)
Rubbing Fastness (Dry/Wet) Excellent (4-5)Good to Excellent (4)Good to Excellent (4-5)
Dyeing Temperature 130°C (Optimal)120-130°C130°C (Optimal)
pH 4.5-5.54.5-5.54.5-5.5

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the dyeing efficiency of this compound on polyester substrates.

Materials and Equipment
  • Substrates: Standard PET, Microdenier PET, Recycled PET fabrics.

  • Dye: C.I. This compound.

  • Chemicals: Acetic acid, sodium acetate (B1210297), dispersing agent, sodium hydrosulfite, sodium hydroxide (B78521).

  • Equipment: High-temperature dyeing machine, spectrophotometer, wash fastness tester, light fastness tester, crockmeter.

Dyeing Procedure (High-Temperature Exhaust Method)
  • Preparation of Dyebath: A dyebath is prepared with a liquor-to-material ratio of 20:1. The required amount of this compound (e.g., 1% on weight of fabric) is first pasted with a small amount of water and a dispersing agent, and then added to the dyebath.

  • pH Adjustment: The pH of the dyebath is adjusted to 4.5-5.5 using an acetic acid-sodium acetate buffer.

  • Dyeing Process:

    • The polyester substrate is introduced into the dyebath at room temperature.

    • The temperature is raised to 130°C at a rate of 2°C/minute.

    • Dyeing is carried out at 130°C for 60 minutes.

    • The dyebath is then cooled down to 70°C.

  • Reduction Clearing: After dyeing, the fabric is subjected to a reduction clearing process to remove unfixed surface dye. This is done in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70°C for 20 minutes.

  • Rinsing and Drying: The fabric is rinsed thoroughly with hot and cold water and then dried.

Evaluation of Dyeing Performance
  • Color Yield (K/S Value): The color strength of the dyed fabrics is determined by measuring the spectral reflectance using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.

  • Fastness Tests:

    • Wash Fastness: Evaluated according to ISO 105-C06 standard.

    • Light Fastness: Assessed using a xenon arc lamp according to ISO 105-B02 standard.

    • Rubbing Fastness (Dry and Wet): Determined using a crockmeter according to ISO 105-X12 standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for benchmarking the dyeing efficiency of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_post 3. Post-Treatment cluster_eval 4. Evaluation Substrate Polyester Substrates (Standard, Microdenier, Recycled) Dyeing High-Temperature Dyeing (130°C) Substrate->Dyeing Dye_Prep Dye & Chemical Preparation Dye_Prep->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Rinse_Dry Rinsing & Drying Reduction_Clearing->Rinse_Dry Color_Yield Color Yield (K/S) Rinse_Dry->Color_Yield Wash_Fastness Wash Fastness Rinse_Dry->Wash_Fastness Light_Fastness Light Fastness Rinse_Dry->Light_Fastness Rubbing_Fastness Rubbing Fastness Rinse_Dry->Rubbing_Fastness

Caption: Experimental workflow for dyeing and evaluation.

signaling_pathway cluster_factors Influencing Factors cluster_outcomes Dyeing Outcomes Substrate_Type Substrate Type (PET, Microdenier, rPET) Dye_Uptake Dye Uptake Substrate_Type->Dye_Uptake Dye_Conc Dye Concentration Dye_Conc->Dye_Uptake Temp Temperature Temp->Dye_Uptake Time Time Time->Dye_Uptake pH pH pH->Dye_Uptake Color_Strength Color Strength (K/S) Dye_Uptake->Color_Strength Fastness Fastness Properties Dye_Uptake->Fastness

Safety Operating Guide

Safe Disposal of Disperse Orange 30: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research, scientific analysis, and drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Disperse Orange 30, a synthetic dye commonly used in various industrial and research applications. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

Chemical Identification:

Compound NameCAS Number
This compound12223-23-3
Disperse Orange 3730-40-5

Note: This document primarily addresses this compound (CAS No. 12223-23-3). While Disperse Orange 3 (CAS No. 730-40-5) is a similar compound, it is chemically distinct. Always verify the specific chemical and its corresponding CAS number from your Safety Data Sheet (SDS) before proceeding with any handling or disposal protocols.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be familiar with its hazard profile. It is considered a hazardous substance and can cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Respiratory Protection: In case of dust, use a dust respirator.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][3]

II. Spill Management and Cleanup

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

For Minor Spills:

  • Avoid Dust Generation: Use dry clean-up procedures and avoid sweeping in a manner that creates dust.[3] If necessary, dampen the material with water to prevent it from becoming airborne.[3][4]

  • Containment: Use a vacuum cleaner equipped with a HEPA filter or gently sweep the material.[3]

  • Collection: Place the spilled material into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly. Do not allow wash water from cleaning to enter drains.[3]

For Major Spills:

  • Evacuate: Alert personnel in the area and evacuate if necessary.[3]

  • Emergency Services: Notify emergency responders, providing the location and nature of the hazard.[3][5]

  • Containment: Prevent the spilled material from entering drains or waterways.[4][5]

  • Cleanup: Follow the procedures for minor spills, utilizing appropriate PPE.

III. Proper Disposal Procedures

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[3][5]

Step 1: Waste Collection and Storage

  • Collect waste material in a suitable, closed, and clearly labeled container.[1]

  • Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Step 2: Waste Disposal

  • Consult Regulations: Disposal requirements can vary significantly by location. Always consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities.[3][4]

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.

  • Landfill: If permitted by local regulations, the material may be buried in an authorized landfill. Containers should be punctured to prevent reuse.[3][5]

  • Incineration: In some cases, incineration in a licensed facility may be an appropriate disposal method.[4]

  • Do Not Discharge to Drains: Under no circumstances should this compound or its washings be disposed of down the drain or into sewer systems.[1][5]

IV. Experimental Protocols

Currently, there are no standardized, universally cited experimental protocols for the disposal of this compound beyond the general guidelines provided above. The specific procedures will be dictated by the regulations and the facilities available at your institution.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Spill Management cluster_2 Disposal Pathway A This compound Waste Generated (Solid or Contaminated Materials) B Collect in a Labeled, Closed Container A->B G Consult Institutional EHS & Local Regulations B->G C Spill Occurs D Minor or Major Spill? C->D E Follow Minor Spill Protocol: - Wear PPE - Avoid Dust - Collect in Labeled Container D->E Minor F Follow Major Spill Protocol: - Evacuate & Alert - Contain Spill - Professional Cleanup D->F Major E->G F->G H Disposal Method Permitted? G->H L Prohibited: Do Not Discharge to Drains G->L I Licensed Waste Disposal Service H->I Professional Service J Authorized Landfill H->J Landfill K Licensed Incineration H->K Incineration

References

Personal protective equipment for handling Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Disperse Orange 30. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is a chemical dye that requires careful handling due to its potential health and physical hazards.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1][2]
Skin Sensitization May cause an allergic skin reaction.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]
Combustibility Combustible solid. Fine dust may form explosive mixtures with air.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye Protection Wear safety glasses with side shields or chemical goggles.[3][4]
Hand Protection Wear impervious gloves. Suitable materials for dry solids include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride.[4]
Respiratory Protection Use a NIOSH-approved particulate respirator to avoid inhaling dust.[3][4]
Body Protection Wear suitable protective clothing, such as a lab coat or overalls, to prevent skin contact.[3][4]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weigh Solid in a Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve disposal_solid Solid Waste in Labeled Container handling_weigh->disposal_solid post_decon Decontaminate Work Area handling_dissolve->post_decon disposal_liquid Liquid Waste in Labeled Container handling_dissolve->disposal_liquid post_ppe Remove and Dispose of PPE Properly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disposal_collection Arrange for Hazardous Waste Collection disposal_solid->disposal_collection disposal_liquid->disposal_collection

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.